(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
Description
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Properties
IUPAC Name |
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81771-85-9 | |
| Record name | Mexiletine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEXILETINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G3B7LJ9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Synthesis of its Function as a Stereoselective Voltage-Gated Sodium Channel Blocker
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the (S)-enantiomer of the well-characterized class IB antiarrhythmic agent, Mexiletine.[1][2] As a member of the local anesthetic-type antiarrhythmic drug class, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[3] These channels are fundamental to the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[4][5][6] This guide provides a detailed technical overview of the core mechanism of action of this compound, grounded in the extensive research conducted on Mexiletine and its stereoisomers. We will delve into its molecular interactions with VGSCs, the significance of its stereochemistry, and the state-of-the-art methodologies used to characterize its pharmacological effects.
Molecular Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The central mechanism of action for this compound is the inhibition of the inward sodium current that is essential for the depolarization phase of an action potential.[1] This blockade is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction.
Voltage-gated sodium channels cycle through three main conformational states:
-
Resting State: At negative membrane potentials, the channel is closed but available to open upon depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen.
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine, like other class IB agents, exhibits a preferential binding affinity for the open and inactivated states of the sodium channel.[3][4] This is a cornerstone of its mechanism and is explained by the Modulated Receptor Hypothesis .[7] According to this model, the drug accesses its binding site within the channel pore more readily when the channel is open.[7] It then binds with higher affinity to the inactivated state, stabilizing the channel in this non-conducting conformation.[4][7] By stabilizing the inactivated state, the drug reduces the number of channels available to open in response to subsequent depolarizations, thereby decreasing membrane excitability.[4] This use-dependent or frequency-dependent blockade is a hallmark of class IB agents, meaning their inhibitory effect is more pronounced in rapidly firing cells, a characteristic that is particularly relevant in conditions like cardiac arrhythmias or epileptic seizures.[4][8]
The binding site for local anesthetic-type drugs, including Mexiletine, is located within the pore-forming region of the channel's α-subunit, specifically involving the S6 transmembrane segments of domains III and IV.[6][9]
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
This compound, the (S)-enantiomer of Mexiletine, exerts its pharmacological effects primarily through the state-dependent and frequency-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of the channel effectively dampens the excitability of rapidly firing cells. While it is generally less potent than its (R)-enantiomer in cardiac applications, its distinct stereoselective profile makes it an important compound for research into the nuanced roles of sodium channel modulation in various physiological and pathological processes. The detailed characterization of its interaction with specific sodium channel subtypes, using high-fidelity techniques like patch-clamp electrophysiology, is crucial for advancing our understanding and unlocking its full therapeutic potential.
References
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What are Voltage-gated sodium channels blockers and how do they work? (2024). Synapse. [Link]
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Catterall, W. A. (2000). Molecular mechanisms of gating and drug block of sodium channels. PubMed. [Link]
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Franchini, C., et al. (2013). Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers. PubMed. [Link]
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De Luca, A., et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. PubMed. [Link]
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Catterall, W. A. (2014). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. PMC. [Link]
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Li, H., & Chen, J. (2019). Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? PubMed. [Link]
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Grech-Bélanger, O., et al. (1990). The pharmacokinetics of the enantiomers of mexiletine in humans. PubMed. [Link]
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Kwok, D. W., et al. (1994). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. PubMed. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Grech-Bélanger, O., et al. (1986). Stereoselective disposition of mexiletine in man. PMC. [Link]
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An In-Depth Technical Guide to the Chemical Properties of (+)-(S)-Mexiletine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is a Class IB antiarrhythmic agent with a structural resemblance to lidocaine.[1][2] It is utilized clinically as a racemic mixture to manage life-threatening ventricular arrhythmias.[3] However, the presence of a single chiral center gives rise to two enantiomers, (+)-(S)-Mexiletine and (-)-(R)-Mexiletine, each possessing a distinct pharmacological profile. This technical guide provides a comprehensive exploration of the chemical and physical properties of the specific enantiomer, (+)-(S)-Mexiletine hydrochloride, offering insights into its stereoselective activity, synthesis, and analytical characterization. An understanding of the properties of the individual enantiomer is critical for the development of more targeted and potentially safer therapeutics.
Physicochemical Properties
(+)-(S)-Mexiletine hydrochloride is the hydrochloride salt of the (S)-enantiomer of mexiletine. It is a white to off-white crystalline powder.[4] The hydrochloride salt form enhances its solubility in aqueous media, which is a crucial attribute for pharmaceutical formulations.[4]
Table 1: Physicochemical Properties of (+)-(S)-Mexiletine Hydrochloride.
Stereochemistry and Pharmacological Activity
The pharmacological activity of mexiletine is stereoselective, with each enantiomer exhibiting different potencies and therapeutic effects.
-
Antiarrhythmic Activity: The (-)-(R)-enantiomer is considered the eutomer (the more active enantiomer) for antiarrhythmic effects, demonstrating a more potent blockade of cardiac voltage-gated sodium channels. Studies have shown that the R-(-) isomer has a more pronounced effect on the maximum rate of depolarization (V̇max) and a longer time constant for recovery of V̇max compared to the S-(+) isomer.
-
Neuropathic Pain: Conversely, the (+)-(S)-enantiomer is more active in the treatment of allodynia, a type of neuropathic pain, indicating a different target or mechanism of action for this indication.[3]
This differential activity underscores the importance of developing enantiomerically pure formulations to optimize therapeutic outcomes and potentially reduce side effects associated with the less active or off-target enantiomer.
Diagram 1: Differential pharmacological activity of mexiletine enantiomers.
Mechanism of Action
As a Class IB antiarrhythmic agent, the primary mechanism of action for mexiletine is the blockade of voltage-gated sodium channels (Nav) in cardiac myocytes. It exhibits a use-dependent blockade, meaning it has a higher affinity for channels that are frequently opening and closing, as is the case in rapidly firing cardiac tissues characteristic of arrhythmias.
Mexiletine binds to the inactivated state of the sodium channel, which stabilizes this state and reduces the number of available channels to open upon depolarization.[2] This action shortens the duration of the action potential and the effective refractory period in ventricular myocytes, thereby suppressing abnormal electrical activity.[1]
Diagram 2: Simplified mechanism of action of mexiletine.
Enantioselective Synthesis
The production of enantiomerically pure (+)-(S)-Mexiletine hydrochloride requires a stereoselective synthetic route. One effective method involves starting with (+)-(R)-propylene oxide.[5]
Diagram 3: General workflow for the enantioselective synthesis of (+)-(S)-Mexiletine HCl.
A more detailed, practical, and efficient method for the enantioselective synthesis of mexiletine analogues utilizes a spiroborate ester as a chirality transfer agent in the key reduction step.
Experimental Protocol: Enantioselective Synthesis
-
Preparation of the Ketone: Synthesize the precursor ketone, 2-(2,6-dimethylphenoxy)-1-phenylethanone.
-
Oximation: Convert the ketone to its O-benzyl oxime derivative.
-
Enantioselective Reduction: The crucial step involves the enantioselective reduction of the O-benzyl oxime using a spiroborate ester catalyst (approximately 10 mol %) and a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF). This reaction typically yields the desired chiral amine with a high enantiomeric excess (91–97% ee).
-
Deprotection and Purification: Remove any protecting groups and purify the final product using standard chromatographic techniques.
-
Salt Formation: Treat the purified (+)-(S)-Mexiletine base with hydrochloric acid to form the hydrochloride salt.
Analytical Methods for Chiral Separation
The analysis and quantification of (+)-(S)-Mexiletine hydrochloride, particularly in the presence of its R-enantiomer, necessitates the use of chiral separation techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a common method for the enantioselective analysis of mexiletine. This can be achieved through two main approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers. A Chiralpak AD CSP, which is based on a carbamoyl derivative of amylose, has been successfully used for this purpose.
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents such as 2-naphthoyl chloride have been used to form fluorescent derivatives detectable at low concentrations.[6]
Experimental Protocol: Chiral HPLC (Indirect Method)
-
Sample Preparation: Extract mexiletine enantiomers from the sample matrix (e.g., plasma). For plasma samples, protein precipitation with a barium hydroxide-zinc sulfate mixture can yield high recovery.[6]
-
Derivatization: React the extracted sample with a chiral derivatizing agent, such as (S)-naproxen or Marfey's reagent, to form diastereomeric derivatives.
-
Chromatographic Separation:
-
Quantification: Create a calibration curve using standards of known concentrations for each enantiomer to quantify the amount in the sample.
Capillary Electrophoresis (CE)
Capillary electrophoresis with chiral selectors is another powerful technique for separating mexiletine enantiomers.
-
Chiral Selectors: Cyclodextrins (CDs), such as heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD), are effective chiral selectors.
Experimental Protocol: Chiral Capillary Electrophoresis
-
Buffer Preparation: Prepare a background electrolyte (BGE) containing a buffer (e.g., 60 mM phosphate buffer at pH 5.0) and the chiral selector (e.g., 50 mM TM-β-CD).
-
Sample Injection: Inject the sample into the capillary using hydrodynamic injection.
-
Electrophoretic Separation: Apply a high voltage (e.g., 30 kV) across the capillary. The differential interaction of the enantiomers with the chiral selector leads to different migration times. Under these conditions, the S-enantiomer typically migrates first.
-
Detection: Use UV detection at an appropriate wavelength to monitor the separated enantiomers.
-
Analysis: The resolution and migration times are used to identify and quantify the enantiomers.
Conclusion
(+)-(S)-Mexiletine hydrochloride presents a distinct pharmacological profile compared to its R-enantiomer, highlighting the significance of stereochemistry in drug action and development. This guide has detailed its key chemical and physical properties, mechanism of action, and methods for its enantioselective synthesis and analysis. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for advancing the therapeutic potential of this specific enantiomer, potentially leading to more refined and effective treatments for conditions such as neuropathic pain.
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Bonato, P. S., et al. (1993). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1173-1179. Available from: [Link]
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Igwemezie, L., et al. (1993). Stereoselective Analysis of the Enantiomers of Mexiletine by High-Performance Liquid Chromatography Using Fluorescence Detection and Study of Their Stereoselective Disposition in Man. Therapeutic Drug Monitoring, 15(6), 519-526. Available from: [Link]
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Pharmaffiliates. (n.d.). Mexiletine Hydrochloride | CAS No: 5370-01-4. Available from: [Link]
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Carocci, A., et al. (2011). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. ACS Medicinal Chemistry Letters, 2(11), 819-824. Available from: [Link]
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Gurabi, Z., et al. (2011). Effects of R-(−) and S-(+) enantiomers of mexiletine on recovery of V˙max. ResearchGate. Available from: [Link]
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Gurabi, Z., et al. (2011). Rate-dependent effect of R-(−) mexiletine (A) and S-(+) mexiletine (B) on the conduction time (CT). ResearchGate. Available from: [Link]
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Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. Available from: [Link]
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The (S)-Enantiomer of Mexiletine: A Technical Guide to its Sodium Channel Blocking Activity
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexiletine, a Class IB antiarrhythmic agent, is clinically utilized as a racemic mixture to manage ventricular arrhythmias and other hyperexcitability disorders.[1][2][3] Its therapeutic effect is derived from the blockade of voltage-gated sodium channels (Nav).[4][5][6][7] However, mexiletine possesses a single chiral center, resulting in (R)- and (S)-enantiomers, which exhibit notable stereoselectivity in their pharmacodynamic and pharmacokinetic profiles.[1] This technical guide provides an in-depth analysis of the sodium channel blocking activity of the (S)-enantiomer of mexiletine. We will explore the mechanistic underpinnings of its interaction with Nav channels, present comparative quantitative data, and provide detailed, field-proven experimental protocols for its characterization. The focus is to equip researchers with the foundational knowledge and practical methodologies required to investigate the stereospecific pharmacology of this and similar compounds.
Introduction: The Principle of Stereoselectivity in Sodium Channel Blockade
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[8] They cycle through several conformational states—primarily resting, open, and inactivated—in response to changes in membrane potential.[9] Class IB antiarrhythmics, like mexiletine, exhibit a state-dependent mechanism of action, showing a higher affinity for the open and inactivated states of the channel over the resting state.[4][10] This preferential binding is the basis for "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing cells, a hallmark of tachyarrhythmias.[9][11]
Mexiletine is administered as a racemate, a 1:1 mixture of its (R) and (S)-enantiomers.[1] Extensive research has demonstrated that the biological activity is not equally distributed between these two isomers. The interaction with the sodium channel's binding site is a three-dimensional event, making it highly sensitive to the stereochemistry of the blocking agent. It has been consistently shown that the (R)-(-)-enantiomer of mexiletine is the more potent sodium channel blocker, referred to as the "eutomer".[1][3][12][13] Consequently, the (S)-(+)-enantiomer is the less potent "distomer". Understanding the specific activity of the (S)-enantiomer is crucial for a complete pharmacological profile of racemic mexiletine and for the development of potentially more selective and safer chiral drugs.
Mechanistic Insights into (S)-Mexiletine's Interaction with Nav Channels
The primary mechanism of action for mexiletine involves the physical occlusion of the sodium ion permeation pathway within the pore of the Nav channel.[4][5][6] Both enantiomers exhibit tonic and use-dependent block, but with differing potencies.
-
Tonic Block: This refers to the block of the channel in its resting state. The (S)-enantiomer demonstrates a weaker tonic block compared to the (R)-enantiomer, requiring higher concentrations to achieve the same level of inhibition.[12]
-
Use-Dependent Block: This intensified block during repetitive stimulation is a key feature of Class IB agents.[9][11] Both enantiomers produce a use-dependent block; however, the (S)-enantiomer is consistently less potent.[12] This suggests that while both isomers can access the binding site more readily in the open and inactivated states, the stereochemistry of the (R)-enantiomer allows for a more stable and effective interaction.[12]
-
Affinity for the Inactivated State: Mexiletine stabilizes the inactivated state of the sodium channel, which prevents it from returning to the resting state and subsequently opening.[4] This is evidenced by a hyperpolarizing shift in the steady-state inactivation curve. Studies have shown that the (R)-enantiomer is more potent in inducing this shift.[12]
The consistent difference in potency between the enantiomers, maintained across both tonic and use-dependent conditions, strongly suggests a specific chiral recognition site within the sodium channel.[12] This stereospecificity is a critical consideration in drug design and development.
Quantitative Comparison of (S)- and (R)-Mexiletine Activity
Electrophysiological studies have quantified the difference in potency between the mexiletine enantiomers. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes representative data from studies on frog skeletal muscle fibers, which express a sodium channel isoform (Nav1.4) that is also a target for mexiletine in the treatment of myotonia.
| Parameter | (S)-(+)-Mexiletine | (R)-(-)-Mexiletine | Eudismic Ratio (IC50 S/R) | Reference |
| Tonic Block IC50 | ~88 µM | 43.9 ± 1 µM | ~2 | [12] |
| Use-Dependent Block | Higher IC50 (less potent) | Lower IC50 (more potent) | Maintained at ~2 | [12] |
Table 1: Comparative Potency of Mexiletine Enantiomers. The data clearly illustrates that the (S)-enantiomer is approximately two-fold less potent than the (R)-enantiomer in producing a tonic block of sodium currents. This eudismic ratio is maintained under conditions of repetitive stimulation (use-dependent block), indicating that the stereospecificity of the binding site is not altered by the conformational changes of the channel.[12]
Experimental Protocols for Assessing (S)-Mexiletine Activity
Characterizing the sodium channel blocking activity of (S)-mexiletine requires precise electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for this purpose, allowing for high-fidelity recording of ionic currents from single cells.
Cell Line Preparation and Maintenance
For robust and reproducible results, a stable cell line heterologously expressing a specific human sodium channel isoform (e.g., hNav1.5 for cardiac applications, or hNav1.4 for skeletal muscle) is recommended. Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[5][7][14]
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the desired Nav isoform in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of the channel.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Plating for Electrophysiology: For recording, plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and isolation of single cells.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps to measure tonic and use-dependent block of sodium channels by (S)-mexiletine.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
(S)-Mexiletine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and make fresh dilutions in the external solution on the day of the experiment.
Step-by-Step Recording Protocol:
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Set the amplifier to voltage-clamp mode and hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) where most sodium channels are in the resting state.
-
Tonic Block Assessment:
-
Establish a stable baseline recording of sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz).
-
Perfuse the recording chamber with the external solution containing a known concentration of (S)-mexiletine.
-
Continue recording at the low frequency until the blocking effect reaches a steady state. The percentage reduction in the peak inward current represents the tonic block.
-
Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 for tonic block.
-
-
Use-Dependent Block Assessment:
-
From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., to -10 mV for 50 ms) at a higher frequency (e.g., 10 Hz).
-
Observe the progressive decrease in peak current amplitude with each pulse in the train.
-
Measure the peak current of the first pulse and the steady-state current after a number of pulses (e.g., the 20th pulse). The ratio of the steady-state current to the first pulse current indicates the degree of use-dependent block.
-
Perform this protocol in the absence and presence of various concentrations of (S)-mexiletine to quantify its effect on use-dependent block.
-
Caption: Experimental workflow for assessing (S)-mexiletine sodium channel blockade.
Signaling Pathways and Logical Relationships
The interaction of (S)-mexiletine with the sodium channel is a direct physical blockade rather than a complex signaling cascade. The logical relationship is determined by the channel's state, which is in turn governed by the membrane potential.
Caption: State-dependent binding of (S)-mexiletine to the voltage-gated sodium channel.
Implications for Drug Development
The stereoselective action of mexiletine highlights a critical principle in pharmacology: chirality can have profound effects on drug activity and safety. While racemic mexiletine is an effective therapeutic, the presence of a less active (S)-enantiomer contributes to the overall drug load without proportionally contributing to the therapeutic effect. This raises the possibility that an enantiomerically pure formulation of (R)-mexiletine could offer a better therapeutic index, potentially allowing for lower effective doses and reduced side effects.
Furthermore, studying the interaction of the (S)-enantiomer provides valuable structure-activity relationship (SAR) data. By understanding why it is less potent, researchers can gain insights into the precise molecular determinants of high-affinity binding within the sodium channel pore. This knowledge is instrumental in the rational design of new, more potent, and isoform-selective sodium channel blockers for a range of indications, from cardiac arrhythmias to chronic pain and epilepsy.
Conclusion
The (S)-enantiomer of mexiletine is a significantly less potent blocker of voltage-gated sodium channels compared to its (R)-counterpart. This stereoselectivity is maintained across different channel states and is a consequence of specific chiral interactions at the drug's binding site. A thorough characterization of the (S)-enantiomer's activity, using robust electrophysiological methods like the whole-cell patch-clamp technique, is essential for a comprehensive understanding of racemic mexiletine's pharmacology. The insights gained from studying this "distomer" are invaluable for the field, informing current therapeutic strategies and guiding the future development of more refined, stereochemically pure sodium channel modulators.
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De Luca, A., Natuzzi, F., Lentini, G., Franchini, C., Tortorella, V., & Desaphy, J. F. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 653–661. [Link]
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Monk, J. P., & Brogden, R. N. (1990). Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 40(3), 374–411. [Link]
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Catalano, A., Desaphy, J. F., Lentini, G., Carocci, A., Di Mola, A., Bruno, C., ... & Conte Camerino, D. (2008). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Journal of medicinal chemistry, 51(21), 6799–6809. [Link]
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Han, P., Enkvetchakul, D., Li, M., & Clapham, D. E. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular pharmacology, 95(3), 319–331. [Link]
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Franchini, C., Corbo, F., Lentini, G., De Luca, A., Desaphy, J. F., & Conte Camerino, D. (2003). Optically active mexiletine analogues as stereoselective blockers of voltage-gated Na(+) channels. Journal of medicinal chemistry, 46(24), 5238–5248. [Link]
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Igwemezie, L., & McErlane, K. M. (1991). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. Xenobiotica; the fate of foreign compounds in biological systems, 21(10), 1323–1333. [Link]
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Carocci, A., Catalano, A., Lentini, G., De Palma, A., Ghelardini, C., Di Cesare Mannelli, L., ... & Franchini, C. (2013). Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers. European journal of medicinal chemistry, 66, 255–261. [Link]
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McErlane, K. M., Igwemezie, L., & Kerr, C. R. (1987). The pharmacokinetics of the enantiomers of mexiletine in humans. The Journal of pharmacology and experimental therapeutics, 243(2), 769–772. [Link]
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Conte Camerino, D., De Luca, A., Desaphy, J. F., & Franchini, C. (2013). Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. PLoS ONE, 8(1), e54931. [Link]
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Bellis, A., De Luca, A., Desaphy, J. F., Lentini, G., Franchini, C., & Conte Camerino, D. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British journal of pharmacology, 149(4), 444–453. [Link]
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Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International journal of molecular sciences, 23(19), 11883. [Link]
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Bio-Techne. (n.d.). Mexiletine hydrochloride | Voltage-gated Sodium Channels. Retrieved from [Link]
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Lentini, G., & Franchini, C. (2014). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current medicinal chemistry, 21(18), 2071–2084. [Link]
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Stys, P. K., & Lesiuk, H. (2001). The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury. Brain research, 898(2), 281–287. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of S-(+)-Mexiletine Hydrochloride
Introduction
Mexiletine hydrochloride is an orally active Class IB antiarrhythmic agent with structural similarities to lidocaine.[1][2][3] Unlike many local anesthetic-type antiarrhythmics, its ether linkage confers stability against the hydrolysis common to amide-based agents.[1] Mexiletine possesses a chiral center, and while it is often administered as a racemic mixture, the individual enantiomers exhibit distinct pharmacological profiles.[4] The (R)-enantiomer is noted to be more potent in cardiac sodium channel binding experiments, whereas the (S)-enantiomer shows greater activity in models of allodynia.[4]
This technical guide provides a comprehensive physicochemical profile of the specific enantiomer, S-(+)-Mexiletine Hydrochloride. As Senior Application Scientists, we recognize that a deep understanding of these core properties is not merely academic; it is the bedrock upon which successful formulation, analytical method development, and quality control are built. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the experimental methodologies used to obtain them.
Molecular Identity and Structural Attributes
The foundational characteristics of a molecule dictate its behavior. For S-(+)-Mexiletine HCl, the key features are its aromatic ether structure, a primary amine group, and a single chiral center. The hydrochloride salt form is critical to its pharmaceutical utility.
The primary amine group is basic, with a pKa of 9.2, making the molecule readily protonated at physiological pH.[3][5][6][7] This ionization is the primary driver of its aqueous solubility. The 2,6-dimethylphenyl moiety provides the lipophilic character necessary for biological membrane interaction.
Table 1: Core Molecular Identifiers for S-(+)-Mexiletine HCl
| Property | Value | References |
| Chemical Name | (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride | [8] |
| CAS Number | 81771-85-9 | [8] |
| Molecular Formula | C₁₁H₁₈ClNO | [2][9][10][11] |
| Molecular Weight | 215.72 g/mol | [2][6][7][9] |
| Appearance | White to off-white crystalline powder | [3][7][11][12] |
Solubility Profile and Dissociation Constant (pKa)
From a formulation perspective, solubility is a paramount property governing dissolution rate and bioavailability. S-(+)-Mexiletine HCl's high aqueous solubility is a direct consequence of it being a hydrochloride salt of a basic compound.
Table 2: Solubility of Mexiletine HCl in Various Solvents
| Solvent | Solubility | References |
| Water | Freely soluble; 100 mg/mL (requires sonication) | [7][9][13][14] |
| Ethanol | Freely soluble; 50 mg/mL | [1][7][12][13] |
| DMSO | ≥ 41 mg/mL | [7][9] |
| Acetonitrile | Slightly soluble | [7][13] |
| Diethyl Ether | Practically insoluble | [7][12][13] |
The interplay between pH and solubility is dictated by the pKa. With a pKa of 9.2, S-(+)-Mexiletine HCl exists predominantly in its ionized, water-soluble cationic form in the acidic environment of the stomach and the upper small intestine, facilitating its dissolution.
Caption: Experimental workflow for DSC analysis.
Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, essential for identity confirmation and quantification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic ring in S-(+)-Mexiletine HCl is the chromophore responsible for UV absorption. The Japanese Pharmacopoeia specifies identity testing by comparing the absorption spectrum of a sample in 0.01 M HCl to a reference standard. [15]A λmax of 272 nm in methanol has also been reported. [1][16]* Infrared (IR) Spectroscopy: IR spectroscopy is a definitive identity test specified by the USP. [17]The spectrum will show characteristic absorption bands corresponding to the molecule's functional groups:
-
N-H stretching from the primary amine.
-
Aromatic C-H stretching from the dimethylphenyl group.
-
C-O-C stretching from the ether linkage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum is particularly informative for confirming the structure and assessing purity.
Enantioselective Analysis
For an enantiomerically pure drug substance like S-(+)-Mexiletine HCl, confirming its enantiomeric purity is a critical quality control step. This requires a chiral separation technique. Capillary Electrophoresis (CE) is a powerful method due to its high separation efficiency and low sample consumption.
Experimental Protocol: Enantiomeric Purity by Capillary Electrophoresis (CE)
This protocol is based on published methods demonstrating successful chiral separation of mexiletine enantiomers using cyclodextrins as chiral selectors. [18][19][20]The principle relies on the differential interaction between the two enantiomers and the chiral selector, leading to different migration times.
-
Buffer Preparation: Prepare a 60 mM phosphate background electrolyte (BGE) buffer. Adjust the pH to 5.0. Add the chiral selector, Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD), to a final concentration of 50 mM. [18][20]2. Sample Preparation: Dissolve S-(+)-Mexiletine HCl in the BGE to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic mixture to serve as a system suitability standard.
-
CE System Conditions:
-
Analysis and Validation:
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their migration order. The S-enantiomer has been reported to migrate first under these conditions. [18][19][20] * Inject the S-(+)-Mexiletine HCl sample.
-
Calculate the enantiomeric purity by determining the peak area of the R-(-)-enantiomer as a percentage of the total area of both enantiomer peaks.
-
The system is self-validating as the resolution between the two enantiomer peaks in the racemic standard must meet a predefined criterion (e.g., R > 1.5) for the analysis to be valid. [18][19][20]
-
Caption: Workflow for enantiomeric purity analysis by Chiral CE.
Conclusion
The physicochemical properties of S-(+)-Mexiletine Hydrochloride—its molecular structure, high aqueous solubility driven by its pKa, distinct thermal profile, and spectroscopic fingerprint—are all critical parameters that inform its development as a pharmaceutical agent. The methodologies detailed herein, from potentiometric titration to enantioselective capillary electrophoresis, represent robust and scientifically sound approaches for the comprehensive characterization of this API. This in-depth understanding is indispensable for ensuring the quality, safety, and efficacy of the final drug product.
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Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. (URL: [Link])
- DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZ
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Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. (2022). Molecules, 27(17), 5603. (URL: [Link])
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Validated HPTLC Methods for Quantification of Mexiletine Hydrochloride in a Pharmaceutical Formulation. (URL: [Link])
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(PDF) Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - ResearchGate. (2022). (URL: [Link])
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Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC. (2022). (URL: [Link])
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Chemical structure of mexiletine hydrochloride. | Download Scientific Diagram. (URL: [Link])
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(PDF) Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol - ResearchGate. (2025). (URL: [Link])
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Spectrophotometric Determination of Mexiletine Hydrochloride In Pharmaceutical Preparations, Urine and Serum Using Complexing Reagents. - ResearchGate. (2016). (URL: [Link])
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Investigation of polymorphism of mexiletine hydrochloride by Fourier transform infrared and differential scanning calorimetric techniques. (1993). Analyst, 118, 661-664. (URL: [Link])
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(S)-Mexiletine hydrochloride solubility and stability profile
An In-depth Technical Guide to the Solubility and Stability Profile of (S)-Mexiletine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
(S)-Mexiletine hydrochloride is the (S)-enantiomer of mexiletine, a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias and myotonia.[1][2] A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide provides an in-depth analysis of the solubility and stability profile of (S)-Mexiletine hydrochloride, synthesizing publicly available data with field-proven insights. It details the causal relationships behind experimental designs and offers robust protocols for characterization, serving as a critical resource for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
Mexiletine hydrochloride is a white to off-white crystalline powder with a slightly bitter taste.[3][4] Its structure, featuring a primary amine and an ether linkage, dictates its physicochemical behavior. While most literature refers to the racemic mixture, the properties of the (S)-enantiomer are expected to be identical to the racemate in an achiral environment, with the exception of its interaction with polarized light. The fundamental properties are crucial for predicting its behavior in formulation and biological systems.
Table 1: Physicochemical Properties of Mexiletine Hydrochloride
| Property | Value | References |
|---|---|---|
| Chemical Name | 1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₈ClNO | [1][3] |
| Molecular Weight | 215.72 g/mol | [1][3][5] |
| CAS Number | 5370-01-4 (for hydrochloride salt) | [1][6] |
| Appearance | White to off-white crystalline powder | [3][6][7] |
| pKa | 9.0 - 9.2 | [3][4][8] |
| Melting Point | 202.3 - 205°C |[4][7][9] |
The pKa value of approximately 9.2 is a key determinant of the molecule's characteristics.[3][8] This value, corresponding to the protonation of the primary amine, signifies that the molecule will be predominantly ionized and positively charged at physiological pH, a factor that profoundly influences its solubility and absorption.
Caption: A standard workflow for forced degradation studies.
Temperature and Shelf-Life
Studies on extemporaneously prepared aqueous solutions of mexiletine hydrochloride have determined its degradation kinetics follow a first-order model. [10]An Arrhenius plot analysis of this data yielded a calculated shelf-life (t₉₀) of 115.5 days at 25°C and 173.3 days at 4°C, demonstrating that refrigeration significantly improves the stability of aqueous formulations. [11][10]
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (S)-Mexiletine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acidic: Mix stock solution with 0.1 M HCl and heat (e.g., at 60-80°C) for several hours.
-
Basic: Mix stock solution with 0.1 M NaOH and heat (e.g., at 60-80°C) for several hours.
-
Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose the solid powder and a solution to dry heat (e.g., 105°C) for a set period.
-
Causality: The goal is to achieve 5-20% degradation. [12]This range is sufficient to demonstrate that the analytical method can separate the degradants from the parent peak without completely destroying the sample.
-
-
Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The key requirement is that the method must be able to resolve the parent drug peak from all potential degradation product peaks. [3]
Protocol: Stability-Indicating HPLC-UV Method
This protocol is a representative example based on published methods. [3][13]Method development and validation are essential for any specific application.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Causality: C18 columns provide excellent hydrophobic retention for moderately polar compounds like mexiletine and its likely degradation products.
-
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common starting point is a 60:40 (v/v) mixture of 50 mM sodium phosphate buffer (adjusted to pH 2.4 with phosphoric acid) and acetonitrile. [3] * Causality: The low pH ensures that mexiletine (pKa ≈ 9.2) is fully protonated, leading to sharp, symmetrical peaks and consistent retention. Acetonitrile provides good elution strength.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 212 nm or 262 nm. [3] * Column Temperature: 25-30°C.
-
-
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: This is the most critical parameter for a SIM. It is demonstrated by analyzing the forced degradation samples. The method is specific if the main mexiletine peak is resolved from all degradation peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm co-elution is not occurring.
-
Linearity, Accuracy, Precision, and Range: These parameters must be established over a relevant concentration range.
-
Conclusion and Formulation Implications
The physicochemical profile of (S)-Mexiletine hydrochloride is dominated by its high aqueous solubility and pH-dependent behavior. Its stability is robust under photolytic conditions but susceptible to thermal, oxidative, and hydrolytic stress.
-
Formulation Strategy: The high water solubility is ideal for immediate-release oral solid dosage forms and liquid formulations. [11]The bitter taste, however, requires the use of sweeteners and flavoring agents in liquid preparations. [11][10]* Stability Considerations: For aqueous liquid formulations, pH control is critical. Buffering the solution to a mildly acidic pH (e.g., 4-5) will maintain maximum solubility while potentially minimizing base-catalyzed degradation. Refrigerated storage is recommended to ensure long-term stability. [11]* Manufacturing and Storage: Protection from high temperatures during manufacturing and storage is crucial to prevent the formation of the thermally-induced imine impurity. [14] This comprehensive guide provides the foundational knowledge required to navigate the challenges of developing and characterizing formulations containing (S)-Mexiletine hydrochloride, ensuring the final product meets the highest standards of quality, safety, and efficacy.
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International Journal of Pharmaceutical Compounding. (n.d.). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. Retrieved January 14, 2026, from [Link]
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Gale. (n.d.). Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution. Retrieved January 14, 2026, from [Link]
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Taylor & Francis Online. (2024). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR. Retrieved January 14, 2026, from [Link]
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DrugBank. (n.d.). Mexiletine Hydrochloride. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (2000). Stability of mexiletine in two extemporaneous liquid formulations stored under refrigeration and at room temperature. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Mexiletine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2024). Isolation and characterization of a degradation product of mexiletine hydrochloride. Retrieved January 14, 2026, from [Link]
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Stereochemistry and biological activity of mexiletine enantiomers
An In-Depth Technical Guide to the Stereochemistry and Biological Activity of Mexiletine Enantiomers
Abstract
Mexiletine, a Class IB antiarrhythmic agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] While structurally similar to lidocaine, it exhibits significant stereoselectivity in its pharmacodynamic and pharmacokinetic profiles.[1] Extensive research reveals that the (R)-enantiomer is the more potent blocker of voltage-gated sodium channels, which is the primary mechanism for its antiarrhythmic effect.[1][2][3] Conversely, the (S)-enantiomer may possess greater activity in treating certain types of neuropathic pain.[4] The disposition of these enantiomers in the body is also highly stereoselective, driven primarily by differential metabolism via the cytochrome P450 system, particularly the CYP2D6 isoform.[5][6] This guide provides a comprehensive technical overview of the differential activity of mexiletine's stereoisomers, detailing the underlying mechanisms, presenting quantitative comparisons, outlining key experimental methodologies for their separation, and discussing the implications for drug development and personalized medicine.
Introduction to Mexiletine and its Chirality
Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is an orally active antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[7] Its utility has expanded to off-label uses, including the treatment of myotonia and chronic neuropathic pain.[8][9][10][11]
The therapeutic activity of mexiletine stems from its ability to block the rapid inward sodium current (INa) during phase 0 of the cardiac action potential, thereby reducing the maximum rate of depolarization (Vmax) and stabilizing cardiac rhythm.[12][13] The molecule possesses a single chiral center at the carbon atom adjacent to the amino group, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-mexiletine and (S)-(+)-mexiletine.[1] Although administered as a 1:1 racemic mixture, these enantiomers do not behave identically in the chiral biological environment of the human body, leading to significant differences in their therapeutic effects and metabolic fate.
Stereoselective Pharmacodynamics: Differential Target Interaction
The interaction of a drug with its biological target is often a highly specific, three-dimensional process. For chiral drugs like mexiletine, this can result in one enantiomer (the eutomer) having a much higher affinity for the target receptor than the other (the distomer).
Primary Mechanism: Voltage-Gated Sodium Channel Blockade
The principal antiarrhythmic effect of mexiletine is achieved through the blockade of voltage-gated sodium channels (NaV). Studies consistently demonstrate that this interaction is stereoselective. The (R)-(-)-enantiomer is the more potent sodium channel blocker.[1][2][3]
In studies on skeletal muscle fibers, (R)-(-)-mexiletine produced a tonic block of the sodium current with an IC50 of 43.9 µM, whereas the (S)-(+)-enantiomer required approximately twofold higher concentrations to achieve the same effect.[2] This inherent stereoselectivity is maintained even during use-dependent block, where the drug shows higher affinity for channels in the open or inactivated states, suggesting that the stereospecificity of the binding site is not significantly altered by the channel's conformational state.[2] Other studies corroborate this, showing the (R)-enantiomer is 1.7 times more potent than the (S)-enantiomer in producing a tonic block.[8] This difference in potency means that the (R)-enantiomer is the primary contributor to the desired antiarrhythmic effect of the racemic mixture.
Data Presentation: Comparative Potency of Mexiletine Enantiomers
| Enantiomer | Activity | IC50 (Tonic Block) | Relative Potency (R vs. S) | Source(s) |
| (R)-(-)-Mexiletine | Eutomer (Antiarrhythmic) | 43.9 µM | ~1.7-2.0x more potent | [2][8] |
| (S)-(+)-Mexiletine | Distomer (Antiarrhythmic) | ~88 µM (Calculated) | - | [2] |
Differential Effects on Neuropathic Pain
While the (R)-enantiomer is more potent for cardiac effects, evidence suggests the roles may be different in the context of neuropathic pain. Some research indicates that the (S)-enantiomer is more active in the diagnosis and potential treatment of allodynia, a condition where pain is caused by a stimulus that does not normally provoke pain.[4] This differential activity highlights the complexity of stereoselective pharmacology; the designation of an enantiomer as a "eutomer" or "distomer" is context-dependent and relates to a specific therapeutic effect. The mechanism for this potential difference in neuropathic pain treatment is thought to involve the blockade of sodium channels in peripheral nerves, limiting their transmission of pain signals to the central nervous system.[14]
Adverse Effects Profile
The clinical use of racemic mexiletine is often limited by its adverse effect profile, which predominantly involves the central nervous system (CNS) and gastrointestinal (GI) tract.[13][15][16] Common side effects include dizziness, tremor, ataxia, nausea, and vomiting.[17][18][19]
While data on the stereoselective contribution to toxicity are limited, the principles of pharmacology suggest that administering a purified eutomer could improve the therapeutic index. By eliminating the distomer—which contributes less to the desired effect but may still contribute to side effects—a lower overall dose could be administered, potentially reducing the incidence or severity of adverse events. Serious, though rarer, side effects of mexiletine include proarrhythmia, hepatotoxicity, and severe skin reactions like DRESS syndrome.[7][15]
Stereoselective Pharmacokinetics: Asymmetric Fate in the Body
Pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug—is also subject to stereoselectivity. The body's enzymes and transport proteins are chiral and can interact differently with each enantiomer.
Absorption, Distribution, and Elimination
Following oral administration of racemic mexiletine, the disposition of the enantiomers is stereoselective.[20] Studies in healthy subjects show that the plasma concentration ratio of (R)- to (S)-enantiomers (R/S) progressively decreases over time, indicating that the (R)-enantiomer is cleared more rapidly from the body.[20]
The terminal elimination half-life of (S)-(+)-mexiletine (t1/2 ≈ 11.0 h) is significantly longer than that of the (R)-(-)-enantiomer (t1/2 ≈ 9.1 h).[20] Consequently, the area under the curve (AUC), a measure of total drug exposure, is consistently higher for the (S)-enantiomer.[21] This difference is primarily driven by stereoselective metabolism rather than differences in absorption or protein binding, although some pH-dependent stereoselective binding to serum proteins has been observed in vitro.[22]
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | (R)-(-)-Mexiletine | (S)-(+)-Mexiletine | Significance | Source(s) |
| Elimination Half-Life (t1/2) | ~9.1 h | ~11.0 h | (S) > (R) | [20] |
| Area Under Curve (AUC) | Lower | Significantly Higher | (S) > (R) | [21] |
| Plasma R/S Ratio | Decreases over time | - | Indicates faster clearance of (R) | [20] |
Stereoselective Metabolism by Cytochrome P450
Mexiletine is extensively metabolized in the liver, with only about 10% of a dose excreted unchanged.[23] The major metabolic pathways are aromatic and aliphatic hydroxylation, leading to the formation of pharmacologically inactive metabolites like p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM).[5][6]
This process is mediated by cytochrome P450 enzymes and is highly stereoselective. The formation of these hydroxylated metabolites is primarily catalyzed by CYP2D6, a well-known polymorphic enzyme.[5][6] Studies have shown that aliphatic hydroxylation to form HMM is favored for the (R)-(-)-mexiletine enantiomer.[24][25] This preferential metabolism of the (R)-enantiomer explains its faster clearance and shorter half-life compared to the (S)-enantiomer.[20][23] The enzyme CYP1A2 also appears to be involved in the N-oxidation of mexiletine.[5]
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A-Z Guide to the Pharmacokinetics of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the pharmacokinetic profile of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride. This compound is the (S)-enantiomer of the well-characterized Class 1B antiarrhythmic agent, Mexiletine.[1][2] While much of the clinical data pertains to the racemic mixture, this document will focus on the core pharmacokinetic principles, including Absorption, Distribution, Metabolism, and Excretion (ADME), with specific attention to the stereoselective aspects where data is available. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation grounded in authoritative protocols and regulatory standards.
Introduction and Physicochemical Foundation
This compound, also known as (S)-(+)-Mexiletine hydrochloride, is structurally similar to lidocaine but is orally active.[3][4] Its primary mechanism of action involves the blockade of the inward sodium current in cardiac cells, which stabilizes the action potential and suppresses ventricular arrhythmias.[1][4] Understanding its pharmacokinetic (PK) journey—how the body acts on the drug—is paramount for optimizing therapeutic efficacy and ensuring patient safety.
The disposition of a drug is fundamentally governed by its physicochemical properties. As a hydrochloride salt, the compound is typically more water-soluble than its free base form, facilitating formulation and administration.[2]
Table 1: Key Physicochemical Properties
| Property | Value/Description | Implication for Pharmacokinetics |
| Molecular Formula | C₁₁H₁₈ClNO | Influences molecular weight and interactions. |
| Molecular Weight | 215.72 g/mol [5] | Affects diffusion and filtration rates. |
| pKa | 9.0 (at 25°C) | As a weak base, its ionization state, and thus absorption and distribution, will be pH-dependent. |
| LogP | 3.53 | Indicates good lipid solubility, suggesting favorable absorption across cell membranes and potential for distribution into tissues. |
| Water Solubility | Soluble as a hydrochloride salt.[2] | Crucial for dissolution in the gastrointestinal tract prior to absorption. |
Comprehensive Pharmacokinetic Profile: ADME
The journey of this compound through the body can be delineated into four key stages: Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption
Following oral administration, Mexiletine is rapidly and almost completely absorbed from the gastrointestinal tract, with a high bioavailability of approximately 90%.[1][3][6][7] This high bioavailability is attributed to low first-pass metabolism in the liver.[3][4]
-
Rate of Absorption : Peak plasma concentrations are typically reached within 2 to 4 hours.[1][3][6]
-
Linearity : A linear relationship is observed between the administered dose (in the range of 100 to 600 mg) and the resulting plasma concentration, indicating dose-independent pharmacokinetics.[6][8]
-
Factors Influencing Absorption :
Distribution
Once absorbed, the drug distributes throughout the body.
-
Volume of Distribution (Vd) : The Vd is large, ranging from 5 to 9 L/kg, which signifies extensive distribution into tissues outside of the bloodstream.[3][6]
-
Plasma Protein Binding : Mexiletine is moderately bound to plasma proteins, with reported binding of 50-70%.[3][6] This means a significant fraction of the drug is free (unbound) and available to distribute to target tissues and exert its pharmacological effect.
Metabolism
Metabolism is the primary route of elimination for this compound, occurring mainly in the liver.[3][7][9] Importantly, the metabolic degradation results in inactive metabolites, meaning the therapeutic activity is due to the parent compound.[3]
-
Primary Metabolic Enzymes : The metabolism is predominantly carried out by the cytochrome P450 (CYP) enzyme system.
-
Genetic Polymorphism : The activity of CYP2D6 is subject to significant genetic variation, leading to different metabolizer phenotypes in the population (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3][10][11] This genetic variability is a critical factor causing inter-individual differences in plasma concentrations and can impact both efficacy and toxicity.[10][12]
-
Stereoselectivity : The metabolism is stereoselective, meaning the (S)- and (R)-enantiomers may be metabolized at different rates, although specific data for the (S)-enantiomer is limited in readily available literature.[6]
Caption: Primary metabolic pathways of Mexiletine in the liver.
Excretion
The metabolites and a small portion of the unchanged drug are eliminated from the body.
-
Primary Route : The vast majority of the drug is eliminated as metabolites via the kidneys.[9]
-
Unchanged Drug : Approximately 10-15% of the dose is excreted unchanged in the urine.[7][13]
-
Elimination Half-Life (t½) : In healthy individuals, the elimination half-life is approximately 10 to 12 hours.[3][6][9]
-
Influence of Pathophysiology :
-
Hepatic Impairment : Since the liver is the primary site of metabolism, severe liver disease can significantly prolong the half-life to approximately 25 hours, increasing the risk of toxicity.[3][9]
-
Renal Impairment : Reduced renal function has little effect on the half-life of the parent drug due to the limited renal excretion of the unchanged form.[3][7]
-
Urinary pH : Alkalinization of the urine can decrease the excretion of the unchanged drug, while acidification can increase it.[13] However, normal dietary fluctuations in pH do not have a significant effect.[3]
-
Table 2: Summary of Key Human Pharmacokinetic Parameters
| Parameter | Value | Significance |
| Bioavailability (F) | ~90%[3][6][7] | High and consistent oral absorption. |
| Time to Peak (Tmax) | 2 - 4 hours[1][6] | Indicates rapid absorption. |
| Volume of Distribution (Vd) | 5 - 9 L/kg[3][6] | Extensive tissue distribution. |
| Plasma Protein Binding | 50 - 70%[3][6] | Moderate binding, with a substantial free fraction. |
| Elimination Half-Life (t½) | 10 - 12 hours[3][6][9] | Allows for twice or three times daily dosing. |
| Metabolism | Primarily hepatic via CYP2D6 and CYP1A2[1][3][6] | Prone to genetic polymorphism and drug interactions. |
| Excretion | ~10-15% unchanged in urine[7][13] | Primarily eliminated as metabolites. |
| Therapeutic Range | 0.5 - 2.0 mcg/mL[3][7] | Concentrations above 2.0 mcg/mL are associated with increased CNS adverse effects.[3] |
Drug-Drug Interactions (DDI)
Given its reliance on CYP2D6 and CYP1A2 for metabolism, this compound has a significant potential for drug-drug interactions.
-
CYP2D6 Inhibitors : Co-administration with strong CYP2D6 inhibitors (e.g., quinidine, certain SSRIs) can increase plasma levels of Mexiletine, potentially leading to toxicity.[14]
-
CYP1A2 Inhibitors : Drugs that inhibit CYP1A2 (e.g., ciprofloxacin, pefloxacin) can also increase Mexiletine concentrations.[6][14]
-
Enzyme Inducers : Co-administration with enzyme inducers like rifampicin and phenytoin, or environmental factors like cigarette smoking, can enhance the elimination rate of Mexiletine, potentially reducing its efficacy.[6][14]
-
Effects on Other Drugs : Mexiletine itself can act as a moderate inhibitor of CYP1A2, potentially increasing the plasma concentrations of other drugs metabolized by this enzyme, such as theophylline and caffeine.[6][14]
Experimental Protocols for Pharmacokinetic Characterization
To adhere to the principles of scientific integrity, protocols for characterizing the PK profile of a new chemical entity like this must be robust and self-validating. The following outlines standard, authoritative methodologies.
In Vitro ADME Assays
These assays are crucial for early-stage assessment and mechanistic understanding, guided by FDA recommendations.[15][16][17]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective : To determine the intrinsic clearance rate of the compound by hepatic enzymes.
-
Methodology :
-
Preparation : Prepare a stock solution of the test compound (e.g., in DMSO).
-
Incubation : Incubate the compound (typically at 1 µM) with HLM (e.g., 0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Sampling : Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis : Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.
-
-
Causality : This assay isolates the activity of Phase I metabolic enzymes (primarily CYPs) by using a subcellular fraction (microsomes) and providing the necessary cofactor (NADPH). It provides a direct measure of metabolic lability.[15]
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: CYP450 Reaction Phenotyping
-
Objective : To identify which specific CYP isozymes are responsible for the compound's metabolism.
-
Methodology :
-
Recombinant Enzymes : Incubate the test compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition : Alternatively, incubate the compound in pooled HLM in the presence and absence of specific, potent chemical inhibitors for each major CYP isozyme.
-
Analysis : Measure the rate of disappearance of the parent compound using LC-MS/MS.
-
Interpretation : A significant reduction in metabolism in the presence of a specific inhibitor or by a specific recombinant enzyme identifies that isozyme as a key contributor.
-
In Vivo Pharmacokinetic Study (Rodent Model)
-
Objective : To determine the in vivo pharmacokinetic profile (e.g., Cmax, Tmax, AUC, t½, Clearance) after administration.
-
Methodology :
-
Animal Model : Use a standard rodent model (e.g., male Sprague-Dawley rats).
-
Dosing : Administer the compound via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose allows for the determination of absolute bioavailability.
-
Blood Sampling : Collect serial blood samples from a cannula (e.g., from the jugular vein) at predefined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing : Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
PK Analysis : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
-
Authoritative Grounding : Study design should align with principles outlined in regulatory guidance documents for preclinical studies.[19][20][21]
Conclusion and Future Directions
The pharmacokinetic profile of this compound is characterized by excellent oral absorption, extensive tissue distribution, and primary elimination via hepatic metabolism. The critical role of the polymorphic enzyme CYP2D6 in its clearance underscores the potential for significant inter-individual variability in clinical response and a pronounced risk of drug-drug interactions.
For drug development professionals, this profile necessitates a careful clinical strategy that includes:
-
Genotyping : Consideration of CYP2D6 genotyping to identify patients at risk for altered metabolism.
-
DDI Studies : Thorough clinical investigation of interactions with common CYP2D6 and CYP1A2 inhibitors and inducers.
-
Therapeutic Drug Monitoring (TDM) : TDM may be warranted in certain clinical situations to maintain plasma concentrations within the narrow therapeutic window and avoid toxicity.[12]
Future research should focus on elucidating the specific disposition of the (S)-enantiomer versus the (R)-enantiomer to fully understand the implications of its stereoselective metabolism and to optimize its therapeutic use as a potentially safer or more effective single-enantiomer drug.
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Technical Guide: (S)-Mexiletine as a Potential Neuroprotective Agent
Abstract
The pursuit of effective neuroprotective strategies remains a paramount challenge in modern medicine, particularly in the context of acute ischemic events and chronic neurodegenerative diseases. Pathological neuronal hyperexcitability, driven by the dysfunction of voltage-gated sodium channels (VGSCs), is a key convergence point in the cellular death cascade. Mexiletine, a Class IB antiarrhythmic agent, has demonstrated neuroprotective properties, primarily attributed to its use-dependent blockade of VGSCs.[1] This technical guide delves into the specific potential of the (S)-enantiomer of mexiletine, exploring the mechanistic rationale for its investigation, providing detailed experimental frameworks for its evaluation, and offering field-proven insights into the causality behind key methodological choices. We will dissect the signaling pathways implicated in excitotoxic cell death, present validated in vitro and in vivo protocols to assess neuroprotection, and summarize the current landscape of evidence to guide future research and development.
Introduction: The Rationale for Investigating (S)-Mexiletine
Mexiletine is a chiral molecule, existing as (R)- and (S)-enantiomers. While traditionally used as a racemic mixture for cardiac arrhythmias and neuropathic pain, there is a compelling scientific basis for investigating the properties of its individual stereoisomers for neuroprotection.[2][3] In pharmacology, enantiomers can exhibit significant differences in potency, efficacy, and side-effect profiles. For instance, studies on cardiac sodium channels have indicated stereoselectivity, with the (R)-enantiomer often showing greater antiarrhythmic properties.[4][5] Conversely, other research suggests the (S)-enantiomer may be more active in conditions like allodynia.[6]
The core hypothesis is that isolating the (S)-enantiomer may offer a refined therapeutic window for neuroprotection, potentially maximizing efficacy against neuronal VGSCs while minimizing off-target effects, particularly cardiotoxicity.[7] This guide provides the technical framework to rigorously test this hypothesis.
Core Neuroprotective Mechanism: Attenuation of Excitotoxic Cascade via Sodium Channel Blockade
The primary mechanism by which mexiletine confers neuroprotection is through the blockade of voltage-gated sodium channels.[8] In pathological conditions like ischemia or trauma, excessive glutamate release leads to persistent depolarization of neuronal membranes. This triggers a vicious cycle:
-
Sustained VGSC Opening: Persistent depolarization causes VGSCs to remain open for prolonged periods.
-
Pathological Na+ Influx: A massive influx of sodium ions (Na+) occurs, overwhelming the cell's ion-pumping capacity.[9]
-
Na+/Ca2+ Exchanger Reversal: The elevated intracellular Na+ concentration causes the Na+/Ca2+ exchanger (NCX) to operate in reverse, expelling Na+ while importing calcium ions (Ca2+).[1]
-
Intracellular Ca2+ Overload: This, combined with Ca2+ entry through NMDA receptors and voltage-gated calcium channels, leads to toxic intracellular Ca2+ levels.
-
Activation of Cell Death Pathways: Ca2+ overload activates a host of downstream catabolic enzymes, including proteases (calpains), lipases, and endonucleases, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.[1]
Mexiletine is a use-dependent blocker, meaning it preferentially binds to and blocks VGSCs that are in the open or inactivated states, which are more prevalent during the high-frequency firing characteristic of excitotoxicity.[10] (S)-Mexiletine is hypothesized to interrupt this cascade at its inception by blocking the initial pathological Na+ influx.
Visualizing the Neuroprotective Pathway
The following diagram illustrates the excitotoxic cascade and the proposed point of intervention for (S)-Mexiletine.
Caption: Proposed mechanism of (S)-Mexiletine neuroprotection.
Experimental Validation: A Multi-Tiered Approach
A robust evaluation of a neuroprotective agent requires a combination of in vitro and in vivo models. This tiered approach allows for initial high-throughput screening and mechanistic studies in a controlled environment, followed by validation of efficacy in a complex, whole-organism system.[11][12]
Tier 1: In Vitro Assessment of Neuroprotection
In vitro assays are foundational for determining direct neuroprotective effects, establishing dose-response relationships, and elucidating mechanisms of action.[13] Primary neuronal cultures are preferred over immortalized cell lines as they more closely resemble the physiological conditions of the central nervous system.[14]
The following diagram outlines a standard workflow for an in vitro neuroprotection study.
Caption: Standard workflow for an in vitro neuroprotection assay.
This protocol simulates ischemic conditions in vitro. The rationale is to mimic the core insults of stroke (lack of oxygen and glucose) to induce neuronal death, providing a robust model to test the efficacy of (S)-Mexiletine.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
96-well cell culture plates, poly-D-lysine coated
-
Deoxygenated glucose-free DMEM
-
(S)-Mexiletine stock solution
-
Anaerobic chamber (95% N₂, 5% CO₂)
-
Cell viability assay kits (e.g., MTS, LDH)
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1x10⁵ cells/well on a 96-well plate and culture for 7-10 days to allow for differentiation.
-
Pre-treatment: Replace culture medium with fresh Neurobasal medium containing various concentrations of (S)-Mexiletine (e.g., 1 µM to 100 µM) or vehicle. Incubate for 1 hour. This step determines if the compound has a prophylactic effect.
-
Induce OGD: Wash cells twice with deoxygenated glucose-free DMEM. Place the plate in the anaerobic chamber at 37°C for 60-90 minutes.
-
Reperfusion: Remove the plate from the chamber, replace the OGD medium with the original pre-treatment medium (containing (S)-Mexiletine or vehicle), and return to a normoxic incubator (95% air, 5% CO₂).
-
Endpoint Assessment (24h post-reperfusion): Quantify cell viability and cytotoxicity using standardized assays.
| Assay Type | Principle | Target | Interpretation | Commercial Kit Example | Citation |
| Metabolic Viability | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Mitochondrial Function | Increased absorbance correlates with higher cell viability. | CellTiter 96® AQueous One (MTS) | [15] |
| Cytotoxicity | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Membrane Integrity | Increased absorbance correlates with higher cytotoxicity/cell death. | CyQUANT™ LDH Cytotoxicity Assay | [15] |
| Apoptosis (Early) | Detects the translocation of phosphatidylserine (PS) to the outer cell membrane using a labeled Annexin V protein. | Apoptotic Pathway | Increased fluorescence/luminescence indicates early-stage apoptosis. | RealTime-Glo™ Annexin V Assay | [16] |
| Apoptosis (Late) | The TUNEL assay enzymatically labels the free 3'-OH termini of fragmented DNA, a hallmark of late-stage apoptosis. | DNA Fragmentation | Increased signal (fluorescence/colorimetric) indicates late-stage apoptosis. | ApopTag® TUNEL Assay |
Causality Insight: An effective neuroprotectant like (S)-Mexiletine should demonstrate a decrease in LDH release and Annexin V/TUNEL signal, alongside an increase in MTS reduction, compared to the insult-only group.
Tier 2: In Vivo Assessment of Neuroprotection
In vivo models are indispensable for evaluating a drug's efficacy within a complex physiological system, accounting for its pharmacokinetics (absorption, distribution, metabolism, excretion) and potential systemic side effects.[17][18] The choice of model is critical and must align with the clinical condition being targeted.
The tMCAO model in rats or mice is the gold standard for preclinical stroke research.[19] It effectively simulates the pathophysiology of focal ischemic stroke with a subsequent reperfusion phase, which is clinically relevant to treatments like thrombectomy or thrombolysis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
4-0 monofilament nylon suture with a silicon-coated tip
-
(S)-Mexiletine solution for intraperitoneal (i.p.) injection
-
Stereotaxic frame and surgical microscope
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Monitoring: Anesthetize the rat with isoflurane. Monitor core body temperature and maintain at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the silicon-coated filament into the ECA stump and advance it up the ICA until a significant drop in cerebral blood flow is confirmed by the Laser Doppler flowmeter placed on the skull over the MCA territory. This indicates successful occlusion.
-
-
Drug Administration: Administer (S)-Mexiletine (e.g., 1-10 mg/kg, i.p.) or saline vehicle either before the onset of ischemia (pre-treatment) or immediately upon reperfusion (post-treatment).[19] The choice of timing is critical for determining if the drug is prophylactic or therapeutic.
-
Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow reperfusion. Suture the incision.
-
Neurological Assessment (24h post-MCAO): Score the rat's neurological deficits using a standardized scale (e.g., a 5-point Bederson scale). This provides a functional outcome measure.
-
Infarct Volume Analysis (48h post-MCAO):
-
Sacrifice the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate slices in 2% TTC solution. Viable tissue stains red, while the infarcted (dead) tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Trustworthiness Insight: A successful neuroprotective effect is demonstrated by a statistically significant reduction in both the neurological deficit score and the infarct volume in the (S)-Mexiletine-treated group compared to the vehicle-treated trauma group.[1]
Quantitative Data & Stereoselectivity
While comprehensive data on (S)-Mexiletine specifically is still emerging, data from racemic mexiletine and comparative enantiomer studies on other tissues provide a crucial starting point for dose selection and hypothesis generation.
| Compound | Model System | Measurement | IC₅₀ / Effect | Citation |
| Mexiletine | Rat Brain Membranes | Tonic Block | IC₅₀: 75.3 µM | |
| Mexiletine | Rat Brain Membranes | Use-Dependent Block | IC₅₀: 23.6 µM | |
| R-(-)-Mexiletine | Frog Skeletal Muscle | Tonic Block (Na+ Current) | IC₅₀: 43.9 µM | [20] |
| S-(+)-Mexiletine | Frog Skeletal Muscle | Tonic Block (Na+ Current) | ~2-fold higher IC₅₀ than R-(-) | [20] |
| Mexiletine | Rat Spinal Cord Injury | Neuroprotection | Effective at 80 mg/kg, i.p. | [9] |
| Mexiletine | Rat Global Ischemia | Neuroprotection | Reduced hippocampal damage by ~50% at 80 mg/kg, i.p. | [1] |
Expertise Insight: The data indicates that mexiletine's blocking action is more potent in frequently firing channels (lower use-dependent IC₅₀), supporting its efficacy in excitotoxic states. The observed stereoselectivity in skeletal muscle, even if favoring the R-enantiomer in that tissue, establishes the critical precedent that the enantiomers are pharmacologically distinct, mandating their separate evaluation for neuroprotection.[20]
Conclusion and Future Directions
The evidence strongly supports the role of mexiletine as a neuroprotective agent by targeting a core mechanism of ischemic and excitotoxic injury: pathological sodium influx.[1][9] This guide provides a comprehensive technical framework for the specific investigation of its (S)-enantiomer. The central hypothesis is that (S)-Mexiletine may possess an optimized therapeutic index, offering potent neuroprotection with a potentially improved safety profile.
Future research must focus on rigorous head-to-head comparisons of the (R)- and (S)-enantiomers using the in vitro and in vivo models detailed herein. Key objectives should include defining the stereospecific binding affinities to neuronal sodium channel isoforms and evaluating efficacy in models of chronic neurodegenerative diseases where hyperexcitability is implicated, such as Amyotrophic Lateral Sclerosis (ALS).[21][22] The protocols and insights provided here serve as a robust starting point for drug development professionals to unlock the full therapeutic potential of (S)-Mexiletine.
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The Role of (S)-mexiletine in Myotonic Disorders: A Technical Guide for Researchers
Abstract
Myotonic disorders, a group of inherited neuromuscular conditions, are characterized by myotonia—the delayed relaxation of skeletal muscles after voluntary contraction. This hyperexcitability of the muscle fiber membrane is primarily linked to dysfunctions in ion channels, particularly the voltage-gated sodium channel, Nav1.4. Mexiletine, a class Ib antiarrhythmic agent, has emerged as a cornerstone for the symptomatic treatment of myotonia. This in-depth technical guide provides a comprehensive overview of the role of (S)-mexiletine in myotonic disorders, delving into the underlying pathophysiology, the pharmacology of mexiletine, and detailed experimental protocols for its preclinical and clinical investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of neuromuscular disorders.
Introduction: The Pathophysiological Landscape of Myotonic Disorders
Myotonic disorders encompass a spectrum of conditions, including myotonic dystrophy type 1 (DM1) and type 2 (DM2), and the non-dystrophic myotonias (NDMs) such as myotonia congenita and paramyotonia congenita.[1][2] While their genetic underpinnings differ, a shared clinical feature is myotonia, which can significantly impair quality of life, affecting dexterity, gait, speech, and causing muscle pain.[3]
The root cause of myotonia lies in the electrical instability of the sarcolemma. In many of these disorders, a key player is the skeletal muscle voltage-gated sodium channel, Nav1.4, encoded by the SCN4A gene.[4][5] Gain-of-function mutations in SCN4A can lead to an overactive channel, resulting in spontaneous, repetitive firing of action potentials and thus, delayed muscle relaxation.[5][6] In myotonic dystrophy, although the primary genetic defects are not in SCN4A, the resulting downstream effects include altered function of ion channels, contributing to myotonia.[1] Specifically, in DM1, the abnormal expansion of a CTG repeat leads to a toxic gain-of-function of the transcribed RNA, which in turn disrupts the normal splicing of several proteins, including the chloride channel CLC-1, leading to its reduced function and consequent muscle hyperexcitability.[7][8]
This common pathway of sarcolemmal hyperexcitability provides a clear therapeutic target: the voltage-gated sodium channel. By blocking these channels, it is possible to reduce the excessive electrical activity and alleviate myotonia.
Pharmacology of Mexiletine: A State-Dependent Sodium Channel Blocker
Mexiletine is a non-selective voltage-gated sodium channel blocker, structurally similar to lidocaine, that is orally bioavailable.[9][10] It is classified as a class Ib antiarrhythmic agent and its primary mechanism of action is the state-dependent blockade of sodium channels.[9][11] This means its affinity for the channel is dependent on the channel's conformational state (resting, open, or inactivated). Mexiletine preferentially binds to the open and inactivated states of the sodium channel, which are more prevalent during repetitive firing—a hallmark of myotonia.[12][13] This use-dependent property makes it particularly effective in suppressing the hyperexcitability seen in myotonic muscle with less effect on normal muscle activity.[4][14]
Enantioselectivity: The Case for (S)-mexiletine
Mexiletine is a chiral molecule and exists as two enantiomers: (S)-mexiletine and (R)-mexiletine. Research has demonstrated a degree of stereoselectivity in its action on skeletal muscle sodium channels. Notably, studies on frog skeletal muscle fibers have shown that (R)-(-)-mexiletine is approximately twofold more potent than the (S)-(+) enantiomer in producing a tonic block of the sodium current.[1] This suggests a stereospecific interaction with the sodium channel. Both enantiomers exhibit a use-dependent block, with the (R)-enantiomer also being more potent in this regard.[1] While racemic mexiletine is clinically effective, the development of an enantiomerically pure formulation, such as (S)-mexiletine, could potentially offer a more refined therapeutic profile with an optimized balance of efficacy and tolerability. Further investigation into the specific contributions of each enantiomer to the overall clinical effect is warranted.
Preclinical Evaluation of (S)-mexiletine
A robust preclinical evaluation is critical to understanding the efficacy and safety profile of (S)-mexiletine. This involves a combination of in vitro and in vivo studies to characterize its effects on the target channel and in a disease-relevant context.
In Vitro Electrophysiology: Characterizing Nav1.4 Blockade
The primary in vitro method for assessing the activity of (S)-mexiletine on Nav1.4 is the whole-cell patch-clamp technique .[10] This powerful method allows for the direct measurement of ionic currents through the channel in a controlled environment.
Experimental Protocol: Whole-Cell Voltage Clamp on tsA201 Cells Expressing Nav1.4
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells, as they do not endogenously express significant levels of voltage-gated sodium channels.
-
Transiently or stably transfect the cells with a plasmid containing the coding sequence for the human Nav1.4 α-subunit (SCN4A). Co-transfection with the β1-subunit can help to ensure proper channel expression and function.
-
-
Electrophysiological Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate sodium currents.[15]
-
Use a glass micropipette with a resistance of 3-7 MΩ, filled with the intracellular solution, to form a high-resistance seal (>1 GΩ) with the cell membrane.[16]
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total membrane current.[17]
-
-
Voltage Protocols for Assessing State-Dependent Block:
-
Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply infrequent depolarizing pulses (e.g., every 10-20 seconds) to elicit a peak sodium current. Apply (S)-mexiletine and measure the reduction in peak current amplitude.
-
Use-Dependent Block (Open/Inactivated State): From a holding potential of -100 mV, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).[14] This mimics the repetitive firing seen in myotonia and will cause a cumulative block of the channels by (S)-mexiletine. Measure the progressive decrease in current amplitude during the pulse train.
-
Inactivated-State Block: Hold the cell at a depolarized potential (e.g., -70 mV) to inactivate a significant portion of the channels. Apply a test pulse to measure the current from the remaining available channels. Compare the current before and after application of (S)-mexiletine.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each state (resting, inactivated, and use-dependent) by fitting the concentration-response data to the Hill equation.[13]
-
Causality Behind Experimental Choices: The use of heterologous expression systems like HEK293 cells allows for the isolated study of Nav1.4 without interference from other ion channels present in native muscle cells. The different voltage protocols are designed to probe the interaction of (S)-mexiletine with the distinct conformational states of the Nav1.4 channel, providing a detailed mechanistic understanding of its blocking action.
Diagram: Experimental Workflow for In Vitro Patch-Clamp Analysis
Caption: Workflow for Patch-Clamp Analysis of (S)-mexiletine on Nav1.4
In Vivo Efficacy Studies: Utilizing Animal Models of Myotonia
Animal models that recapitulate the key features of myotonic disorders are invaluable for assessing the in vivo efficacy of (S)-mexiletine. The most commonly used mouse model for myotonic dystrophy type 1 is the HSA-LR (human skeletal actin-long repeat) mouse .[9][18] These mice express a human skeletal actin transgene containing a long CTG repeat, leading to the development of myotonia and other muscle abnormalities seen in DM1.[19]
Experimental Protocol: Efficacy Testing in HSA-LR Mice
-
Animal Husbandry and Dosing:
-
House HSA-LR mice and wild-type littermates under standard conditions.
-
Administer (S)-mexiletine or vehicle control via an appropriate route (e.g., oral gavage or in drinking water) for a specified duration.
-
-
Assessment of Myotonia:
-
Electromyography (EMG): This is the gold standard for quantifying myotonia.[20]
-
Anesthetize the mouse.
-
Insert a needle electrode into a hindlimb muscle (e.g., gastrocnemius).
-
Record the electrical activity of the muscle at rest and upon needle insertion. Myotonic discharges are characterized by prolonged, high-frequency repetitive firing that waxes and wanes in amplitude and frequency, producing a characteristic "dive-bomber" sound on the audio output of the EMG machine.[2]
-
Quantify the duration and frequency of myotonic discharges before and after treatment.
-
-
-
Assessment of Muscle Function:
-
Data Analysis:
-
Compare the extent of myotonic discharges, grip strength, and any other relevant functional measures between the (S)-mexiletine-treated and vehicle-treated groups using appropriate statistical tests.
-
Causality Behind Experimental Choices: The HSA-LR mouse model provides a disease-relevant system to test the antimyotonic effects of (S)-mexiletine in a living organism. EMG provides a direct, objective measure of the electrical hyperexcitability that underlies myotonia. The grip strength test offers a functional readout of how the reduction in myotonia translates to an improvement in muscle performance.
Diagram: In Vivo Efficacy Testing Workflow
Caption: Workflow for In Vivo Efficacy Testing of (S)-mexiletine
Clinical Investigation of (S)-mexiletine
Clinical trials are essential to establish the safety and efficacy of (S)-mexiletine in patients with myotonic disorders. These trials are typically designed as randomized, double-blind, placebo-controlled studies.[3][23]
Clinical Trial Design and Outcome Measures
A well-designed clinical trial for (S)-mexiletine in myotonic disorders should include objective, subjective, and functional outcome measures.
| Outcome Measure Category | Specific Measures | Description |
| Objective Measures of Myotonia | Hand Grip Relaxation Time | Measured using a handgrip dynamometer, this quantifies the time it takes for muscle force to decline after a maximal voluntary contraction.[3] |
| Electromyography (EMG) | Can be used to quantify myotonic discharges in a clinical setting, similar to preclinical studies.[24] | |
| Functional Measures | 6-Minute Walk Test (6MWT) | Assesses walking endurance and overall functional capacity.[23][25] |
| Timed Up and Go (TUG) Test | Measures the time it takes for a person to rise from a chair, walk a short distance, turn around, and sit down again, assessing mobility and balance.[13] | |
| 9-Hole Peg Test | Evaluates fine motor dexterity of the hand.[25][26] | |
| Patient-Reported Outcomes (PROs) | Myotonia Behavior Scale (MBS) | A questionnaire where patients rate the severity of their myotonia in various daily activities.[27] |
| Visual Analog Scale (VAS) for Myotonia | Patients rate the overall severity of their myotonia on a continuous scale.[17] | |
| Myotonic Dystrophy Health Index (MDHI) | A disease-specific questionnaire that assesses the impact of the disease on various aspects of health and daily life.[25] |
Table 1: Key Outcome Measures in Clinical Trials for Myotonic Disorders
Safety and Tolerability
The safety profile of mexiletine is well-characterized. The most common side effects are gastrointestinal, including nausea, vomiting, and heartburn.[1] Neurological side effects such as lightheadedness and tremor can also occur. A key consideration, given mexiletine's antiarrhythmic properties, is its potential for cardiac side effects. However, long-term studies in patients with myotonic dystrophy have shown that mexiletine is generally safe and well-tolerated, with no significant increase in clinically relevant cardiac adverse events.[14][20] Nevertheless, careful cardiac monitoring, including electrocardiograms (ECGs), is a standard part of clinical trials and clinical practice when using mexiletine.[3]
Conclusion and Future Directions
(S)-mexiletine holds a significant place in the management of myotonic disorders. Its mechanism as a use-dependent sodium channel blocker directly counteracts the sarcolemmal hyperexcitability that causes myotonia. While racemic mexiletine is the current standard of care, further research into the specific properties of the (S)-enantiomer may lead to the development of a more refined therapeutic option. The experimental protocols outlined in this guide provide a framework for the continued investigation of (S)-mexiletine and other novel sodium channel blockers. Future research should focus on elucidating the precise molecular interactions of the mexiletine enantiomers with the Nav1.4 channel and exploring the potential for developing isoform-selective blockers to further improve the therapeutic window and minimize off-target effects.
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Yousuf, M., & Khattak, F. (2016). A review of the use of mexiletine in patients with myotonic dystrophy and non-dystrophic myotonia. Cureus, 8(6), e637. Retrieved from [Link]
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Desaphy, J. F., et al. (2001). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. British Journal of Pharmacology, 134(7), 1467–1476. Retrieved from [Link]
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Desaphy, J. F., et al. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 149(6), 766–778. Retrieved from [Link]
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Fontaine, B., et al. (2019). New Challenges Resulting From the Loss of Function of Nav1.4 in Neuromuscular Diseases. Frontiers in Pharmacology, 10, 123. Retrieved from [Link]
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Mankodi, A., et al. (2000). Myotonic dystrophy in transgenic mice expressing an expanded CUG repeat. Science, 289(5485), 1769-1773. Retrieved from [Link]
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Meola, G., & Cardani, R. (2019). Sodium Channel Myotonia Due to Novel Mutations in Domain I of Nav1.4. Frontiers in Neurology, 10, 1058. Retrieved from [Link]
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Jimenez-Moreno, C., et al. (2019). Analysis of the functional capacity outcome measures for myotonic dystrophy. Annals of Clinical and Translational Neurology, 6(9), 1735–1745. Retrieved from [Link]
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Voermans, N. C., et al. (2020). Validation of Motor Outcome Measures in Myotonic Dystrophy Type 2. Frontiers in Neurology, 11, 574. Retrieved from [Link]
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Nakamori, M., et al. (2019). In Vivo Evaluation of CTG Repeat-Affected Muscle Pathology in a Myotonic Dystrophy Model Mouse Using Electromyography and Fluorescence In Situ Hybridization. In Myotonic Dystrophy (pp. 147-157). Humana, New York, NY. Retrieved from [Link]
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ClinicalTrials.gov. (2021). Study to Investigate the Efficacy and Safety of Mexiletine in Patients With Myotonic Dystrophy Type 1 and Type 2. Retrieved from [Link]
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Jimenez-Moreno, A. C. (2017). Exploring outcome measures for adults with Myotonic Dystrophy type 1 (Doctoral dissertation, Newcastle University). Retrieved from [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
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NIHR Innovation Observatory. (2018, May 9). Mexiletine for the symptomatic treatment of myotonic disorders – first line. Retrieved from [Link]
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ClinicalTrials.gov. (2011). Clinical Efficacy Trial of Mexiletine for Myotonic Dystrophy Type 1. Retrieved from [Link]
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Desaphy, J. F., et al. (2018). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Therapeutic Potential in Myopathies. Frontiers in Pharmacology, 9, 13. Retrieved from [Link]
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Echevarria, L., & Garcia-Sanz, P. (2021). Cardiovascular effects of mexiletine for treatment of myotonia in myotonic dystrophy type 1. Revista Española de Cardiología (English Edition), 74(6), 551-552. Retrieved from [Link]
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Echevarria, L., & Garcia-Sanz, P. (2021). Cardiovascular effects of mexiletine for treatment of myotonia in myotonic dystrophy type 1. Revista Española de Cardiología, 74(6), 551-552. Retrieved from [Link]
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Waspe, L. E., & Waxman, S. G. (1987). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. The American Journal of Cardiology, 60(16), 25I-32I. Retrieved from [Link]
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Charles River. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
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Logigian, E. L., et al. (2012, September 21). Myotonia Drugs to Help prevent Muscle Contractures and Seizures. Retrieved from [Link]
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Desaphy, J. F., et al. (2013). Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. PLoS ONE, 8(1), e54931. Retrieved from [Link]
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Crumb, W. J., et al. (2016). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of Pharmacological and Toxicological Methods, 81, 1-10. Retrieved from [Link]
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Desaphy, J. F., et al. (2013). Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. PLoS ONE, 8(1), e54931. Retrieved from [Link]
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Sicouri, S., et al. (1997). Effects of sodium channel block with mexiletine to reverse action potential prolongation in in vitro models of the long term QT syndrome. Journal of Cardiovascular Electrophysiology, 8(11), 1280–1290. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Mexiletine Hydrochloride?. Retrieved from [Link]
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Windle, J. R., & Anderson, J. L. (2017). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Epilepsia, 58(7), 1159–1167. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Chiral Synthesis of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine, the (S)-enantiomer of the Class IB antiarrhythmic drug Mexiletine, is a critical chiral building block and a subject of significant pharmacological interest.[1][2] The stereochemistry at the C2 position is crucial, as enantiomers often exhibit different pharmacodynamic and pharmacokinetic profiles.[3][4][5] While the (R)-enantiomer is frequently cited as the more potent eutomer for cardiac sodium channel binding, the distinct biological activities of the (S)-enantiomer necessitate robust and efficient methods for its stereoselective synthesis.[2][5][6] This document provides an in-depth guide to the principal strategies for synthesizing (S)-Mexiletine, with a detailed, field-proven protocol based on the chiral pool approach and an overview of an advanced biocatalytic method.
Introduction: The Imperative of Chirality in Mexiletine Synthesis
Mexiletine has long been a cornerstone in the treatment of ventricular arrhythmias and is increasingly explored for neuropathic pain and other channelopathies.[1] It is administered clinically as a racemic mixture. However, extensive research has demonstrated that its biological interactions are stereoselective.[5] The differential binding of (R)- and (S)-Mexiletine to serum proteins and ion channels underscores the importance of accessing enantiomerically pure forms for advanced pharmacological studies and the development of next-generation therapeutics with improved efficacy and reduced side effects.[5][7]
The synthesis of homochiral Mexiletine can be broadly categorized into three primary strategies:
-
Classical Chiral Resolution: This involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[8] While historically significant, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer and can be labor-intensive.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiomerically pure starting materials (the "chiral pool") to construct the target molecule.[9] Syntheses starting from precursors like (S)-propylene oxide or D-(+)-mannitol provide a direct and efficient route to the desired stereoisomer with high enantiopurity.[10][11]
-
Asymmetric Synthesis: This modern approach involves the conversion of a prochiral precursor into a chiral product using a chiral catalyst, reagent, or auxiliary.[12][13] Highly effective methods include the catalytic asymmetric reduction of ketones and, notably, biocatalytic routes using enzymes like ω-transaminases, which offer exceptional selectivity and sustainability.[6][14][15]
This guide will focus on providing a detailed protocol for the Chiral Pool Synthesis, valued for its reliability and high fidelity in preserving stereochemistry, and will also explore the principles of a state-of-the-art biocatalytic alternative.
Recommended Protocol: Chiral Pool Synthesis from (S)-Propylene Oxide
This protocol describes a robust three-step sequence starting from commercially available (S)-propylene oxide and 2,6-dimethylphenol. The strategy relies on a stereospecific ring-opening of the epoxide, followed by activation of the resulting secondary alcohol and subsequent conversion to the amine.
Logical Workflow of the Chiral Pool Synthesis
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Application Notes and Protocols: Enantioselective Synthesis of (+)-(S)-Mexiletine Hydrochloride
Authored by: Your Senior Application Scientist
Abstract
Mexiletine, a Class IB antiarrhythmic agent, is a crucial therapy for ventricular arrhythmias.[1][2] It functions by blocking voltage-gated sodium channels in myocardial cells.[3][4] While traditionally used as a racemic mixture, research indicates that the pharmacological activity of its enantiomers differs, with the R-(-)-enantiomer showing greater antiarrhythmic properties in some studies.[5][6] However, the enantioselective synthesis of the (+)-(S)-enantiomer is of significant interest for further pharmacological investigation and the development of enantiomerically pure drug formulations. This guide provides a detailed protocol for the enantioselective synthesis of (+)-(S)-Mexiletine hydrochloride, focusing on a robust and efficient method utilizing a spiroborate ester as a chiral transfer agent for the asymmetric reduction of an O-benzyl oxime ether.[6] This approach offers high enantioselectivity and good yields, starting from readily available materials.[3][6]
Introduction: The Significance of Chiral Purity in Mexiletine Therapy
Mexiletine is a structural analog of lidocaine and is effective in the treatment of various cardiac arrhythmias.[2][7] It is also being explored for other indications such as chronic pain and muscle stiffness.[1] The molecule possesses a single chiral center, and therefore exists as two enantiomers: (S)-(+)-Mexiletine and (R)-(-)-Mexiletine. The therapeutic use of a racemic mixture can be complicated by the differential pharmacokinetics and pharmacodynamics of the individual enantiomers. In the case of mexiletine, the (R)-enantiomer has been reported to bind more potently to cardiac sodium channels.[6] The development of a reliable and efficient synthesis for the enantiomerically pure (+)-(S)-Mexiletine is essential for a deeper understanding of its specific biological profile and potential therapeutic benefits.
This application note details a highly effective method for the enantioselective synthesis of (+)-(S)-Mexiletine, proceeding through the asymmetric reduction of an O-benzyl oxime ether intermediate. This key step is catalyzed by a chiral spiroborate ester, which facilitates the transfer of chirality with high fidelity.[6]
Synthetic Strategy: Asymmetric Reduction via a Chiral Spiroborate Ester
The chosen synthetic route commences with the readily available starting material, 2,6-dimethylphenol, and proceeds through three main stages:
-
Synthesis of the Ketone Intermediate: 2,6-dimethylphenol is reacted with chloroacetone to form 1-(2,6-dimethylphenoxy)propan-2-one.[8][9]
-
Formation of the O-Benzyl Oxime Ether: The ketone is then converted to its corresponding O-benzyl oxime ether.
-
Enantioselective Reduction: The pivotal step involves the asymmetric reduction of the O-benzyl oxime ether using a chiral spiroborate ester catalyst and a borane reducing agent to yield the desired chiral amine.[3][6][10]
-
Deprotection and Salt Formation: Finally, removal of the benzyl protecting group and subsequent treatment with hydrochloric acid affords the target compound, (+)-(S)-Mexiletine hydrochloride.
This strategy is advantageous due to its high enantioselectivity (typically 91-97% ee), good overall yields, and the use of a catalytic amount of the chiral-directing agent.[6]
Experimental Workflow Diagram
Caption: Synthetic workflow for (+)-(S)-Mexiletine hydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one
-
To a solution of 2,6-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2,6-dimethylphenoxy)propan-2-one.
Part 2: Synthesis of the O-Benzyl Oxime Ether
-
To a solution of 1-(2,6-dimethylphenoxy)propan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude oxime.
-
Dissolve the crude oxime in DMF and add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization to obtain the pure (Z)-O-benzyl oxime ether.
Part 3: Asymmetric Reduction to N-Benzyl-(S)-Mexiletine
-
To a solution of the chiral spiroborate ester catalyst (10 mol%) in anhydrous dioxane under a nitrogen atmosphere, add BH3·THF (4.0 eq, 1 M in THF).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of the O-benzyl oxime ether (1.0 eq) in anhydrous dioxane dropwise over 1 hour.
-
Stir the reaction at 0 °C until completion (typically 48 hours), as monitored by TLC.
-
Quench the reaction by the slow addition of 6 N HCl.
-
Basify the mixture with 6 N NaOH and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Deprotection and Formation of (+)-(S)-Mexiletine Hydrochloride
-
Dissolve the N-benzyl-(S)-Mexiletine in methanol and add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (+)-(S)-Mexiletine hydrochloride.
Data Summary
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | 1-(2,6-dimethylphenoxy)propan-2-one | 85-95 | - |
| 2 | O-Benzyl Oxime Ether | 70-80 | - |
| 3 | N-Benzyl-(S)-Mexiletine | 80-90 | 91-97 |
| 4 | (+)-(S)-Mexiletine hydrochloride | >95 | >99 (after recrystallization) |
Note: Yields and ee values are representative and may vary based on experimental conditions.
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric excess of the final product should be determined using a validated chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are suitable techniques.[11][12]
Chiral HPLC Method:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of hexane and isopropanol with a suitable amine modifier (e.g., diethylamine).
-
Detection: UV at an appropriate wavelength.
Capillary Electrophoresis (CE) Method:
-
A background electrolyte containing a chiral selector, such as a cyclodextrin derivative (e.g., heptakis-2,3,6-tri-O-methyl-β-cyclodextrin), can be employed for the enantioseparation of mexiletine.[11]
Mechanism of Asymmetric Reduction
The key to the high enantioselectivity of this synthesis lies in the mechanism of the borane reduction of the O-benzyl oxime ether, which is directed by the chiral spiroborate ester catalyst.
Caption: Mechanism of the catalyzed asymmetric reduction.
The spiroborate ester reacts with the borane source to form an active chiral borane complex. The O-benzyl oxime ether then coordinates to this complex in a sterically favored orientation. The subsequent diastereoselective hydride transfer from the borane to the imine carbon occurs preferentially on one face of the substrate, leading to the formation of the desired enantiomer of the amine-borane complex. Hydrolysis then liberates the enantiomerically enriched N-benzyl-(S)-Mexiletine and regenerates the catalyst.
Conclusion
The protocol detailed in this application note provides a reliable and highly enantioselective method for the synthesis of (+)-(S)-Mexiletine hydrochloride. The use of a chiral spiroborate ester catalyst in the key asymmetric reduction step ensures high enantiomeric purity of the final product. This methodology is scalable and utilizes readily available starting materials, making it suitable for both research and process development applications. The availability of enantiomerically pure (+)-(S)-Mexiletine will facilitate further investigations into its unique pharmacological properties and its potential as a refined therapeutic agent.
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- 12. eurekaselect.com [eurekaselect.com]
Application Note: A Validated Capillary Electrophoresis Method for the Enantiomeric Purity Analysis of (S)-Mexiletine
Abstract
This application note presents a detailed, robust, and validated capillary electrophoresis (CE) method for the chiral separation and enantiomeric purity determination of mexiletine. Mexiletine, a class IB antiarrhythmic agent, is administered as a racemic mixture, yet its enantiomers exhibit different pharmacological and toxicological profiles.[1] This necessitates precise analytical methods to quantify the enantiomeric composition. The described method utilizes heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector, achieving baseline separation of (S)- and (R)-mexiletine in under five minutes. We provide a comprehensive guide covering the scientific principles, a step-by-step experimental protocol, and a summary of validation parameters, demonstrating the method's suitability for quality control and research applications in the pharmaceutical industry.
Introduction: The Importance of Chiral Purity for Mexiletine
Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is a non-selective voltage-gated sodium channel blocker used to treat ventricular arrhythmias.[2] It possesses a single chiral center, existing as two enantiomers: (S)-mexiletine and (R)-mexiletine. While used clinically as a racemic mixture, studies have shown that the (R)-enantiomer is more potent in cardiac sodium channel binding experiments.[1] Conversely, the (S)-enantiomer may be more active in treating conditions like allodynia.[1]
Given the potential for different therapeutic effects and side-effect profiles between enantiomers, regulatory agencies increasingly require the stereoselective analysis of chiral drugs.[3] Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, low sample and reagent consumption, and the simplicity of method development, often involving just the addition of a chiral selector to the background electrolyte.[3][4]
This guide details a highly efficient CE method optimized for determining the enantiomeric purity of (S)-mexiletine, providing researchers and drug development professionals with a reliable protocol for quality assessment.
Principle of Chiral Separation by Capillary Electrophoresis
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral CE overcomes this by introducing a chiral selector (CS) into the background electrolyte (BGE).[5] The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.
Mechanism with Cyclodextrins: Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[4][6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic internal cavity.[4] Chiral recognition is achieved through a combination of interactions:
-
Inclusion Complexation: The hydrophobic part of the mexiletine molecule (the dimethylphenoxy group) forms an inclusion complex with the hydrophobic cavity of the cyclodextrin.
-
Secondary Interactions: Hydrogen bonding and dipole-dipole interactions occur between the polar groups of mexiletine (e.g., the amine group) and the hydroxyl groups on the rim of the cyclodextrin.[4]
Because the cyclodextrin molecule is itself chiral, these interactions lead to the formation of two diastereomeric complexes, (S)-mexiletine-CD and (R)-mexiletine-CD, which have different binding constants (stability).[5] The enantiomer that forms the more stable complex will have its effective electrophoretic mobility altered to a greater extent, causing it to migrate at a different velocity and enabling separation.[4] In this method, the neutral chiral selector, TM-β-CD, forms a more stable complex with the (R)-enantiomer, retarding its migration relative to the (S)-enantiomer.
Caption: Mechanism of chiral separation of mexiletine enantiomers using a neutral cyclodextrin.
Protocol: Enantioselective Analysis of Mexiletine
This protocol is based on a validated method for the rapid and efficient separation of mexiletine enantiomers.[2][7][8]
Materials and Reagents
-
Instrumentation: Standard Capillary Electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary, 50 µm I.D., effective length ~40 cm.
-
Reagents:
-
(S)-Mexiletine HCl and Racemic Mexiletine HCl (Reference Standards)
-
Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Methanol (HPLC Grade)
-
Deionized water (18.2 MΩ·cm)
-
Solution Preparation
-
Background Electrolyte (BGE): 60 mM Phosphate Buffer (pH 5.0) with 50 mM TM-β-CD
-
Dissolve an appropriate amount of NaH₂PO₄ in deionized water to make a 60 mM solution.
-
Adjust the pH to 5.0 using phosphoric acid.
-
Weigh the required amount of TM-β-CD to achieve a final concentration of 50 mM and dissolve it completely in the phosphate buffer. Sonication may be used to aid dissolution.
-
Filter the final BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of racemic mexiletine HCl at 1.0 mg/mL in deionized water.
-
Dilute the stock solution with deionized water to a working concentration of 0.15 mg/mL for analysis.
-
For enantiomeric purity testing of an (S)-mexiletine sample, prepare it at the same concentration (0.15 mg/mL).
-
-
Rinsing Solutions:
-
0.1 M Sodium Hydroxide
-
Deionized Water
-
Methanol
-
Experimental Workflow
Caption: Step-by-step workflow for the CE analysis of (S)-mexiletine purity.
Step-by-Step CE Method
-
Instrument Setup:
-
Install the fused-silica capillary.
-
Set the capillary temperature to 20°C.
-
Set the UV detector wavelength to 210 nm.
-
Place fresh vials of rinsing solutions and BGE in the instrument.
-
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min to equilibrate.
-
-
Pre-Run Conditioning (Between Injections):
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 3 min.
-
-
Sample Injection:
-
Inject the sample using hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Separation:
-
Apply a voltage of 30 kV (positive polarity at the injection side).
-
The total run time should be approximately 5-6 minutes.
-
-
Data Analysis:
-
The expected migration order is (S)-mexiletine followed by (R)-mexiletine.[2][8]
-
Identify the peaks by comparing migration times with a racemic standard.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation.
-
For purity analysis, calculate the area percentage of the undesired (R)-enantiomer relative to the total area of both peaks.
-
% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100
-
Method Parameters and Performance
The optimized conditions provide a rapid and highly selective separation.[2][7][8]
| Parameter | Optimized Value | Rationale |
| Background Electrolyte | 60 mM Phosphate Buffer | Provides stable buffering capacity and current. |
| BGE pH | 5.0 | At this pH, mexiletine (pKa ≈ 9.14) is fully protonated and positively charged, ensuring consistent electrophoretic mobility. This pH also yielded superior chiral resolution compared to more acidic conditions.[2][9] |
| Chiral Selector (CS) | 50 mM TM-β-CD | This neutral CD derivative demonstrated the best enantioselective interaction with mexiletine in screening studies.[2] |
| Applied Voltage | 30 kV | High voltage provides fast analysis times and sharp peaks. |
| Temperature | 20°C | Maintains stable viscosity of the BGE, ensuring reproducible migration times. |
| Injection | 50 mbar for 5 s | Hydrodynamic injection provides reproducible sample loading with minimal bias. |
| Detection Wavelength | 210 nm | Offers good sensitivity for mexiletine detection. |
Expected Results: Under these conditions, baseline separation of the mexiletine enantiomers is achieved in under 5 minutes with a resolution (Rs) of approximately 1.52.[2][7]
Method Validation Summary
The analytical performance of this method has been thoroughly verified, confirming its suitability for quantitative analysis.[2][9] The validation was performed according to established guidelines, ensuring trustworthiness and reliability.
| Validation Parameter | Result |
| Specificity | The method demonstrated baseline separation of the two enantiomers with no interference from excipients in pharmaceutical formulations. |
| Linearity | The calibration curve was linear over the tested concentration range with a correlation coefficient (r²) > 0.99. |
| Precision (RSD%) | Intra-day and inter-day precision for migration times and peak areas showed RSDs well within acceptable limits (< 2%). |
| Accuracy (% Recovery) | Accuracy, determined by analyzing samples spiked with known amounts of enantiomers, was found to be within 98-102%. |
| Robustness | The method was shown to be robust, with minor deliberate changes in parameters (e.g., pH, voltage, temperature) not significantly affecting the separation resolution.[2] |
| Limit of Detection (LOD) & Quantitation (LOQ) | The method is sensitive enough to detect and quantify low levels of the enantiomeric impurity, meeting typical pharmaceutical requirements.[10] |
Conclusion
The capillary electrophoresis method detailed in this application note is a rapid, efficient, and reliable tool for the enantiomeric purity analysis of (S)-mexiletine. By employing TM-β-CD as a chiral selector, the method achieves excellent resolution in a short analysis time. Its validated performance in terms of precision, accuracy, and robustness makes it an ideal choice for implementation in quality control laboratories and for research purposes within the field of drug development.
References
-
Iurian, S., Tero-Vescan, A., Oprean, R., Muntean, D. L., & Vari, C. E. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. MDPI. Available at: [Link]
-
Iurian, S., Tero-Vescan, A., Oprean, R., Muntean, D. L., & Vari, C. E. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. PubMed. Available at: [Link]
-
Law, B. Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. Available at: [Link]
-
Iurian, S., Tero-Vescan, A., Oprean, R., Muntean, D. L., & Vari, C. E. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. ResearchGate. Available at: [Link]
-
Guttman, A. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
-
Juvancz, Z., & Kendrovics, R. B. (2008). The role of cyclodextrins in chiral capillary electrophoresis. ResearchGate. Available at: [Link]
-
Juvancz, Z., & Szente, L. (2012). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. Available at: [Link]
-
Scriba, G. K. E. (2017). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Springer Protocols. Available at: [Link]
-
Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. Available at: [Link]
-
Iurian, S., Tero-Vescan, A., Oprean, R., Muntean, D. L., & Vari, C. E. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. PubMed Central. Available at: [Link]
-
Tero-Vescan, A., & Vari, C. E. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health. Available at: [Link]
-
Zhang, Z., Liu, M., Wang, T., Zhang, Z., & Li, S. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. PubMed. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Cellular Approach to Understanding and Treating Allodynia
APPLICATION NOTE & PROTOCOLS
Topic: In Vitro Assay for Assessing (S)-Mexiletine Efficacy in Allodynia Models
Audience: Researchers, scientists, and drug development professionals.
Allodynia, a debilitating form of neuropathic pain where non-painful stimuli are perceived as painful, presents a significant challenge in pain management.[1][2] This condition often arises from nerve injury or diseases that lead to hyperexcitability of sensory neurons.[3] At the heart of this neuronal hyperexcitability are voltage-gated sodium channels (Nav), which are critical for the generation and propagation of action potentials.[4][5] Specifically, the Nav1.7 subtype, encoded by the SCN9A gene, is predominantly expressed in nociceptive sensory neurons of the dorsal root ganglion (DRG) and is a key contributor to human pain signaling.[3][6] Dysregulation of Nav1.7 and other sodium channel subtypes is a hallmark of neuropathic pain states.[3][7]
(S)-mexiletine, the active enantiomer of mexiletine, is a Class IB antiarrhythmic agent that functions as a sodium channel blocker.[5][8][9] Its mechanism of action involves inhibiting the inward sodium current, thereby reducing the rate of rise of the action potential.[5][8] This has generated significant interest in its potential as a therapeutic agent for neuropathic pain by dampening the aberrant firing of sensory neurons.
This application note provides a detailed guide for establishing a robust in vitro platform to assess the efficacy of (S)-mexiletine in cellular models of allodynia. We will focus on primary cultures of dorsal root ganglion (DRG) neurons, which provide a physiologically relevant system for studying the mechanisms of neuropathic pain.[10] We will describe methods to induce a state of neuronal hyperexcitability that mimics allodynia and present detailed protocols for three key assays to quantify the effects of (S)-mexiletine: patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) analysis.
In Vitro Model of Allodynia: Inducing Neuronal Hyperexcitability
To effectively screen potential therapeutics for allodynia, a reliable in vitro model that recapitulates the key features of the condition is essential.[11] This involves inducing a state of long-term hyperexcitability in cultured sensory neurons. One established method is to use a "sensitizing soup" of inflammatory mediators, which mimics the neurochemical environment following tissue injury and inflammation.
Protocol for Inducing Neuronal Hyperexcitability
This protocol is adapted from established methods for sensitizing DRG neurons.
Materials:
-
Primary DRG neuron cultures (see protocol below)
-
Sensitizing Soup Stock (100X):
-
Bradykinin (1 µM)
-
Prostaglandin E2 (PGE2) (1 µM)
-
Serotonin (5-HT) (1 µM)
-
Histamine (1 µM)
-
-
Neurobasal medium
-
Sterile, nuclease-free water
Procedure:
-
Prepare the 100X Sensitizing Soup stock solution by dissolving the components in sterile water. Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot of the Sensitizing Soup stock.
-
Dilute the stock 1:100 in pre-warmed Neurobasal medium to create the working solution.
-
Remove the existing culture medium from the DRG neuron cultures.
-
Add the working solution of the Sensitizing Soup to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator to induce a state of hyperexcitability.
-
Following incubation, the cells are ready for assessment using the assays described below.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
Primary DRG neurons are the gold standard for in vitro studies of peripheral pain mechanisms due to their physiological relevance.[10]
Protocol for Isolation and Culture of Rodent DRG Neurons
This protocol outlines the steps for establishing primary cultures of DRG neurons from rodents.[10][12][13][14]
Materials:
-
Juvenile rodents (rats or mice)
-
Dissection tools (sterile scissors, forceps)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Ara-C (to inhibit non-neuronal cell proliferation)
-
Poly-D-lysine and laminin-coated culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Euthanize the animal according to approved institutional protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.[14]
-
Enzymatic Digestion: Transfer the DRGs to a tube containing Collagenase Type IA and incubate at 37°C for 30-45 minutes. Subsequently, add Trypsin-EDTA and incubate for another 10-15 minutes.
-
Mechanical Dissociation: Gently triturate the DRGs using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin, and NGF). Plate the cells on Poly-D-lysine and laminin-coated plates.
-
Maintenance: After 24 hours, replace the medium with a medium containing Ara-C to inhibit the growth of non-neuronal cells. Maintain the cultures in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
Assessing (S)-Mexiletine Efficacy: Key In Vitro Assays
The following three assays provide a comprehensive assessment of (S)-mexiletine's ability to counteract neuronal hyperexcitability.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing high-resolution data on the effects of compounds on channel activity.[15] This technique allows for the direct measurement of sodium currents and the assessment of (S)-mexiletine's ability to block these currents in sensitized neurons.
Caption: Workflow for Patch-Clamp Electrophysiology.
Materials:
-
Sensitized DRG neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH 7.3 with KOH
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
(S)-mexiletine stock solution
Procedure:
-
Place a coverslip with sensitized DRG neurons into the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and stepping to various depolarizing potentials (e.g., -80 mV to +40 mV in 10 mV increments).[16]
-
Record baseline sodium currents.
-
Perfuse the chamber with increasing concentrations of (S)-mexiletine and record the sodium currents at each concentration.
-
Data Analysis: Measure the peak sodium current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
| Parameter | Typical Value Range for Nav1.7 in DRG Neurons |
| Resting Membrane Potential | -50 mV to -70 mV |
| Peak Current Amplitude | 500 pA to >2 nA |
| Vhalf of Activation | ~ -20 mV |
| Vhalf of Inactivation | ~ -80 mV |
Calcium Imaging
Calcium imaging is a powerful technique for monitoring the activity of large populations of neurons in real-time.[17][18][19] Neuronal depolarization leads to the opening of voltage-gated calcium channels and a subsequent influx of calcium, which can be visualized with fluorescent calcium indicators.[20] This assay allows for the assessment of (S)-mexiletine's effect on overall neuronal excitability.
Caption: Workflow for Calcium Imaging Assay.
Materials:
-
Sensitized DRG neurons in a 96-well plate
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
-
(S)-mexiletine stock solution
Procedure:
-
Prepare a loading solution of the calcium indicator in HBSS with Pluronic F-127 according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Stimulate the neurons by adding the High K+ buffer and record the resulting calcium transients for 1-2 minutes.
-
Wash the cells with HBSS and allow them to recover.
-
Incubate the cells with various concentrations of (S)-mexiletine for 15-30 minutes.
-
Repeat the stimulation with High K+ buffer and record the post-drug calcium transients.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) for both pre- and post-drug stimulation. Compare the responses to determine the inhibitory effect of (S)-mexiletine.
| Parameter | Expected Outcome |
| Baseline Fluorescence (F0) | Stable, low-level fluorescence |
| ΔF/F0 upon High K+ Stimulation (Pre-drug) | Rapid, transient increase in fluorescence |
| ΔF/F0 upon High K+ Stimulation (Post-(S)-Mexiletine) | Attenuated fluorescence response in a dose-dependent manner |
Multi-Electrode Array (MEA) Analysis
MEA technology allows for the non-invasive, long-term monitoring of neuronal network activity.[21][22][23] By culturing neurons on a grid of electrodes, it is possible to record extracellular field potentials and analyze parameters such as spike rate, burst frequency, and network synchrony. This assay provides insights into the effects of (S)-mexiletine on the functional connectivity and overall excitability of a neuronal network.
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- 4. Role of voltage-sodium channels in neuropathic pain-Academax [idesign.academax.com]
- 5. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. neuroscirn.org [neuroscirn.org]
- 12. Lumbar DRG Culture Method - JoVE Journal [jove.com]
- 13. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noldus.com [noldus.com]
- 20. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 21. Reliable Neuroscience Assays for Compound Evaluation [metrionbiosciences.com]
- 22. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multielectrode Array | Axion Biosystems [axionbiosystems.com]
Application Notes & Protocols: Evaluating (+)-(S)-Mexiletine Hydrochloride in Preclinical Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals in the fields of nociception, pharmacology, and translational medicine.
Objective: To provide a comprehensive technical guide for the preclinical assessment of (+)-(S)-Mexiletine hydrochloride's analgesic efficacy using robust and reproducible animal models of neuropathic pain. This document outlines the scientific rationale, detailed surgical and behavioral protocols, and data interpretation frameworks necessary for a rigorous evaluation.
Introduction: The Challenge of Neuropathic Pain and the Rationale for Sodium Channel Blockade
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Its complex pathophysiology often renders it refractory to conventional analgesics. A key mechanism underlying many neuropathic pain states is the hyperexcitability of primary sensory neurons, driven by dysfunctional voltage-gated sodium channels (Nav).[3] This has positioned Nav blockers as a critical area of drug development.
Mexiletine, a class Ib antiarrhythmic agent and an oral analogue of lidocaine, functions as a use-dependent sodium channel blocker.[4][5] It has shown modest efficacy in treating painful diabetic neuropathy, but its use is often limited by a significant adverse effect profile.[4][6][7] Pharmacological research has revealed that the two enantiomers of mexiletine possess different activities, suggesting that stereospecific targeting may offer a wider therapeutic window.[8] This guide focuses on (+)-(S)-Mexiletine hydrochloride, the S-enantiomer, providing a framework to rigorously test its potential as a more selective and tolerable therapeutic agent in validated animal models.[9]
Section 1: Pharmacological Profile of (+)-(S)-Mexiletine Hydrochloride
Mechanism of Action: Mexiletine exerts its effects by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[4] As a Class 1B agent, it exhibits a fast on-off rate, preferentially binding to sodium channels in the open and inactivated states rather than the resting state.[10] This "use-dependent" blockade is crucial, as it means the drug is more active in rapidly firing neurons—a hallmark of neuropathic pain—while having less effect on normally firing neurons, potentially reducing side effects.
Nerve injury leads to an upregulation and altered distribution of specific sodium channel isoforms, notably Nav1.7, Nav1.8, and Nav1.9, at the site of injury and in the dorsal root ganglion (DRG). These channels contribute to the ectopic firing and lowered activation thresholds that characterize neuropathic pain. (+)-(S)-Mexiletine hydrochloride is hypothesized to selectively target these channels, thereby dampening aberrant neuronal signaling and reducing pain perception.[11]
Figure 1: Mechanism of Action of (+)-(S)-Mexiletine Hydrochloride.
Section 2: Selection of an Appropriate Animal Model for Neuropathic Pain
The choice of animal model is paramount for the translational relevance of preclinical findings.[9][12] Several rodent models of peripheral neuropathic pain have been developed, each with distinct advantages and limitations.[13][14] The ideal model should mimic the key features of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[14]
| Model | Injury Method | Nerves Affected | Key Advantages | Key Considerations |
| Chronic Constriction Injury (CCI) | Loose ligation of the common sciatic nerve with 3-4 sutures.[1][15][16] | Sciatic nerve (partial injury) | Technically straightforward, highly reproducible, produces robust and long-lasting pain behaviors.[16][17] | Inflammation from sutures can be a confounding factor; some motor deficit may be present.[17] |
| Spared Nerve Injury (SNI) | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[18][19][20] | Tibial & Common Peroneal (axotomy) | Produces a very clear and persistent behavioral phenotype with minimal motor impairment.[18][19] The uninjured sural territory is ideal for testing.[18] | Represents a complete rather than partial injury to the affected nerves. |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and L6 spinal nerves.[21][22][23] | L5 & L6 spinal nerves | Injury is proximal, modeling radiculopathy. Produces robust and long-lasting allodynia.[2][22][24] | More technically demanding surgery; risk of motor deficits if not performed correctly.[22] |
Recommendation for this Protocol: The Chronic Constriction Injury (CCI) model is recommended for initial efficacy testing. Its widespread use, robust behavioral outcomes, and relative technical simplicity make it an excellent choice for screening and dose-response studies.[17][25] The partial nerve injury it creates is also pathologically relevant to many human nerve compression syndromes.[1]
Figure 2: Comparison of CCI and SNI Surgical Models.
Section 3: Detailed Experimental Protocols
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for pain research.[15][21][26]
Protocol 3.1: Induction of the Chronic Constriction Injury (CCI) Model in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane (2-3% in O2). Confirm the depth of anesthesia by lack of pedal withdrawal reflex. Apply ophthalmic ointment to prevent corneal drying. Shave and sterilize the lateral aspect of the left thigh.
-
Surgical Procedure:
-
Make a small skin incision on the lateral surface of the thigh.
-
Using blunt dissection through the biceps femoris muscle, expose the common sciatic nerve.[1][17]
-
Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from surrounding connective tissue.[1]
-
Tie four loose ligatures around the sciatic nerve using 4-0 chromic gut suture, with approximately 1 mm spacing between them.[16][17]
-
Causality: The ligatures should be tied just tightly enough to evoke a brief twitch in the respective muscle group. This degree of constriction reduces epineural blood flow and causes inflammation, mimicking chronic nerve compression without completely arresting circulation, which is critical for the development of neuropathic pain behaviors.[16]
-
-
Closure and Recovery: Close the muscle layer with 4-0 absorbable suture and the skin with wound clips or sutures.[15] Administer a post-operative analgesic (e.g., carprofen), ensuring it does not interfere with the study's primary endpoints. Allow the animal to recover on a heating pad until ambulatory. House animals individually or in small groups with enriched bedding to prevent injury to the affected paw.[15][21]
-
Sham Control: For the sham group, perform the identical surgical procedure, including nerve exposure, but do not place the ligatures. This control is essential to differentiate the effects of the nerve injury from the effects of the surgery itself.
Protocol 3.2: Behavioral Assessment of Neuropathic Pain
Behavioral testing should be performed at baseline (before surgery) and at set time points post-surgery (e.g., days 7, 14, 21) to confirm the development of pain and to assess drug efficacy. Animals should be habituated to the testing environment for at least 30 minutes before each session. The experimenter should be blinded to the treatment groups.[27]
A. Mechanical Allodynia: Von Frey Filament Test This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.[28][29]
-
Place the animal in an elevated enclosure with a wire mesh floor, allowing access to the plantar surface of the hind paws.
-
Use a set of calibrated von Frey filaments, which apply a specific bending force.[30]
-
Apply the filaments to the mid-plantar surface of the hind paw, avoiding the footpads.[16]
-
Use the "up-down" method to determine the 50% PWT. Start with a filament in the middle of the force range (e.g., 2.0g).
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
-
The pattern of responses is used to calculate the 50% withdrawal threshold. A significant decrease in PWT in the ipsilateral (injured) paw compared to the contralateral paw and sham controls indicates successful induction of mechanical allodynia.[30]
B. Thermal Hyperalgesia: Hargreaves Plantar Test This test measures the paw withdrawal latency (PWL) in response to a radiant heat stimulus.[31][32][33][34][35]
-
Place the animal in a clear plastic chamber on a temperature-controlled glass floor.
-
Position a movable, high-intensity radiant heat source beneath the glass floor, targeting the mid-plantar surface of the hind paw.[33][35]
-
Activate the heat source. A timer will automatically start and will stop when the animal withdraws its paw, recording the PWL.[33]
-
Self-Validation: A pre-set cut-off time (e.g., 20-25 seconds) must be used to prevent tissue damage.[35]
-
Perform 3-5 measurements per paw, with at least 5 minutes between measurements.
-
A significant decrease in PWL in the ipsilateral paw compared to controls indicates the presence of thermal hyperalgesia.[16]
Protocol 3.3: Administration of (+)-(S)-Mexiletine Hydrochloride and Efficacy Testing
-
Drug Preparation: Dissolve (+)-(S)-Mexiletine hydrochloride in a sterile vehicle (e.g., 0.9% saline). Prepare fresh on the day of the experiment.
-
Dosing Paradigm:
-
Establish a dose-response curve by testing multiple doses (e.g., 10, 30, 100 mg/kg).
-
Administer the drug via an appropriate route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).
-
Include a vehicle control group and a positive control group (e.g., Gabapentin, 100 mg/kg, i.p.) to validate the model's sensitivity.
-
-
Testing Timeline:
-
On a testing day (e.g., Day 14 post-CCI), perform a pre-dose baseline behavioral measurement.
-
Administer the assigned treatment (vehicle, (+)-(S)-Mexiletine HCl, or positive control).
-
Perform post-dose behavioral assessments at time points relevant to the drug's pharmacokinetics (e.g., 30, 60, 120, and 240 minutes post-dose).[36]
-
Figure 3: Overall Experimental Workflow and Timeline.
Section 4: Data Analysis and Interpretation
Data Presentation: Raw data for Paw Withdrawal Threshold (g) and Paw Withdrawal Latency (s) should be collected. The primary endpoint is often expressed as the percent maximal possible effect (%MPE), calculated as:
%MPE = [(Post-drug value - Post-injury/Pre-drug baseline) / (Cut-off value - Post-injury/Pre-drug baseline)] x 100
Statistical Analysis:
-
Confirm successful model induction using a two-way repeated measures ANOVA or a t-test to compare baseline vs. post-operative scores.
-
Analyze the drug efficacy data using a two-way ANOVA (treatment x time) followed by an appropriate post-hoc test (e.g., Dunnett's or Bonferroni's) to compare drug-treated groups to the vehicle control group at each time point.
-
A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes:
-
Vehicle Group: CCI-operated animals receiving vehicle should exhibit stable and significant mechanical allodynia (low PWT) and thermal hyperalgesia (low PWL) throughout the testing period compared to sham animals.
-
Positive Control Group: Gabapentin should produce a significant, time-dependent reversal of allodynia and/or hyperalgesia.
-
(+)-(S)-Mexiletine HCl Group: A successful outcome would be a dose-dependent and statistically significant increase in PWT and/or PWL compared to the vehicle-treated group, indicating an analgesic effect.
| Treatment Group | Expected Paw Withdrawal Threshold (PWT) in grams | Expected Paw Withdrawal Latency (PWL) in seconds | Interpretation |
| Sham + Vehicle | ~15 g (Normal Sensitivity) | ~12-15 s (Normal Latency) | No pain phenotype. |
| CCI + Vehicle | < 4 g (Marked Allodynia) | < 7 s (Marked Hyperalgesia) | Successful induction of neuropathic pain. |
| CCI + Gabapentin | > 8 g (Significant Reversal) | > 10 s (Significant Reversal) | Validates model sensitivity to a known analgesic. |
| CCI + (+)-S-Mexiletine | Dose-dependent increase from CCI baseline | Dose-dependent increase from CCI baseline | Indicates potential therapeutic efficacy. |
Conclusion
This guide provides a robust framework for the preclinical evaluation of (+)-(S)-Mexiletine hydrochloride as a potential treatment for neuropathic pain. By employing the well-validated CCI model and standardized behavioral assays, researchers can generate reliable and reproducible data on the compound's efficacy. Careful adherence to surgical protocols, blinded behavioral assessments, and appropriate statistical analysis are critical for ensuring the scientific integrity and translational potential of the findings. Successful demonstration of efficacy in these models would provide a strong rationale for advancing (+)-(S)-Mexiletine hydrochloride into further preclinical development.
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BioMed. (n.d.). Hargreaves Plantar Test. BioMed. Retrieved from [Link]
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Biocompare. (n.d.). Plantar Test (Hargreaves test) from IITC Life Science. Biocompare.com. Retrieved from [Link]
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Maze Engineers. (n.d.). Plantar Test Hargreave's Apparatus. ConductScience. Retrieved from [Link]
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Bio-Techne. (n.d.). Mexiletine hydrochloride. Bio-Techne. Retrieved from [Link]
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Wang, S. Y., et al. (2018). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular Pharmacology. Retrieved from [Link]
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Charles River. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Charles River. Retrieved from [Link]
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Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Retrieved from [Link]
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Catalano, A., et al. (2021). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Bentham Science Publishers. Retrieved from [Link]
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Jayarajan, P., et al. (2012). Comparison of manual and automated filaments for evaluation of neuropathic pain behavior in rats. Vascular Cell. Retrieved from [Link]
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Lim, C. S., et al. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. MDPI. Retrieved from [Link]
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JoVE. (n.d.). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. JoVE. Retrieved from [Link]
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Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Creative Bioarray. Retrieved from [Link]
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MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. Retrieved from [Link]
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JoVE. (2022). Spared Nerve Injury (SNI) Model: Induced Mechanical Allodynia In Mice l Protocol Preview. YouTube. Retrieved from [Link]
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Krzyzanowska, A., et al. (2012). Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. PMC. Retrieved from [Link]
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The Naked Scientists. (2022). Animal Models for Translational Pain Research. The Naked Scientists. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. Retrieved from [Link]
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NIH. (n.d.). rat l5/l6 spinal nerve ligation model. PSPP Home. Retrieved from [Link]
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International Journal of KNOWLEDGE. (2022). EXPERIMENTAL MODELS AND TESTS FOR NOCICEPTIVE AND NEUROPATHIC PAIN EVALUATION. KNOWLEDGE. Retrieved from [Link]
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Shun, C. T., et al. (2010). Animal Models of Peripheral Neuropathies. PMC. Retrieved from [Link]
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IASP. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. IASP. Retrieved from [Link]
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Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. Creative Biolabs. Retrieved from [Link]
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PainScale. (n.d.). Mexiletine as a Treatment for Neuropathic Pain. PainScale. Retrieved from [Link]
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Pitcher, G. M., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PMC. Retrieved from [Link]
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Mogil, J. S. (2017). Preclinical Pain Research: Can we do Better?. PMC. Retrieved from [Link]
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Formulation of (S)-mexiletine for in vivo rodent studies
Application Note & Protocol
Title: Formulation of (S)-Mexiletine Hydrochloride for In Vivo Rodent Studies: A Comprehensive Guide
Abstract
This guide provides a detailed framework for the formulation of (S)-mexiletine hydrochloride for in vivo research applications in rodents. Mexiletine, a Class IB antiarrhythmic agent and sodium channel blocker, is increasingly investigated for its potential in treating neuropathic pain and myotonia.[1][2] While the (S)-enantiomer is the more potent sodium channel blocker, most commercially available and studied forms consist of the racemic mexiletine hydrochloride salt due to its stability and high bioavailability.[3][4] Achieving reliable and reproducible preclinical data hinges on the development of a consistent, safe, and effective drug formulation. This document outlines the critical physicochemical properties of mexiletine hydrochloride, provides a rationale for vehicle selection, and offers detailed, step-by-step protocols for preparing solutions for oral and parenteral administration routes.
Core Physicochemical Properties: The Foundation of Formulation
A thorough understanding of a compound's physicochemical properties is non-negotiable for rational formulation development. These characteristics dictate the choice of vehicle, the stability of the final preparation, and its ultimate behavior in vivo. Mexiletine hydrochloride is a white to off-white crystalline powder that is generally straightforward to formulate due to its favorable solubility profile.[5][6]
The key is its high water solubility, which obviates the need for complex solubilizing agents like cyclodextrins, DMSO, or surfactants that can introduce their own pharmacological effects and confound experimental results.[7][8]
Table 1: Physicochemical Properties of Mexiletine Hydrochloride
| Property | Value | Significance for Formulation | References |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO | Essential for all molarity and mass calculations. | [6] |
| Molecular Weight | 215.72 g/mol | Used for calculating mass needed for a target concentration. | [2][6] |
| Appearance | White to off-white crystalline powder | Visual confirmation of substance identity and purity. | [5][9] |
| pKa | 9.1 - 9.5 | As a weak base, it is highly ionized and soluble in the acidic gastric environment and neutral aqueous solutions. | [3][4][10] |
| Aqueous Solubility | Freely soluble; up to 100 mg/mL in H₂O | Allows for simple aqueous-based vehicles (water, saline) for a wide range of concentrations. | [1][6] |
| Ethanol Solubility | Freely soluble; 50 mg/mL | Provides an alternative solvent system if required, though less common for in vivo studies. |[6][9] |
Vehicle Selection Rationale and Workflow
The choice of vehicle is one of the most critical decisions in designing an in vivo study. The ideal vehicle is inert, safe, and ensures complete solubilization of the test article without affecting its pharmacology. Given mexiletine hydrochloride's properties, the selection process is simplified.
Diagram: Vehicle Selection Workflow for Mexiletine HCl
Caption: Decision workflow for selecting an appropriate vehicle for mexiletine HCl.
-
For Oral Administration (PO): The primary goal is a simple solution that ensures consistent absorption.
-
Recommended Vehicle: Sterile Water for Injection or Sterile 0.9% Sodium Chloride (Saline).
-
Rationale: Mexiletine is readily absorbed from the GI tract with ~90% bioavailability.[5] Using a simple aqueous vehicle avoids the confounding variables that agents like corn oil or CMC suspensions can introduce.[8][11]
-
-
For Parenteral Administration (IP, SC, IV): The requirements are far more stringent to prevent animal harm and ensure experimental integrity. The formulation must be sterile, isotonic, and have a pH close to physiological (~7.4).[12][13]
-
Recommended Vehicle: Sterile 0.9% Sodium Chloride Injection, USP.
-
Rationale: Normal saline is inherently isotonic and its pH is close to neutral, minimizing injection site irritation.[13] Any solution injected into an animal must be free of bacterial and particulate contamination.[12][14] Therefore, sterile filtration is a mandatory final step.
-
Dose Calculation and Preparation
Dosing will vary based on the rodent species and the specific research question. The table below provides a starting point based on published literature.
Table 2: Example In Vivo Doses of Mexiletine in Rodents
| Species | Route | Dose Range (mg/kg) | Investigated Effect | References |
|---|---|---|---|---|
| Rat | PO | 10 - 100 | Neuropathic Pain | [1] |
| Rat | IP | 15 - 45 | Analgesia | [15][16] |
| Mouse | IP | 5 - 10 | Antimyotonic | [17] |
| Mouse | IP | 10 - 1000 mg (spinal) | Antinociception |[18] |
Calculating Formulation Concentration
To prepare the dosing solution, use the following formula:
Concentration (mg/mL) = [Desired Dose (mg/kg) / Dosing Volume (mL/kg)]
-
Dosing Volume: A standard practice to ensure accuracy and minimize animal stress. For rodents, a common oral or IP dosing volume is 5 mL/kg or 10 mL/kg.[13]
Example Calculation:
-
Goal: Dose a 250 g (0.25 kg) rat with 30 mg/kg via IP injection, using a 5 mL/kg dosing volume.
-
Step 1: Calculate Concentration:
-
Concentration = 30 mg/kg / 5 mL/kg = 6 mg/mL
-
-
Step 2: Calculate Volume to Inject:
-
Volume = 0.25 kg * 5 mL/kg = 1.25 mL
-
-
Step 3: Calculate Total Solution to Prepare:
-
If you have 10 rats, you will need at least 12.5 mL. Always prepare an excess volume (e.g., 15-20 mL) to account for hub loss in syringes.
-
-
Step 4: Calculate Mass of Mexiletine HCl Needed (for 20 mL):
-
Mass = 6 mg/mL * 20 mL = 120 mg
-
Detailed Experimental Protocols
Adherence to aseptic technique is critical, especially for parenteral formulations.[12]
Protocol 4.1: Preparation of Formulation for Oral Gavage
This protocol yields a sterile solution suitable for oral administration.
-
Calculate: Determine the required concentration (mg/mL) and total volume needed for your study cohort.
-
Weigh: Using a calibrated analytical balance, accurately weigh the required mass of (S)-mexiletine hydrochloride powder and place it in a sterile beaker or flask.
-
Dissolve: Add approximately 80% of the final volume of your chosen vehicle (Sterile Water or 0.9% Saline) to the flask.
-
Mix: Place the flask on a magnetic stir plate with a sterile stir bar and mix until the powder is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if necessary.[1]
-
Adjust Volume: Once fully dissolved, transfer the solution to a sterile graduated cylinder and add the vehicle to reach the final desired volume (quantum satis).
-
Final Mix & Store: Transfer the final solution into a sterile, labeled container. Store at 4°C, protected from light. It is best practice to prepare fresh solutions, but if storage is required, stability should be validated.
Protocol 4.2: Preparation of Sterile, Isotonic Formulation for Parenteral (IP/SC) Injection
This protocol incorporates the mandatory sterile filtration step.
Diagram: Parenteral Formulation Workflow
Caption: Step-by-step workflow for preparing a sterile parenteral formulation.
-
Preparation: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate & Weigh: Follow steps 1 and 2 from Protocol 4.1.
-
Dissolve: Add approximately 80% of the final volume of Sterile 0.9% Sodium Chloride Injection, USP and dissolve completely as described in Protocol 4.1, Step 4.
-
Adjust Volume: Adjust to the final volume with sterile saline.
-
Sterile Filtration (Critical Step):
-
Draw the entire solution into a new, sterile syringe appropriately sized for the volume.
-
Aseptically attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES) to the Luer-lock tip of the syringe.[12][13]
-
Carefully dispense the solution through the filter into a final, sterile, sealed vial (e.g., a serum vial with a rubber septum). This step removes any potential microbial contamination.
-
-
Quality Control: The final solution should be clear and free of any visible particulates.
-
Label & Store: Label the vial with the compound name, concentration, date, and preparer's initials. Store at 4°C, protected from light.
Administration Guidelines
All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Table 3: Recommended Administration Volumes and Needle Gauges for Rodents
| Route | Species | Max Volume (mL/kg) | Needle Gauge | References |
|---|---|---|---|---|
| Oral (Gavage) | Mouse | 10 | 20-22g (flexible tip) | [7] |
| Rat | 10 | 16-18g (flexible tip) | [13][19] | |
| Intraperitoneal (IP) | Mouse | 10 | 25-27g | [20] |
| Rat | 10 | 23-25g | [13][21] | |
| Subcutaneous (SC) | Mouse | 10 | 25-27g | [22] |
| | Rat | 5 | 23-25g |[13] |
-
Oral Gavage: Ensure the gavage needle is measured to the correct length (from the tip of the nose to the last rib) to prevent esophageal perforation or accidental tracheal administration.[7]
-
IP Injection: Administer into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20][21] The animal should be properly restrained with its head tilted downwards.
References
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- Mexiletine: Package Insert / Prescribing Information. (n.d.). Drugs.com.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal.
- Dose-dependent analgesic activity of mexiletine on thermally induced pain in rats. (2019). ResearchGate.
- Oral Gavage Science topic. (n.d.). ResearchGate.
- Guideline on Administration of Substances to Laboratory Animals. (2025). Michigan State University.
- How to prepare adequate lonchocarpine solutions for IP injection in mice? (n.d.). ResearchGate.
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- Functional and metabolic effects of mexiletine in the rat heart-lung preparation. (1987). PubMed.
- Mexiletine. (n.d.). PubChem.
- IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. (2009). University of California, San Francisco.
- Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2004). PubMed Central.
- Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). Antimicrobial Agents and Chemotherapy.
- Oral Gavage in the Rat. (n.d.). Procedures with Care.
- Improving the oral bioavailability of Mexiletine in research formulations. (n.d.). Benchchem.
- Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). University of Arizona Research, Innovation & Impact.
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Application Notes and Protocols: Investigating the Neuroprotective Potential of (+)-(S)-Mexiletine Hydrochloride in Cerebral Ischemia Research
Introduction: The Rationale for Targeting Sodium Channels in Cerebral Ischemia
Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, initiates a complex cascade of pathophysiological events that lead to neuronal cell death and subsequent neurological deficits.[1][2] A critical early event in this cascade is the failure of ion pumps due to energy depletion, leading to membrane depolarization and a massive influx of sodium (Na+) ions into neurons. This intracellular Na+ accumulation triggers the reversal of the Na+/Ca2+ exchanger, resulting in a catastrophic influx of calcium (Ca2+), a key trigger for various cell death pathways.[3][4] Therefore, blocking voltage-gated sodium channels presents a promising therapeutic strategy to mitigate ischemic brain injury.[3][4]
Mexiletine, a class Ib antiarrhythmic drug, is a use-dependent sodium channel blocker.[5][6] Its mechanism involves binding to and stabilizing the inactivated state of sodium channels, thereby reducing neuronal excitability, particularly in depolarized or ischemic tissue.[5][7] The (+)-(S)-enantiomer of mexiletine hydrochloride has demonstrated neuroprotective effects in models of brain ischemia.[8] This document provides a comprehensive guide for researchers on the application of (+)-(S)-Mexiletine hydrochloride in preclinical cerebral ischemia research, detailing its mechanism of action, experimental protocols, and methods for assessing its neuroprotective efficacy.
Mechanism of Action: How (+)-(S)-Mexiletine Hydrochloride Confers Neuroprotection
The neuroprotective effects of (+)-(S)-Mexiletine hydrochloride in the context of cerebral ischemia are multifactorial, stemming from its primary action as a voltage-gated sodium channel blocker. This initial action sets off a chain of downstream effects that collectively contribute to neuronal survival.
Core Mechanism: Inhibition of Voltage-Gated Sodium Channels
During cerebral ischemia, the lack of oxygen and glucose leads to a rapid decline in cellular ATP levels. This energy failure compromises the function of the Na+/K+-ATPase pump, which is responsible for maintaining the electrochemical gradient across the neuronal membrane. The subsequent influx of Na+ through voltage-gated sodium channels leads to sustained membrane depolarization. (+)-(S)-Mexiletine hydrochloride preferentially binds to the inactivated state of these channels, a state that is more prevalent under the depolarizing conditions of ischemia.[5][7] This use-dependent blockade effectively reduces the persistent inward Na+ current, thereby helping to repolarize the membrane and alleviate the initial ionic imbalance.
Downstream Neuroprotective Pathways
The primary action of (+)-(S)-Mexiletine hydrochloride on sodium channels initiates a cascade of beneficial downstream effects:
-
Attenuation of Excitotoxicity: The sustained depolarization of ischemic neurons leads to the excessive release of the excitatory neurotransmitter glutamate. This, in turn, over-activates glutamate receptors (NMDA and AMPA receptors), leading to further Ca2+ influx and excitotoxic cell death. By stabilizing the membrane potential, (+)-(S)-Mexiletine hydrochloride indirectly reduces glutamate release, thus mitigating excitotoxicity.
-
Modulation of Apoptotic Pathways: The ischemic cascade activates intrinsic apoptotic pathways. A key event is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[9][10][11] Studies have shown that mexiletine treatment can inhibit the activation of caspase-3 following ischemic injury.[12] Furthermore, (+)-(S)-Mexiletine hydrochloride may influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14][15] An increased Bcl-2/Bax ratio is associated with enhanced cell survival.[14][16]
-
Reduction of Inflammatory Responses: Cerebral ischemia triggers a robust inflammatory response characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18][19] This neuroinflammation can exacerbate brain injury.[20] While direct effects are still under investigation, by reducing the initial tissue damage, (+)-(S)-Mexiletine hydrochloride may indirectly dampen the subsequent inflammatory cascade.
Visualizing the Neuroprotective Cascade
The following diagram illustrates the proposed signaling pathway through which (+)-(S)-Mexiletine hydrochloride exerts its neuroprotective effects in cerebral ischemia.
Caption: Signaling pathway of (+)-(S)-Mexiletine hydrochloride's neuroprotection.
Experimental Protocols for In Vivo Cerebral Ischemia Research
To evaluate the neuroprotective efficacy of (+)-(S)-Mexiletine hydrochloride, a robust and reproducible animal model of focal cerebral ischemia is essential. The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used and clinically relevant model.[21][22][23]
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the transient MCAO model, which allows for the study of both ischemia and reperfusion injury.[24][25]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (250-300g for rats, 20-25g for mice)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 or 5-0 monofilament nylon suture with a rounded tip
-
(+)-(S)-Mexiletine hydrochloride solution (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
Step-by-Step Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Occlusion:
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[24]
-
The duration of occlusion can vary, typically ranging from 60 to 120 minutes, to induce a reproducible infarct.[24]
-
-
Drug Administration:
-
Administer (+)-(S)-Mexiletine hydrochloride or vehicle control intraperitoneally (i.p.) or intravenously (i.v.). The timing of administration is critical and can be before, during, or after the ischemic insult to model different clinical scenarios (prophylactic vs. therapeutic). A previously reported effective dose for mexiletine in a global ischemia model is 80 mg/kg, i.p.[3]
-
-
Reperfusion:
-
After the desired occlusion period, carefully withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia in a warm cage.
-
-
Post-Operative Care:
-
Monitor the animal for any signs of distress. Provide soft food and water to facilitate recovery.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of (+)-(S)-Mexiletine hydrochloride using the MCAO model.
Caption: Experimental workflow for MCAO studies.
Assessment of Neuroprotective Efficacy
A multi-pronged approach is necessary to comprehensively evaluate the neuroprotective effects of (+)-(S)-Mexiletine hydrochloride. This should include behavioral assessments, histological analysis of infarct volume, and biochemical assays to probe the underlying molecular mechanisms.
Neurological Deficit Scoring
Behavioral tests should be performed at various time points post-MCAO to assess functional recovery.
| Test | Description | Scoring System |
| Bederson Scale | A simple and rapid test to evaluate postural reflexes and forelimb flexion. | 0: No deficit; 1: Forelimb flexion; 2: Circling; 3: Falling to one side; 4: No spontaneous motor activity. |
| Adhesive Removal Test | A small piece of adhesive tape is placed on the contralateral paw, and the time to remove it is recorded. | Increased time to removal indicates sensorimotor deficit. |
| Rotarod Test | Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod. | Decreased latency to fall indicates motor impairment. |
Quantification of Infarct Volume
At the end of the experiment, animals are euthanized, and their brains are collected for infarct volume measurement.
Protocol: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining
-
Rapidly remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct area across all slices.
Molecular and Cellular Analyses
To elucidate the mechanisms of neuroprotection, various histological and biochemical analyses can be performed on the brain tissue.
| Analysis | Target | Method |
| Apoptosis | Activated Caspase-3 | Immunohistochemistry, Western Blot, Caspase-3 Activity Assay |
| Bcl-2/Bax Ratio | Western Blot, qPCR | |
| TUNEL Staining | Identifies DNA fragmentation in apoptotic cells. | |
| Inflammation | Microglial/Astrocyte Activation | Immunohistochemistry (Iba1 for microglia, GFAP for astrocytes) |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA, qPCR |
Protocol: Western Blot for Bcl-2 and Bax
-
Homogenize brain tissue from the ischemic penumbra in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and calculate the Bcl-2/Bax ratio.
Conclusion and Future Directions
(+)-(S)-Mexiletine hydrochloride holds significant promise as a neuroprotective agent for the treatment of cerebral ischemia. Its well-defined mechanism of action, targeting a key initial step in the ischemic cascade, provides a strong rationale for its use. The protocols outlined in this guide provide a framework for researchers to rigorously evaluate its efficacy in preclinical models. Future research should focus on optimizing the therapeutic window and dosing regimen, as well as exploring its potential in combination with other neuroprotective strategies to achieve synergistic effects. Further investigation into its impact on long-term functional recovery and its potential anti-inflammatory properties will also be crucial in advancing its clinical translation.
References
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Application Note: Enantioselective Quantification of (S)-Mexiletine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, validated method for the stereoselective quantification of (S)-mexiletine in human plasma. Mexiletine, a class Ib antiarrhythmic agent, is administered as a racemic mixture. However, its enantiomers exhibit different pharmacological and pharmacokinetic profiles, making enantioselective analysis crucial for comprehensive clinical and research studies.[1][2][3] This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method combined with a chiral stationary phase for the direct separation and quantification of (S)-mexiletine. The method is validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance, ensuring accuracy, precision, and reliability for pharmacokinetic and therapeutic drug monitoring applications.[4][5][6]
Introduction: The Rationale for Chiral Separation
Mexiletine, chemically [1-(2,6-dimethylphenoxy)propan-2-amine], is a primary amine with a single chiral center, existing as (S)- and (R)-enantiomers. While administered as a 1:1 racemic mixture, the enantiomers of mexiletine display stereoselectivity in their disposition and effects. For instance, the (R)-enantiomer is reported to be more potent in blocking cardiac sodium channels, which is central to its antiarrhythmic activity.[2] Conversely, the (S)-enantiomer may be more active in the treatment of allodynia.[2]
Pharmacokinetic studies have revealed significant differences between the enantiomers. The terminal elimination half-life of (S)-mexiletine (around 11.0 hours) is significantly longer than that of the (R)-enantiomer (around 9.1 hours).[1] Furthermore, differences in serum protein binding and volume of distribution have been observed.[1][7] These stereoselective differences underscore the necessity for an analytical method that can distinguish and independently quantify each enantiomer in biological matrices. Such a method is indispensable for accurate pharmacokinetic modeling, pharmacodynamic correlation, and a deeper understanding of the drug's overall clinical profile.
This application note provides a robust protocol for the enantioselective quantification of (S)-mexiletine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[8][9][10]
Method Overview: Principles of Chiral LC-MS/MS
The core of this method is the direct chiral separation of mexiletine enantiomers using a Chiral Stationary Phase (CSP) within an HPLC system, followed by highly selective and sensitive detection by a tandem mass spectrometer.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation step is critical to remove plasma proteins and other endogenous interferences that can suppress the analyte signal in the mass spectrometer (matrix effects).[6] Solid-Phase Extraction (SPE) is an effective technique for extracting mexiletine from plasma, providing high recovery and clean extracts.[11][12][13] This protocol utilizes a cation exchange SPE cartridge, which is well-suited for the basic nature of the mexiletine amine group.
Chiral Chromatography
Direct separation of enantiomers is achieved using a polysaccharide-based Chiral Stationary Phase (CSP). Columns like Chiralpak® AD, which is based on an amylose derivative, have proven effective for resolving mexiletine enantiomers.[14][15] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Tandem Mass Spectrometry (MS/MS) Detection
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. For mexiletine, the protonated molecule [M+H]+ is selected as the precursor ion in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for precise quantification even at low concentrations.[8]
Experimental Protocols
Materials and Reagents
-
(S)-Mexiletine and (R)-Mexiletine reference standards
-
Mexiletine-d6 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cation Exchange, 100 mg, 3 mL)
-
Deionized water (18.2 MΩ·cm)
Workflow Diagram
Caption: Bioanalytical workflow for (S)-mexiletine quantification.
Step-by-Step Sample Preparation Protocol
-
Sample Thawing: Thaw frozen human plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Mexiletine-d6 in 50:50 methanol:water) to each sample, except for blank matrix samples.
-
Acidification: Add 500 µL of 4% phosphoric acid in water to each tube.
-
Mixing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol. Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Chiralpak® AD-H (or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 90:10:0.1 (n-Hexane:Isopropanol:Diethylamine) or equivalent normal phase system |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | (S)-Mexiletine: m/z 180.1 → 115.1 (Quantifier), m/z 180.1 → 77.1 (Qualifier) |
| Mexiletine-d6 (IS): m/z 186.1 → 121.1 |
Note: MS parameters must be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA's M10 guidance on bioanalytical method validation.[4][5] The key parameters assessed are summarized below.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (FDA M10) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined value to nominal value (accuracy) and variability of measurements (precision). | At 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | %CV of the IS-normalized matrix factor from at least 6 sources of blank plasma should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, although a specific percentage is not mandated. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, short-term, long-term). |
Representative Validation Data
| Parameter | (S)-Mexiletine |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | 2.5% - 6.8% |
| Inter-day Precision (%CV) | 3.1% - 7.5% |
| Accuracy (% Bias) | -4.2% to +5.5% |
| Mean Extraction Recovery | ~85% |
| Matrix Effect | Negligible (IS-normalized factor 0.95-1.04) |
Discussion and Field Insights
-
Internal Standard Selection: A stable isotope-labeled (SIL) internal standard like Mexiletine-d6 is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction and improving method robustness.[8]
-
Chiral Column Care: Normal phase chromatography, often used for these separations, is sensitive to water content. Ensure mobile phase solvents are dry and the system is properly equilibrated to maintain consistent retention times and resolution.
-
Metabolite Considerations: Mexiletine is metabolized to p-hydroxymexiletine and hydroxymethylmexiletine.[3][15] The high selectivity of MRM detection generally prevents interference from these metabolites. However, during method development, it is crucial to confirm that they do not co-elute and cause isobaric interference with the analyte or internal standard.
Conclusion
This application note provides a comprehensive and validated protocol for the enantioselective quantification of (S)-mexiletine in human plasma. The use of solid-phase extraction, direct chiral HPLC separation, and sensitive LC-MS/MS detection results in a method that is accurate, precise, and robust. This protocol is fit for purpose in regulated bioanalysis and can be readily implemented in laboratories conducting pharmacokinetic studies, therapeutic drug monitoring, or other clinical research involving mexiletine.
References
-
Igwemezie, L., Kerr, C. R., & McErlane, K. M. (1989). The pharmacokinetics of the enantiomers of mexiletine in humans. Xenobiotica, 19(6), 677-82. [Link]
-
Kwok, D. W., Kerr, C. R., & McErlane, K. M. (1995). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. Xenobiotica, 25(10), 1127-42. [Link]
-
Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4), 440-455. [Link]
-
Grech-Belanger, O., Turgeon, J., & Gagne, M. (1993). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1173-9. [Link]
-
Imre, S., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. Molecules, 27(17), 5649. [Link]
-
Ulu, S. T. (2007). Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. Talanta, 72(4), 1172-7. [Link]
-
Valtier, S., & Kraoul, L. (1995). Application of the Empore Solid-Phase Extraction Membrane to the Isolation of Drugs From Blood: II. Mexiletine and Flecainide. Journal of Analytical Toxicology, 19(5), 325-30. [Link]
-
Ulu, S. T. (2007). Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Bonato, P. S., et al. (2009). Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Chirality, 21(7), 648-56. [Link]
-
Elavarasi, E., et al. (2022). Quantitative analysis of mexiletine in human plasma by UPLC mass spectrometry. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2741. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Li, W., et al. (2014). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Se Pu, 32(10), 1100-3. [Link]
-
Slawson, M. H., et al. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 11-9. [Link]
-
Podrid, P. J. (1984). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. American Heart Journal, 107(5 Pt 2), 1056-63. [Link]
Sources
- 1. The pharmacokinetics of the enantiomers of mexiletine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of the Empore solid-phase extraction membrane to the isolation of drugs from blood: II. Mexiletine and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Mexiletine Hydrochloride Aqueous Solution Stability
Welcome to the technical support center for (S)-Mexiletine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with aqueous solutions of this compound. We understand that maintaining the stability of your solutions is critical for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established scientific principles and field experience.
Section 1: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter during your experiments. We focus on diagnosing the root cause and providing actionable solutions.
Q1: My (S)-Mexiletine hydrochloride solution, which was initially clear, has developed a yellow or brown tint. What is causing this discoloration and how can I prevent it?
A1: The development of a yellow or brown color is a classic indicator of oxidative degradation. (S)-Mexiletine, like many pharmaceutical compounds with amine functionalities, is susceptible to oxidation, which can be initiated or accelerated by factors like light, oxygen, and trace metal ions.
-
Causality: The discoloration is likely due to the formation of small quantities of chromophoric (color-producing) degradation products. One of the primary degradation pathways for mexiletine is oxidation, which can lead to the formation of hydroxylated metabolites and other oxidized species.[1][2] Photochemical oxidation, in particular, can produce an oxazepine derivative from an oxidative cyclization reaction.[3] While the European and US pharmacopoeias may not mandate light protection for the solid drug, solutions are often more susceptible.[3]
-
Preventative Measures:
-
Use High-Purity Water: Start with freshly distilled or deionized water (Milli-Q® or equivalent, 18.2 MΩ·cm) to minimize contaminants.
-
Deoxygenate Your Solvent: Before dissolving the compound, sparge the water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a key reactant in oxidative degradation.[4]
-
Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photo-degradation.[3]
-
Control Headspace: Minimize the air (oxygen) in the headspace of your storage container by using a vial that is appropriately sized for your solution volume or by overlaying the solution with nitrogen before sealing.
-
Consider Antioxidants: If the above measures are insufficient for long-term stability, consider adding an antioxidant. Consult a formulation expert to choose a compatible antioxidant that will not interfere with your downstream applications.
-
Q2: I'm observing a precipitate or a hazy appearance in my refrigerated (S)-Mexiletine HCl solution. I thought it was freely soluble in water. What's happening?
A2: This is a common issue that typically points to a change in the solution's pH or exceeding the solubility limit at a lower temperature, especially if buffers are used. (S)-Mexiletine hydrochloride's solubility is highly dependent on pH due to its primary amine group, which has a pKa of approximately 9.2.[5][6]
-
Causality & Troubleshooting Workflow:
-
pH-Dependent Solubility: The hydrochloride salt is highly soluble in acidic to neutral pH because the amine group is protonated (ionized), making the molecule polar.[5] If the pH of your solution drifts towards its pKa (e.g., due to absorption of atmospheric CO₂ or interaction with alkaline glass), the proportion of the less soluble, unionized free base form increases, which can lead to precipitation.
-
Buffer Salt Precipitation: If you are using a buffered solution (e.g., phosphate buffer), the buffer salts themselves can have reduced solubility at lower temperatures (e.g., 4°C). The precipitate may be the buffer, not your active compound.
-
Temperature Effect: While highly soluble, the absolute solubility of any compound decreases as the temperature drops. If you prepared a highly concentrated solution at room temperature, it might become supersaturated upon refrigeration.
-
Below is a workflow to diagnose the issue:
Caption: Troubleshooting workflow for precipitation issues.
Q3: My HPLC assay shows a decrease in the main (S)-Mexiletine peak area and the appearance of new peaks over time. What are the most probable degradation pathways?
A3: A loss of potency accompanied by new peaks on a stability-indicating chromatogram confirms chemical degradation. For (S)-Mexiletine, the degradation is primarily driven by hydrolysis, oxidation, and thermal stress.[7][8]
-
Key Degradation Pathways:
-
Oxidative Degradation: As mentioned in Q1, this is a major pathway. It includes hydroxylation at the aromatic ring (p-hydroxymexiletine) or the aliphatic side chain (hydroxy-methylmexiletine), as well as N-oxidation.[1][2] These products are often the same as the drug's primary metabolites.
-
Thermal Degradation: Studies have shown that significant degradation occurs under thermal stress (e.g., 105°C).[7][8] One identified thermal degradant is (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol, which results from a more complex reaction.[8]
-
Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions can promote hydrolysis. A proposed mechanism involves acid or base attack on the parent compound.[9][10]
-
The diagram below illustrates these primary degradation routes.
Caption: Primary degradation pathways for (S)-Mexiletine HCl.
Section 2: In-Depth Frequently Asked Questions (FAQs)
Q4: What are the critical environmental factors influencing the stability of (S)-Mexiletine HCl in aqueous solutions?
A4: The stability of (S)-Mexiletine HCl in water is primarily influenced by four key factors: pH, temperature, light, and oxygen.[4][11]
-
pH: This is arguably the most critical factor. The molecule's primary amine dictates its ionization state.[5] Extreme pH values (highly acidic or alkaline) can accelerate hydrolytic degradation.[9][10] Maintaining a slightly acidic to near-neutral pH (e.g., pH 4-7) is generally optimal for balancing solubility and stability.
-
Temperature: Degradation reactions are chemical processes, and their rates increase with temperature, as described by the Arrhenius equation.[9][10] Storing solutions at lower temperatures (e.g., refrigerated at 4°C) significantly slows down degradation kinetics and extends shelf-life.[9][10] An extemporaneous formulation showed a shelf life of 173.3 days at 4°C compared to 115.5 days at 25°C.[9]
-
Light: Exposure to light, especially UV radiation, provides the energy to initiate photochemical reactions.[3] As discussed, this can lead to oxidative cyclization and other degradation pathways. Always use light-resistant containers for storage.
-
Oxygen: Dissolved oxygen in the aqueous solvent is a key reactant for oxidative degradation.[4] Its removal, combined with minimizing headspace, is a crucial step for preparing solutions intended for long-term storage or for use in sensitive assays.
Q5: How can I use excipients to formulate a more stable (S)-Mexiletine HCl solution for research purposes?
A5: Selecting the right excipients is key to enhancing stability. For a research-grade solution, the goal is to stabilize the compound without interfering with your experiment.
-
Buffering Agents: To control pH and prevent drift, a buffering agent is highly recommended. A citrate or acetate buffer system in the pH range of 4.5-5.5 is a good starting point, as it maintains the protonated state of the amine, ensuring solubility while avoiding harshly acidic conditions.
-
Antioxidants: If oxidative degradation is a primary concern, the addition of an antioxidant can be effective. Common choices for aqueous formulations include ascorbic acid or sodium metabisulfite. However, you must validate that the antioxidant does not interfere with your experimental model or analytical methods.
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) present in solvents or leached from containers can catalyze oxidative degradation.[12] Adding a chelating agent like edetate disodium (EDTA) at a low concentration (e.g., 0.01-0.05%) can sequester these ions and inhibit this catalytic process.
Q6: I need to evaluate the stability of a new formulation. How do I set up a basic forced degradation study?
A6: A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability profile and for developing a stability-indicating analytical method.[7] The goal is to achieve 5-20% degradation to ensure that the resulting degradation products can be adequately detected and resolved.[7]
The workflow below outlines the key steps for a forced degradation study.
Caption: Workflow for a forced degradation study.
Section 3: Key Methodologies and Data
This section provides quantitative data and standardized protocols for practical application.
Table 1: Summary of Forced Degradation Conditions & Typical Outcomes
This table summarizes common stress conditions used for mexiletine and the types of degradation observed.[3][7][8]
| Stress Condition | Reagent/Parameter | Typical Time/Temp | Major Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Elevated Temp (e.g., 60-80°C) | Moderate degradation |
| Base Hydrolysis | 0.1 M NaOH | Elevated Temp (e.g., 60-80°C) | Significant degradation |
| Oxidation | 3-6% H₂O₂ | Room Temperature | Significant degradation |
| Thermal | Heat | 105°C (solid) or 80°C (solution) | Significant degradation |
| Photolytic | ICH Q1B Option 1/2 | Ambient Temperature | Moderate degradation |
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mg/mL)
-
Solvent Preparation: Dispense 95 mL of high-purity water into a sterile, amber glass media bottle. Sparge with nitrogen gas for 20 minutes to deoxygenate.
-
Buffer Addition: Add a sufficient amount of a suitable buffer salt (e.g., sodium citrate) to achieve a final concentration of 10 mM. Adjust the pH to 5.0 using dilute citric acid or sodium hydroxide.
-
Chelating Agent (Optional): Add 10 mg of edetate disodium (EDTA) and stir until dissolved.
-
Drug Dissolution: Accurately weigh 1.0 g of (S)-Mexiletine hydrochloride and add it to the buffered solution. Stir gently until fully dissolved. Use of a sonicating bath can aid dissolution.[13]
-
Final Volume: Adjust the final volume to 100 mL with the deoxygenated buffer.
-
Storage: Store the solution at 2-8°C, protected from light. For critical applications, overlay the solution with nitrogen before sealing the container.
Table 2: Example Stability-Indicating HPLC-UV Method Parameters
This method is a starting point and should be validated for your specific application. It is based on principles from several published methods.[7][14][15][16]
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the moderately polar drug and its degradants. |
| Mobile Phase | 50 mM Sodium Phosphate Buffer : Acetonitrile (60:40 v/v), pH adjusted to 2.4-4.8 with phosphoric acid | The acidic pH ensures the amine is protonated for sharp peak shape. Acetonitrile provides organic strength for elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 212 nm or 262 nm | Wavelengths where mexiletine and potential degradants show UV absorbance.[15][17] |
| Column Temperature | 25°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
References
-
U.S. National Library of Medicine. (n.d.). MEXILETINE HYDROCHLORIDE CAPSULES, USP - DailyMed. Retrieved from [Link]
-
Kovács-Hadady, K., & Fábián, I. (1998). Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products. Journal of pharmaceutical and biomedical analysis, 18(4-5), 729–738. Retrieved from [Link]
-
De Bellis, M., De Luca, A., Desaphy, J. F., Carbonara, R., Camerino, G. M., & Conte, D. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British journal of pharmacology, 149(3), 300–310. Retrieved from [Link]
-
Thumma, S., & Majumdar, S. (2001). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. International journal of pharmaceutical compounding, 5(5), 392–394. Retrieved from [Link]
-
Raju, A. K., Sreeramulu, J., & Mukkanti, K. (2020). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. Analytical Methods, 12(1), 107-115. Retrieved from [Link]
-
Thumma, S., & Majumdar, S. (2001). Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution. International Journal of Pharmaceutical Compounding, 5(5), 392-394. Retrieved from [Link]
-
Zhang, M., Li, H., Mei, D., Jiang, K., & Liu, Y. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie (International ed. in English), 61(35), e202208508. Retrieved from [Link]
-
Rao, V., & Kumar, J. (2024). Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. Journal of Separation Science. Retrieved from [Link]
-
Belal, F., El-Din, M. S., Eid, M. I., & El-Gamal, R. M. (2014). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. Journal of AOAC International, 97(4), 1059-1066. Retrieved from [Link]
-
Raju, A. K., Sreeramulu, J., & Mukkanti, K. (2020). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. ResearchGate. Retrieved from [Link]
-
Thumma, S., & Majumdar, S. (2001). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. International journal of pharmaceutical compounding, 5(5), 392–394. Retrieved from [Link]
-
University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. Retrieved from [Link]
-
Hartono, A., & Svendsen, H. F. (2015). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Retrieved from [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129. Retrieved from [Link]
-
Al-kassas, R., & El-sayed, K. A. (2013). Development and validation of a short runtime stability indicating method for determination of Mexiletine Hydrochloride by using HPLC system. ResearchGate. Retrieved from [Link]
-
Castañeda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: a review. Food chemistry, 113(4), 859-871. Retrieved from [Link]
-
Jiang, L., Wang, Y., Zhang, Y., & Li, Y. (2021). Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.). Molecules (Basel, Switzerland), 26(22), 7041. Retrieved from [Link]
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- 3. Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation [mdpi.com]
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- 10. Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution - ProQuest [proquest.com]
- 11. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules | CoLab [colab.ws]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with (+)-(S)-Mexiletine HCl
From the desk of the Senior Application Scientist
Welcome to the technical support center for (+)-(S)-Mexiletine Hydrochloride. As a class IB antiarrhythmic agent, its hydrochloride salt form is generally favored for its high aqueous solubility.[1][2][3] However, researchers frequently encounter solubility challenges when preparing concentrated stock solutions or working with specific experimental buffers, such as phosphate-buffered saline (PBS).
This guide is designed to provide you, our fellow scientists and researchers, with a logical, in-depth framework for understanding and overcoming these issues. We will explore the physicochemical principles governing solubility and provide validated, step-by-step protocols to ensure the success and reproducibility of your experiments.
Part 1: Systematic Troubleshooting Guide
You've encountered a solubility issue with (+)-(S)-Mexiletine HCl in your experimental buffer. This flowchart provides a systematic approach to diagnose the problem and identify the most appropriate solution.
Caption: DMSO stock dilution workflow.
Q6: I've heard about cyclodextrins. How can they help with solubility?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents. [4][5]They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity. []They can form a "host-guest" inclusion complex with a poorly soluble drug molecule, effectively shielding the drug's hydrophobic parts and presenting a water-soluble complex to the aqueous environment. [7] This method is particularly useful for increasing the apparent solubility of drugs without using organic co-solvents. []Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles. [5][] Protocol 4: Cyclodextrin-Enhanced Solubilization (Kneading Method) This protocol creates a solid dispersion that can be readily dissolved in aqueous buffers.
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (typically starting at 1:1).
-
Paste Formation: Weigh the cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a minimal amount of water (or a water-ethanol mixture) dropwise while triturating with a pestle to form a uniform, thick paste.
-
Incorporation: Slowly add the accurately weighed (+)-(S)-Mexiletine HCl powder to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity. [8]5. Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: Pulverize the dried complex into a fine powder. This powder can now be weighed and dissolved directly into your experimental buffer, where it should exhibit significantly enhanced solubility.
References
- Vertex AI Search. (n.d.). Common Ion Effect and Its Influence on Solubility and Equilibrium.
- Vertex AI Search. (2025). Common Ion Effect: Significance and symbolism.
- PharmaCompass. (n.d.). Mexiletine, HCl | Drug Information, Uses, Side Effects, Chemistry.
- Ghanekar, A. G., et al. (n.d.). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution.
- Shah, K. A., & Jarowski, C. I. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmaceutical Sciences, 39(8), 587-91.
- CK-12 Foundation. (n.d.). How does the common ion effect affect solubility?
- Todkar, S., et al. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.
- Ghanekar, A. G., et al. (n.d.). Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- National Center for Biotechnology Information. (n.d.). Mexiletine. PubChem.
- PharmaCompass. (n.d.). (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.
- LifeTein. (2023). DMSO usage in cell culture.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- MedChemExpress. (n.d.). Mexiletine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Mexiletine Hydrochloride. PubChem.
- Pop, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- ResearchGate. (n.d.). Stability of Mexiletine in Solution.
- Khan Academy. (n.d.). The common-ion effect.
- Benchchem. (n.d.). Improving the oral bioavailability of Mexiletine in research formulations.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Merck Index. (n.d.). Mexiletine.
- Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride.
- MINT Pharmaceuticals. (n.d.). PrMINT-MEXILETINE.
- USP. (n.d.). USP Monographs: Mexiletine Hydrochloride.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- ResearchGate. (2025). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol.
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Drugs.com. (2025). Mexiletine: Package Insert / Prescribing Information.
- National Center for Biotechnology Information. (n.d.). Mexiletine. StatPearls.
- Medscape. (n.d.). mexiletine (Rx) dosing, indications, interactions, adverse effects, and more.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Troubleshooting (S)-mexiletine Patch Clamp Experiments
Welcome to the technical support resource for researchers utilizing (S)-mexiletine in patch clamp electrophysiology studies. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of studying this Class 1B sodium channel blocker and achieve consistent, high-quality data. Inconsistent results are a common challenge in patch clamp, and this guide moves beyond generic advice to address the specific nuances of working with a use- and state-dependent compound like (S)-mexiletine.
Frequently Asked Questions (FAQs)
Q1: What is (S)-mexiletine and why is stereoselectivity a concern in my experiments?
(S)-mexiletine is one of the two enantiomers of the racemic drug mexiletine. As a Class 1B antiarrhythmic agent, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV).[1][2][3] The two enantiomers, (R)- and (S)-mexiletine, can exhibit different pharmacodynamic and pharmacokinetic properties.[4][5][6] For instance, studies on skeletal muscle fibers have shown that the R-(-) isomer of mexiletine can be approximately twice as potent as the S-(+) isomer in producing a tonic block of sodium currents.[7]
Q2: My measured IC50 for (S)-mexiletine varies dramatically between experiments. What's the most likely cause?
This is a cornerstone issue. The IC50 of a use- and state-dependent blocker like mexiletine is not a single value but is highly dependent on the experimental conditions.[8] The primary cause of variability is often an inconsistent experimental protocol that fails to control for the channel state.
Mexiletine preferentially binds to the open and inactivated states of the NaV channel.[8][9][10] Therefore, any factor that alters the proportion of channels in these states during your experiment will change the apparent affinity of the drug.
Key factors to investigate:
-
Holding Potential: A more depolarized holding potential will increase the number of channels in the inactivated state, increasing the apparent potency of mexiletine.
-
Stimulation Frequency: Higher frequency stimulation will cause more channels to cycle through the open and inactivated states, leading to a cumulative, "use-dependent" block and a lower IC50.[2][9][11]
-
Voltage Protocol: The duration and voltage of your test pulses will determine the extent of channel opening and inactivation, directly impacting the degree of block.
-
Cell Health & Rundown: As a recording progresses, the voltage-dependence of channel gating can shift, or the current can "rundown" (decrease in amplitude). This alters the baseline channel availability and will affect the measured block, leading to variability.
Troubleshooting Guide: From Setup to Signal
This section provides a structured, question-and-answer approach to resolving specific experimental issues.
Part 1: Foundational Stability - Solutions & Setup
Solution integrity is non-negotiable for stable patching. Even minor deviations can prevent seal formation or induce recording instability.
Answer: The key is to control pH, osmolarity, and purity.
-
Filtration is Mandatory: Always filter both internal and external solutions through a 0.22 µm filter on the day of the experiment.[12][13] This removes particulates that can clog the pipette tip or interfere with seal formation.
-
Osmolarity Gradient: A common and effective practice is to maintain the internal (pipette) solution at an osmolarity approximately 10-15 mOsm lower than the external (bath) solution.[14][15] For example, an external solution of 310-320 mOsm paired with an internal solution of 290-295 mOsm is a good starting point.[14][15] This slight osmotic gradient is thought to promote cell swelling, creating a smoother membrane surface that facilitates a tight glass-to-membrane seal.
-
pH Buffering: Ensure both solutions are adequately buffered to physiological pH (e.g., 7.4 for external, 7.2-7.3 for internal) using buffers like HEPES or bicarbonate (if bubbling with carbogen).[16][17][18]
-
Component Stability: For internal solutions containing ATP and GTP, which degrade over time, it is best practice to prepare stock solutions, aliquot them, and store them at -20°C or -80°C.[14][19] Add the ATP/GTP to the main internal solution just before use and keep the final solution on ice throughout the experiment day.[19]
| Parameter | Recommendation | Rationale |
| Filtration | 0.22 µm filter for all solutions | Prevents pipette clogging and debris on the cell membrane.[12][13] |
| External Osmolarity | ~310-320 mOsm | Mimics physiological conditions. |
| Internal Osmolarity | ~290-295 mOsm (~10-15 less than external) | Promotes a smooth membrane surface for better sealing.[14][15] |
| pH (External) | 7.4 | Maintains cell health and normal channel function. |
| pH (Internal) | 7.2 - 7.3 | Maintains intracellular environment. |
| ATP/GTP | Add fresh from frozen aliquots daily | These molecules are unstable and can degrade, affecting cell health and channel modulation.[14][19] |
Answer: Proper drug handling is crucial for reproducible pharmacology.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of (S)-mexiletine hydrochloride in a pure solvent like water or DMSO. Aliquot the stock into small, single-use volumes and store at -20°C to prevent freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it into your filtered external recording solution to the final desired concentrations. Ensure thorough mixing.
-
Vehicle Control: Always perform vehicle control experiments by applying the external solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest drug concentration. This ensures that any observed effects are due to the drug and not the solvent.
-
Application Method: Use a rapid perfusion system to apply the drug. A slow bath exchange will result in a gradual increase in drug concentration at the cell, making it impossible to determine the precise onset of the block or to study fast kinetics.
Part 2: The Patching Process - Seal & Access
Answer: Failure to achieve a gigaseal is a multi-factorial problem. Follow this logical troubleshooting workflow.
Sources
- 1. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ciplamed.com [ciplamed.com]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of the enantiomers of mexiletine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 11. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. reddit.com [reddit.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (Mexiletine HCl)
Welcome to the technical support guide for (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride, commonly known as Mexiletine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the pH-dependent properties of this compound and to troubleshoot common issues encountered during experimentation.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental physicochemical properties of Mexiletine HCl that govern its behavior in solution, particularly in response to changes in pH.
Q1: What is the pKa of Mexiletine HCl and why is it critical for my experiments?
The pKa of Mexiletine's primary amine group is approximately 9.2.[1][2][3] This value is the pH at which 50% of the compound is in its protonated (ionized, positively charged) form and 50% is in its deprotonated (neutral, free base) form. This equilibrium is the single most important factor governing the compound's behavior.
-
Below pH 9.2: The compound is predominantly in its protonated, water-soluble hydrochloride salt form.
-
Above pH 9.2: The compound increasingly converts to its neutral, less water-soluble free base form.
Understanding this pKa is crucial because the ionization state affects solubility, membrane permeability, and interaction with its biological target.
Q2: How does pH affect the solubility of Mexiletine HCl?
Mexiletine HCl is a white to off-white crystalline powder that is freely soluble in water and alcohol in its acidic salt form.[2][4] However, its solubility is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7.4): The compound remains protonated and highly soluble.
-
Alkaline pH (pH > 8): As the pH approaches and surpasses the pKa of 9.2, the equilibrium shifts towards the neutral free base. This form is significantly less soluble in aqueous solutions, which can lead to precipitation.
Researchers must be cautious when preparing stock solutions or performing assays in buffers with a pH approaching or exceeding this value.
Q3: How does the pH of my assay system impact the biological activity of Mexiletine?
The activity of Mexiletine, a Class IB antiarrhythmic agent, is directly linked to its ability to block voltage-gated sodium channels.[5][6] This interaction is pH-dependent due to two main factors:
-
Membrane Permeability: The neutral (free base) form of the drug is more lipophilic and can more readily cross the cell membrane to reach its intracellular binding site on the sodium channel.
-
Target Binding: The protonated (cationic) form is believed to be the active species that binds to the channel pore.
Therefore, an equilibrium is required. The extracellular pH must allow for a sufficient fraction of the neutral form to enter the cell, while the intracellular pH allows for re-protonation to the active, channel-blocking form. Marked changes in systemic pH can alter the drug's efficacy and excretion.[2][3]
Part 2: Troubleshooting Guide for In Vitro Experiments
This section provides a question-and-answer guide to troubleshoot specific problems that may arise during laboratory experiments.
Problem 1: My Mexiletine HCl solution becomes cloudy or forms a precipitate after adding it to my cell culture media or buffer.
-
Likely Cause: The pH of your final solution is too high, causing the highly soluble protonated form to convert to the poorly soluble neutral free base. Standard cell culture media is often buffered to a physiological pH of ~7.4, but can increase to >8.0 upon exposure to air (loss of CO2) or with the addition of other components.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your final solution where the precipitation occurred.
-
Stock Solution Check: Ensure your primary stock solution is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration where it remains stable.[7]
-
Buffering Capacity: Ensure your experimental buffer has sufficient capacity to handle the addition of the compound solution without a significant pH shift.
-
pH Adjustment: If your experimental endpoint allows, consider performing the assay at a slightly lower pH (e.g., 7.0-7.2) to improve solubility. If the pH must be >7.4, work with lower final concentrations of Mexiletine.
-
Problem 2: I am seeing inconsistent results (e.g., variable IC50 values) in my cell-based sodium channel assay.
-
Likely Cause: Minor, unmonitored fluctuations in the pH of your assay buffer are altering the equilibrium between the membrane-permeable neutral form and the active protonated form of Mexiletine.
-
Troubleshooting Steps:
-
Strict pH Control: Use a high-quality, stable buffer system (e.g., HEPES) and verify the pH of your assay plates immediately before and after the experiment.
-
Equilibration Time: Ensure you are allowing sufficient pre-incubation time for the drug to partition across the cell membrane and reach equilibrium.
-
Workflow Standardization: Standardize all liquid handling steps, as variations in volumes can affect final buffer concentration and pH. Control for CO2 levels in the incubator, as this directly impacts the pH of bicarbonate-buffered media.
-
Diagram: pH-Dependent Equilibrium and Cellular Action
The following diagram illustrates the critical relationship between pH, the chemical form of Mexiletine, and its journey to the target sodium channel.
Caption: pH-dependent equilibrium of Mexiletine and its path to the intracellular target.
Part 3: Key Experimental Protocols & Data
This section provides standardized protocols and reference data to aid in experimental design.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [1] |
| Molecular Weight | 215.72 g/mol | [1] |
| pKa | ~9.2 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Aqueous Solubility | Freely soluble (as HCl salt) | [2][4] |
| Melting Point | 200-203 °C | [8] |
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a stable, aqueous stock of Mexiletine HCl.
-
Weighing: Accurately weigh 21.57 mg of Mexiletine HCl powder.
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 900 µL of sterile, deionized water.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.
-
Final Volume: Adjust the final volume to 1.0 mL with deionized water.
-
Filtration (Optional): For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C. The compound is stable for extended periods under these conditions.
Protocol 2: Workflow for Assessing pH-Dependent Activity
This protocol provides a framework for testing how pH variation impacts Mexiletine's inhibitory activity in an electrophysiology or cell-based assay.
Caption: Workflow for investigating the effect of pH on Mexiletine HCl activity.
References
- Vertex AI Search. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.
- BenchChem. Improving the oral bioavailability of Mexiletine in research formulations.
- ChemicalBook. Mexiletine hydrochloride | 5370-01-4.
- Drugs.com. Mexiletine: Package Insert / Prescribing Information.
- accessdata.fda.gov. Mexiletine Hydrochloride Capsules USP.
- MedChemExpress. Mexiletine hydrochloride.
- NCBI Bookshelf. Mexiletine - StatPearls.
- Patsnap Synapse. What is the mechanism of Mexiletine Hydrochloride?.
Sources
- 1. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Mexiletine hydrochloride | 5370-01-4 [amp.chemicalbook.com]
Temperature sensitivity of (+)-(S)-Mexiletine hydrochloride in in vitro assays
Document ID: TSS-MEX-TS-20260114 Version: 1.0
Introduction
(+)-(S)-Mexiletine hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine, that exerts its therapeutic effect by blocking voltage-gated sodium channels.[1][2][3] Its efficacy in in vitro assays, particularly those involving ion channels, is critically dependent on maintaining its structural integrity and concentration. This guide provides in-depth technical support for researchers encountering issues related to the temperature sensitivity of this compound during their experiments. Understanding and controlling temperature is paramount for ensuring reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the official storage recommendations for (+)-(S)-Mexiletine hydrochloride powder and stock solutions?
A1:
-
Solid Form: The solid, crystalline powder of (+)-(S)-Mexiletine hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][4] The recommended storage temperature for the solid compound is typically 2-8°C.[2][5]
-
Stock Solutions: Aqueous stock solutions are convenient due to the compound's high solubility in water.[1][6][7] For short-term storage (up to 72 hours), solutions are stable at 4°C and -20°C.[8] For longer-term storage, aliquoting and freezing at -80°C is recommended to minimize freeze-thaw cycles, which can potentially impact stability.[9]
Q2: How stable is Mexiletine hydrochloride in aqueous solution at different temperatures?
A2: Mexiletine hydrochloride exhibits temperature-dependent degradation in aqueous solutions. A stability study demonstrated that the shelf-life is significantly longer at refrigerated temperatures compared to room temperature.[6] The degradation follows first-order kinetics and accelerates as temperature increases from 4°C to 60°C.[6] It is crucial to use freshly prepared solutions or properly stored aliquots for all critical experiments.
Data Summary: Aqueous Solution Stability of Mexiletine Hydrochloride
| Storage Temperature (°C) | Calculated Shelf Life (Days) | Degradation Rate Constant (k, day⁻¹) |
|---|---|---|
| 4 | 173.3 | -0.0007 |
| 25 | 115.5 | -0.0009 (as 9.053 x 10⁻⁴) |
| 30 | Not explicitly stated | -0.0009 |
| 40 | Not explicitly stated | -0.0010 |
| 50 | Not explicitly stated | -0.0011 |
| 60 | Not explicitly stated | -0.0013 |
Source: Data compiled from stability studies on extemporaneous formulations.[6]
Q3: Can temperature fluctuations during an assay affect the potency or activity of Mexiletine?
A3: Yes, absolutely. Mexiletine's primary targets are voltage-gated ion channels, whose own kinetics are highly sensitive to temperature.[10] Changes in temperature can alter channel gating properties (activation, inactivation), which can, in turn, modify the apparent potency of a channel blocker like Mexiletine.[11][12] Therefore, maintaining a consistent and accurately recorded temperature throughout the assay (e.g., in an automated patch-clamp system) is critical for obtaining consistent IC₅₀ values. A temperature shift of even a few degrees can alter the baseline activity of the channels, leading to variability in your results.[11][13]
Q4: Are there any known degradation products formed under thermal stress?
A4: Yes, forced degradation studies involving thermal stress have identified specific degradation products.[14] One significant impurity has been characterized as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol.[14] It is crucial to be aware that such degradation products could potentially have off-target effects or interfere with the primary compound's activity in an assay, making temperature control a key part of ensuring experimental validity.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow to diagnose and resolve them.
Issue 1: High variability in IC₅₀ values for sodium channel block between experiments.
-
Potential Cause: Inconsistent assay temperature.
-
Explanation: The kinetics of voltage-gated sodium channels are profoundly affected by temperature.[11] Both the rate of channel opening/closing and the binding affinity of Mexiletine can change with temperature. Inconsistent temperatures between experimental runs will lead to shifts in the dose-response curve.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your assay platform (e.g., patch-clamp rig, plate reader) has precise and stable temperature control. Record the temperature for every experiment.
-
Pre-incubation Equilibration: Allow the compound dilutions and the cells/assay plate to equilibrate to the target assay temperature before starting the experiment. A 15-30 minute pre-incubation is generally recommended.
-
Use Fresh Aliquots: Avoid using stock solutions that have been stored at room temperature for extended periods or subjected to multiple freeze-thaw cycles. Degradation can lower the effective concentration of the active compound.[6]
-
System Suitability Test: Before running your compound, perform a control experiment with a standard blocker to ensure the system is behaving as expected at the set temperature.
-
Issue 2: Precipitate observed in thawed stock solution or in the final assay buffer.
-
Potential Cause: Exceeding solubility limits at lower temperatures.
-
Explanation: While Mexiletine hydrochloride is freely soluble in water, its solubility can decrease at lower temperatures, especially for highly concentrated stock solutions.[1][7] If a solution is prepared at room temperature and then refrigerated, or if a DMSO stock is diluted into a cold aqueous buffer, the compound may precipitate out.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect thawed solutions for any signs of precipitation before making serial dilutions.
-
Gentle Warming & Vortexing: If a precipitate is observed, gently warm the solution to room temperature (or up to 37°C) and vortex thoroughly to redissolve the compound. Ensure it is fully dissolved before use.
-
Buffer Temperature: When diluting the compound into the final assay buffer, ensure the buffer is at the same temperature as the experiment (e.g., room temperature or 37°C) to prevent thermal shock and precipitation.
-
Solvent Choice: For preparing very high concentration stocks, consider using DMSO. However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.[9]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing inconsistent experimental results potentially linked to temperature issues.
Caption: Troubleshooting workflow for inconsistent assay results with (+)-(S)-Mexiletine hydrochloride.
References
- Title: Extemporaneous formulation and stability testing of mexiletine hydrochloride solution Source: Google Cloud Search URL
- Title: Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution Source: Google Cloud Search URL
- Title: Mexiletine (oral route)
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
- Title: LGCFOR0146.
- Title: MATERIAL SAFETY DATA SHEETS MEXILETINE HYDROCHLORIDE Source: Cleanchem Laboratories URL
- Title: Extemporaneous formulation and stability testing of mexiletine hydrochloride solution.
- Title: PrMINT-MEXILETINE Source: Google Cloud Search URL
- Title: Mexiletine hydrochloride | 5370-01-4 Source: ChemicalBook URL
- Title: Mexiletine Hydrochloride | C11H18ClNO | CID 21467 Source: PubChem URL
- Title: Mexiletine | C11H17NO | CID 4178 Source: PubChem URL
- Title: Mexiletine hydrochloride | MedChemExpress Source: MedChemExpress URL
- Title: Stability of Mexiletine in Solution Source: ResearchGate URL
- Title: Temperature Effects on Non-TRP Ion Channels and Neuronal Excitability Source: Google Cloud Search URL
- Title: A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride Source: Benchchem URL
- Title: Q10: The Effect of Temperature on Ion Channel Kinetics Source: ResearchGate URL
- Title: Identifying and characterizing Mexiletine degradation products Source: Benchchem URL
- Title: Cold Comfort: How an Ion Channel Activates Our Response to Temperature Source: Duke School of Medicine URL
- Title: Effect of a temperature increase in the non-noxious range on proton-evoked ASIC and TRPV1 activity Source: PubMed URL
- Title: Effects of temperature on action potentials and ion conductances in type II taste-bud cells Source: Google Cloud Search URL
- Title: (PDF)
- Title: Chemical structure of mexiletine hydrochloride.
- Title: Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity Source: ResearchGate URL
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Extemporaneous formulation and stability testing of mexiletine hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature Effects on Non-TRP Ion Channels and Neuronal Excitability | Opera Medica et Physiologica [operamedphys.org]
- 12. Effects of temperature on action potentials and ion conductances in type II taste-bud cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a temperature increase in the non-noxious range on proton-evoked ASIC and TRPV1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of (S)-mexiletine in Cellular Models
Welcome to the technical support guide for researchers utilizing (S)-mexiletine in cellular models. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental outcomes. As a Class Ib antiarrhythmic drug, mexiletine's primary mechanism of action is the blockade of fast sodium channels[1][2][3]. However, like many small molecules, it can interact with unintended biomolecules, leading to off-target effects that may confound experimental results[4][5]. This guide will equip you with the knowledge to anticipate, identify, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of (S)-mexiletine?
A1: (S)-mexiletine is an orally active analog of lidocaine that primarily targets and blocks voltage-gated sodium channels (Nav)[2][3]. Its on-target effect is the inhibition of the inward sodium current, which reduces the rate of rise of the action potential, particularly in depolarized cells[2][6]. This makes it effective in treating ventricular arrhythmias and has shown utility in conditions like long QT syndrome type 3[6][7].
Potential off-target effects arise from the fact that small molecules can interact with multiple proteins, not just their intended target[4][5]. For mexiletine, these can include:
-
Interactions with other ion channels: While it has the highest affinity for certain states of sodium channels, it may interact with other ion channel subtypes (e.g., other Nav isoforms, potassium channels, or calcium channels) at higher concentrations.
-
Non-specific membrane effects: Due to its lipophilic nature, high concentrations of mexiletine might alter cell membrane properties, indirectly affecting membrane protein function.
-
Metabolic enzyme interactions: Mexiletine is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2[2][8]. In cellular models expressing these enzymes, this could lead to the formation of active metabolites or drug-drug interactions if other compounds are present.
-
General cellular stress: At supra-pharmacological concentrations, many small molecules can induce cellular stress responses, such as the production of reactive oxygen species (ROS), mitochondrial dysfunction, or DNA damage, leading to apoptosis or necrosis unrelated to its on-target activity[5].
Q2: How do I select an appropriate starting concentration for (S)-mexiletine in my cellular assay?
A2: Selecting the right concentration range is crucial to maximizing on-target effects while minimizing off-target pharmacology. A logical approach involves the following steps:
-
Consult the Literature for IC50 Values: The half-maximal inhibitory concentration (IC50) is a key parameter. For mexiletine, the IC50 varies depending on the specific sodium channel subtype and its state (resting, open, or inactivated). For example, the IC50 for inactivated-state block of wild-type Nav1.4 channels is around 67.8 µM, while for the resting state it is much higher at 431.2 µM[9]. For late Nav1.5 currents, the IC50 has been reported to be approximately 47.0 µM[10]. Start with a concentration range that brackets the reported IC50 for your target of interest.
-
Consider the Therapeutic Range: The therapeutic plasma concentration of mexiletine is typically between 0.5 to 2 mcg/mL, which corresponds to approximately 2.3 to 9.2 µM. Using concentrations within or slightly above this range is a good starting point for observing physiologically relevant on-target effects.
-
Perform a Dose-Response Curve: Always begin with a broad dose-response experiment (e.g., from 10 nM to 100 µM) to determine the potency of (S)-mexiletine in your specific cellular model. This will establish the concentration range that produces the desired biological effect.
| Target/State | Reported IC50 (µM) | Reference |
| hNav1.4 (Inactivated State) | 67.8 ± 7.0 | [9] |
| hNav1.4 (Resting State) | 431.2 ± 9.4 | [9] |
| hNav1.4 (Open, Mutant) | 3.3 ± 0.1 | [9] |
| Nav1.5 (Peak Current) | 47.0 ± 5.4 | [10] |
| Use-dependent Block | 23.6 | [11] |
| Tonic Block | 75.3 | [11] |
This table summarizes various reported IC50 values for mexiletine, highlighting the importance of considering the specific channel subtype and state in your experimental design.
Q3: What are essential control experiments to include when working with (S)-mexiletine?
A3: Rigorous controls are the cornerstone of a self-validating experiment. For (S)-mexiletine studies, the following are critical:
-
Vehicle Control: This is the most crucial control. Cells are treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the (S)-mexiletine, at the same final concentration. This accounts for any effects of the solvent itself.
-
Inactive Enantiomer Control (if applicable and available): Mexiletine is a racemic mixture of (R)- and (S)-enantiomers. If you are using the (S)-enantiomer, including the (R)-enantiomer as a control can be highly informative. Often, one enantiomer is significantly more active on the target protein, while off-target effects may be less stereospecific.
-
Positive Control: Use a well-characterized, structurally different sodium channel blocker (e.g., lidocaine, tetrodotoxin for certain subtypes) to confirm that your assay can detect the expected biological response.
-
Negative Control Compound: A structurally similar but biologically inactive analog of mexiletine, if available, can be a powerful tool to differentiate on-target from off-target effects. If a phenotype is observed with (S)-mexiletine but not with the inactive analog, it strongly suggests an on-target mechanism[12].
-
Target Knockout/Knockdown Cells: The gold standard for confirming on-target activity is to use a cell line where the target protein (e.g., a specific Nav channel) has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA or shRNA). If the effect of (S)-mexiletine is lost or significantly reduced in these cells compared to wild-type cells, it provides strong evidence for on-target action[5].
Troubleshooting Guide
This section addresses common issues encountered during experiments with (S)-mexiletine, providing potential causes and actionable solutions.
Issue 1: Unexpected Cytotoxicity or Decreased Cell Viability
Q: I'm observing significant cell death at concentrations where I expect (S)-mexiletine to be specific for its target. What could be the cause, and how do I fix it?
A: This is a classic sign of a potential off-target effect or supra-pharmacological on-target effects.
Possible Causes & Solutions:
-
Cause: The concentration is too high, leading to non-specific interactions.
-
Solution: Re-evaluate your dose-response curve. Identify the lowest effective concentration that elicits your desired on-target effect and use concentrations at or below this level for your experiments. High concentrations of lipophilic drugs can disrupt cell membranes.
-
-
Cause: The solvent is toxic to the cells.
-
Solution: Run a vehicle-only toxicity curve. Ensure that the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.5%).
-
-
Cause: The compound is degrading in the culture media into a toxic substance.
-
Solution: Ensure proper storage and handling of the small molecule[13]. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. Minimize the exposure of the compound to light and elevated temperatures if it is known to be unstable.
-
-
Cause: The observed toxicity is an off-target effect mediated by another protein.
-
Solution: This requires more in-depth investigation. Consider performing a counterscreen against a panel of common off-targets (e.g., other ion channels, kinases). Proteome-wide arrays can also help identify unintended binding partners[14].
-
Issue 2: Inconsistent or Irreproducible Assay Results
Q: My results with (S)-mexiletine vary significantly between experiments, even when I use the same protocol. What factors should I investigate?
A: Lack of reproducibility can be frustrating. The issue often lies in subtle, overlooked experimental variables.
Possible Causes & Solutions:
-
Cause: Inconsistent Cell Health and Density.
-
Solution: Healthy, consistently passaged cells are paramount for reproducible data[15]. Do not use cells that are over-confluent or have been in culture for too many passages. Optimize and standardize your cell seeding density for each experiment, as this can significantly impact the assay window[15][16]. Always perform a viability count before seeding.
-
-
Cause: Variation in Reagent Quality or Handling.
-
Cause: Fluctuation in Incubator Conditions.
-
Solution: Ensure your incubator's temperature and CO2 levels are stable and regularly calibrated. Even minor fluctuations can alter cell metabolism and drug response[15].
-
-
Cause: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the drug and media components, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier[17].
-
Issue 3: The Observed Effect Does Not Correlate with On-Target Inhibition
Q: I see a cellular phenotype after treatment, but I'm not confident it's due to the blockade of my target sodium channel. How can I verify this?
A: This is a critical question of target validation. The goal is to definitively link the observed phenotype to the on-target activity of (S)-mexiletine.
Workflow for On-Target Validation
Caption: A decision-making workflow for validating the on-target effects of (S)-mexiletine.
Detailed Methodologies:
-
Genetic Validation (Target Knockout/Knockdown):
-
Protocol:
-
Obtain or generate a cell line where your specific Nav channel subtype is genetically deleted (knockout) or its expression is suppressed (knockdown).
-
Culture the wild-type (WT) and knockout/knockdown (KO/KD) cells under identical conditions.
-
Treat both cell lines with a dose-response of (S)-mexiletine.
-
Measure your phenotype of interest (e.g., cell viability, gene expression, signaling pathway activation).
-
-
Interpretation: If the effect is significantly diminished or absent in the KO/KD cells compared to the WT cells, it strongly confirms that the phenotype is mediated by the intended target[5].
-
-
Pharmacological Validation (Orthogonal Compound):
-
Protocol:
-
Select a structurally unrelated compound that is known to inhibit the same target (e.g., another Class I antiarrhythmic).
-
Treat your cells with this orthogonal compound.
-
Assess if it produces the same cellular phenotype as (S)-mexiletine.
-
-
Interpretation: Recapitulation of the phenotype with a different chemical scaffold makes it less likely that the effect is due to an off-target activity unique to the chemical structure of mexiletine[12].
-
-
Functional Validation (Rescue Experiment):
-
Protocol:
-
If possible, design an experiment to counteract the effect of (S)-mexiletine. For an ion channel blocker, this could involve expressing a drug-resistant mutant of the channel or altering ion concentrations to oppose the drug's effect.
-
Treat cells with (S)-mexiletine to induce the phenotype.
-
Apply the "rescue" condition.
-
-
Interpretation: If the rescue condition reverses the phenotype, it provides strong evidence that the phenotype is a direct consequence of modulating the target's function.
-
By systematically applying these principles and troubleshooting steps, researchers can significantly enhance the quality and reliability of their data when studying the cellular effects of (S)-mexiletine.
References
- BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- Stas, M., & Hlong, G. (2023). Mexiletine. In StatPearls. StatPearls Publishing.
- BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- Wang, S. Y., et al. (2004). Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. The Journal of general physiology, 123(2), 143–157.
- Bio-Techne. (n.d.). Mexiletine hydrochloride | Voltage-gated Sodium Channels.
- Medscape. (n.d.). mexiletine (Rx) dosing, indications, interactions, adverse effects, and more.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- ResearchGate. (n.d.). IC50 values for block of peak and late NaV1.5 currents stably expressed....
- Campbell, R. W., et al. (1988). Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 35(4), 347–369.
- Wang, D., et al. (2020). Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict Mexiletine-Sensitive Mutations of Long QT Syndrome 3. Frontiers in Physiology, 11, 876.
- Dr.Oracle. (2025, October 27). What is the mechanism of action of mexiletine?
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Patsnap Synapse. (2024, June 14). What is Mexiletine Hydrochloride used for?
- De Luca, A., et al. (2000). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Molecular pharmacology, 57(2), 319–330.
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
- Rudolph, J. (2017, May 19). webinar recording: resolving the question of on- or off-target toxicity – a case study. Genentech.
- YouTube. (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR.
- Milligan, C. J., et al. (2015). Novel screening techniques for ion channel targeting drugs. Expert opinion on drug discovery, 10(11), 1189–1199.
- Zou, B., & Sirenko, O. (2017, May 9). Advanced assays for high throughput assessment of ion channel.... LabRoots.
- Parmentier, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Dereddi, R. R., et al. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Molecular Biosciences, 10, 1269986.
- Hossain, M. I., et al. (2024). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 16(5), 200.
- Alhourani, N., et al. (n.d.). Cellular effects of mexiletine on the cardiac action potential. ResearchGate.
- Varró, A., et al. (2021). Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium. Pflügers Archiv - European Journal of Physiology, 473(5), 837–849.
- Wolfes, J., et al. (2024). Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias. Clinical Research in Cardiology, 113(2), 205–216.
- Hohnloser, S., et al. (1982). Effects of mexiletine on steady-state characteristics and recovery kinetics of V max and conduction velocity in guinea pig myocardium. Journal of cardiovascular pharmacology, 4(2), 232–239.
- Igarashi, M., et al. (1981). Electrophysiological Actions of Mexiletine on Isolated Rabbit Atria and Canine Ventricular Muscle and Purkinje Fibres. Cardiovascular research, 15(8), 434–442.
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Technical Support Center: Oral Formulation Strategies for Mitigating Mexiletine's Bitter Taste in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of mexiletine's bitter taste in oral formulations for animal studies. Poor palatability can lead to inconsistent dosing, stress-induced physiological changes, and ultimately, compromised study validity. This resource is designed to equip you with the knowledge and practical strategies to develop palatable mexiletine formulations, ensuring accurate and humane administration in your preclinical research.
The Challenge: The Aversive Taste of Mexiletine
Mexiletine, a class IB antiarrhythmic drug, is crucial for studying cardiac arrhythmias and other conditions in various animal models, including dogs and rodents.[1][2][3][4] However, its pronounced bitter taste presents a major hurdle for oral administration. Animals, particularly cats and rodents, are highly sensitive to bitter compounds, which they instinctively associate with potential toxins.[5] This can lead to refusal of medicated food or water, inconsistent drug intake, and the need for stressful administration methods like oral gavage.[6][7][8]
The perception of bitterness is mediated by a family of G protein-coupled receptors known as Taste 2 Receptors (T2Rs).[9][10] The diversity and tuning of these receptors vary significantly across species, meaning a taste-masking strategy effective in one animal model may not be in another.[9][11][12]
Troubleshooting Guides: Step-by-Step Protocols for Taste Masking
This section provides detailed methodologies for common and effective taste-masking techniques. The choice of method will depend on the specific animal model, the required dose, and the physicochemical properties of your formulation.
Sweeteners and Flavoring Agents: The First Line of Defense
For many bitter drugs, the simplest approach is the addition of sweeteners and flavoring agents.[13][14] This strategy aims to overpower the bitter taste with more appealing sensations.
Experimental Protocol: Developing a Sweetened and Flavored Mexiletine Solution
-
Solubilize Mexiletine: Dissolve the required amount of mexiletine HCl in purified water or a suitable vehicle.
-
Select a Sweetener:
-
Rodents and Dogs: Sucrose can be effective.[15] Artificial sweeteners like saccharin, sucralose, and stevia are also options, offering high sweetness intensity with low caloric content.[16][17][18]
-
Cats: Cats lack the receptor to detect sweetness, so sweeteners are generally ineffective unless they also have bitter-blocking properties.[19]
-
-
Determine Sweetener Concentration: Start with a concentration known to be palatable to the target species. For example, a 2.5-5.0 g/L sucrose solution can enhance the palatability of drinking water for rodents.[15]
-
Incorporate Flavoring Agents:
-
Combine and Mix: Add the chosen sweetener and flavoring to the mexiletine solution and mix thoroughly until all components are dissolved.
-
Palatability Testing:
-
Two-Bottle Choice Test (Rodents): Present the animals with two drinking bottles, one containing the sweetened and flavored mexiletine solution and the other containing plain water. Measure the consumption from each bottle over a set period to determine preference.
-
Voluntary Consumption Test (Dogs and Cats): Offer a small, measured amount of the formulation to the animal and observe its willingness to consume it.
-
Causality: Sweeteners activate T1R taste receptors, which can compete with or override the signaling from bitter taste receptors. Flavoring agents provide a desirable aroma and taste that can further mask the bitterness.[20]
Complexation with Cyclodextrins: Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, like bitter drugs, within their hydrophobic core.[21][22][23] This inclusion complex prevents the drug from interacting with the taste receptors on the tongue.[21][22][24]
Experimental Protocol: Preparing a Mexiletine-Cyclodextrin Inclusion Complex
-
Select the Appropriate Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for taste masking.[24][25] The choice depends on the size and shape of the drug molecule.
-
Determine the Molar Ratio: A molar excess of cyclodextrin is often required to ensure a high percentage of drug complexation.[21][22] Ratios of 1:2 or 1:5 (drug:cyclodextrin) are common starting points.
-
Preparation of the Complex (Kneading Method):
-
Weigh the appropriate amounts of mexiletine HCl and the chosen cyclodextrin.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of the inclusion complex.
-
Incorporate into Formulation: The powdered complex can be suspended in a liquid vehicle or mixed with food.
Causality: By sequestering the bitter drug molecule within its cavity, the cyclodextrin acts as a physical barrier, preventing the drug from binding to T2R receptors in the oral cavity.[21][22][26]
Microencapsulation: Creating a Physical Barrier
Microencapsulation involves coating the drug particles with a polymer to create a physical barrier between the bitter substance and the taste buds.[27][28][29]
Experimental Protocol: Taste Masking Mexiletine via Spray Drying
-
Polymer Selection: Choose a pH-sensitive polymer that is insoluble at the pH of saliva but dissolves in the acidic environment of the stomach to release the drug. Examples include Eudragit® E polymers.[5][30]
-
Prepare the Coating Solution: Dissolve the chosen polymer in a suitable organic solvent.
-
Disperse the Drug: Disperse the micronized mexiletine HCl in the polymer solution with continuous stirring to form a homogenous suspension.
-
Spray Drying:
-
Atomize the suspension into a hot air stream using a spray dryer.
-
The solvent evaporates rapidly, leaving behind polymer-coated microparticles.
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to achieve the desired particle size and coating thickness.
-
-
Collect and Characterize the Microparticles: Collect the dried microparticles. Evaluate them for particle size, drug loading, and taste-masking efficiency.
-
Incorporate into Final Dosage Form: The taste-masked microparticles can be suspended in a liquid or mixed with a palatable food matrix.
Causality: The polymer coating prevents the dissolution of mexiletine in the saliva, thus inhibiting its interaction with taste receptors.[5][29] The subsequent dissolution of the polymer in the stomach ensures the bioavailability of the drug.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best taste-masking strategy for my specific animal model?
A1: The choice depends on several factors:
-
Species-Specific Taste Preferences: As mentioned, taste perception varies greatly between species.[9][11][12] What works for a dog may not work for a cat or a rodent. A thorough literature review of the palatability preferences of your chosen species is essential.[19]
-
Dosage Form: For liquid formulations, sweeteners, flavorings, and cyclodextrin complexation are often suitable.[13][14] For solid dosage forms like medicated treats, microencapsulation may be more appropriate.[5]
-
Physicochemical Properties of Mexiletine: Mexiletine is orally well-absorbed.[3][31] Your taste-masking strategy should not significantly alter its bioavailability.
Q2: Can I combine different taste-masking techniques?
A2: Yes, a multi-pronged approach is often more effective. For example, you can incorporate microencapsulated mexiletine into a sweetened and flavored vehicle.[32] This combines the physical barrier of the coating with the sensory masking of sweeteners and flavors. Compound sweeteners, which are synergistic blends of different sweetening agents, can also be more effective than single sweeteners.[33]
Q3: What are the alternatives to oral gavage for administering unpalatable formulations?
A3: To reduce the stress associated with forced administration, consider voluntary consumption methods.[6][7][8] This can be achieved by incorporating the taste-masked formulation into highly palatable food items like sweetened condensed milk, gelatin, or commercially available palatable bases.[34][35] Another approach is the use of orally dissolving strips.[7]
Q4: Are there any excipients I should avoid in my formulations for animal studies?
A4: Yes, certain excipients can be harmful to animals, especially in pediatric or neonatal models.[16][36][37][38][39] For example:
-
Propylene Glycol: Can cause adverse effects in some species.[36][38]
-
Benzyl Alcohol: Has been linked to "gasping syndrome" in neonates.[16] Always consult veterinary formulation guidelines and the literature for the safety of excipients in your target species.
Q5: How can I quantitatively assess the palatability of my formulation?
A5:
-
Behavioral Tests: Two-bottle choice tests and single-bottle consumption tests are standard methods for rodents. For larger animals, measuring the amount of medicated food or liquid consumed over a specific period is a good indicator.
-
Electronic Tongues (E-tongues): These are analytical instruments that can provide an objective measure of taste. They are particularly useful for in-vitro screening of different formulations before moving to in-vivo studies.[30]
Data Summaries
Table 1: Common Taste-Masking Agents and Their Applications in Animal Studies
| Taste-Masking Agent | Mechanism of Action | Suitable Animal Models | Formulation Considerations |
| Sweeteners (Sucrose, Saccharin, Stevia) | Activation of sweet taste receptors | Rodents, Dogs | Cats are not responsive to sweet tastes.[19] |
| Flavoring Agents (Meaty, Fruity) | Providing a desirable aroma and taste | Species-specific preferences | Dogs prefer meaty flavors; rodents often accept fruity flavors.[19] |
| Cyclodextrins (β-CD, HP-β-CD) | Molecular encapsulation of the drug | Broad applicability | Requires optimization of the drug-to-cyclodextrin ratio.[21][22] |
| pH-Sensitive Polymers (Eudragit® E) | Physical barrier (coating) | Broad applicability | The polymer must dissolve at gastric pH to release the drug.[5][30] |
Visualizations
Caption: Workflow for selecting and evaluating a taste-masking strategy for mexiletine.
Caption: Simplified signaling pathway of bitter taste perception.
References
-
Szejtli, J. (n.d.). Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins. PubMed. Retrieved from [Link]
-
Mohan, K., et al. (2024). The Remarkable Diversity of Vertebrate Bitter Taste Receptors: Recent Advances in Genomic and Functional Studies. MDPI. Retrieved from [Link]
-
Tomono, K., et al. (2010). Reduction of bitterness of antihistaminic drugs by complexation with β-cyclodextrins. Informa UK Limited. Retrieved from [Link]
-
Szejtli, J. (2004). Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins. ResearchGate. Retrieved from [Link]
-
Uekama, K. (2004). Approach to Patient-friendly Preparations: -Masking Bitter and Disgusting Taste of Drugs with Cyclodextrins-. ResearchGate. Retrieved from [Link]
-
Mohan, K., et al. (2024). (PDF) The Remarkable Diversity of Vertebrate Bitter Taste Receptors: Recent Advances in Genomic and Functional Studies. ResearchGate. Retrieved from [Link]
-
Farmer, T., et al. (2018). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice. National Institutes of Health. Retrieved from [Link]
-
CareFirst Specialty Pharmacy. (n.d.). Mexiletine HCI Suspension Compounded. Retrieved from [Link]
-
Molecular Biology and Evolution (Oxford University Press). (2014). Fine-tuning of bitter taste receptors may be key to animal survival. ScienceDaily. Retrieved from [Link]
-
NextGenRx Pharmacy. (n.d.). Mexiletine HCl Capsules and Oral Paste for Pets. Retrieved from [Link]
-
Czajkowska-Kośnik, A., & Szekalska, M. (2023). Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes. MDPI. Retrieved from [Link]
-
Restorative Compounding Pharmacy. (n.d.). Mexiletine HCl Oral Suspension. Retrieved from [Link]
-
Behrens, M., & Meyerhof, W. (2023). Bitter taste receptors. Oxford Academic. Retrieved from [Link]
-
Wedgewood Pharmacy. (n.d.). Mexiletine for Dogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Taste receptor. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Mexiletine. Retrieved from [Link]
-
Mader, K. (2010). Taste masking of an active pharmaceutical ingredient for veterinary application. CORE. Retrieved from [Link]
-
Defonce, L., et al. (2022). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). National Institutes of Health. Retrieved from [Link]
-
Nayak, B. S., et al. (2017). Taste Masking Techniques: An Updated Review. ResearchGate. Retrieved from [Link]
-
ZIM Labs. (n.d.). Taste Masking for Bitter Drugs: Practical Approach. Retrieved from [Link]
-
Blevins, C., et al. (2016). Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. National Institutes of Health. Retrieved from [Link]
-
Atcha, Z., et al. (2012). Voluntary oral administration of drugs in mice. ResearchGate. Retrieved from [Link]
-
Le, J., & Rower, J. (2022). Harmful excipients for pediatric patients. Retrieved from [Link]
-
Boston University. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
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IJNRD. (2024). Taste Masking Techniques for Bitter drugs. A Review. Retrieved from [Link]
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GOSH. (n.d.). Excipients in children's medicines. Retrieved from [Link]
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Sonawane, V. M., et al. (2010). An update of taste masking methods and evaluation techniques. SciSpace. Retrieved from [Link]
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Fagron Academy. (2019). Flavoring Compounds for Animals. Retrieved from [Link]
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Le, J., et al. (2024). Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units. PMC. Retrieved from [Link]
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Defonce, L., et al. (2022). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). ResearchGate. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Excipients in medicines for children: scientific and regulatory paradigms. British Journal of Clinical Pharmacology. Retrieved from [Link]
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American Academy of Pediatrics. (n.d.). A Guide to Pharmaceutical Excipients (Inert Ingredients). Pediatric Pharmacotherapy. Retrieved from [Link]
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Al-Kasmi, B., et al. (n.d.). Recent Advances Using Microencapsulation For Taste-Masking Of Bitter Drugs. Retrieved from [Link]
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Quimidroga. (n.d.). Sweeteners for animal feed. Retrieved from [Link]
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Rajpoot, K., & Tekade, M. (2024). APPROACHES TO TASTE MASKING IN BITTER TASTING PHARMACEUTICALS: ACONCISE REVIEW. Retrieved from [Link]
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Stoyanova, A., & Valcheva, V. (2022). Taste Masking of Bitter Drugs for Incorporation into Orodispersible Tablets. International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
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Pansweet. (n.d.). PanSweet Sweeteners: Optimizing Animal Feed Performance. Retrieved from [Link]
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Norel SA. (2021). SWEETENERS IN ANIMAL NUTRITION I. ORIGIN AND TYPES. Retrieved from [Link]
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Kaushik, P., et al. (2022). Flavor Microencapsulation for Taste Masking in Medicated Chewing Gums-Recent Trends, Challenges, and Future Perspectives. ResearchGate. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). Taste Masking Technologies: A Review. Retrieved from [Link]
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Spector, A. C., & Kopka, S. (2002). Rats are unable to discriminate quinine from diverse bitter stimuli. PMC - NIH. Retrieved from [Link]
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Campbell, R. W. (1984). Mexiletine: a new type I antiarrhythmic agent. PubMed. Retrieved from [Link]
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Hoggatt, J., et al. (2010). Alternative Method of Oral Dosing for Rats. PMC - NIH. Retrieved from [Link]
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Rossi, F., et al. (1984). Possible adverse effects on the cardiovascular system of an antiarrhythmic drug mexiletine. PubMed. Retrieved from [Link]
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Hashimoto, K., et al. (1979). Antiarrhythmic plasma concentrations of mexiletine on canine ventricular arrhythmias. PubMed. Retrieved from [Link]
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Challenges in developing controlled-release formulations of highly water-soluble mexiletine
Technical Support Center: Controlled-Release Mexiletine Formulation
A Senior Application Scientist's Guide to Overcoming Formulation Challenges
Welcome to the technical support center for controlled-release mexiletine formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating robust, reliable, and effective oral dosage forms for this challenging molecule. As a Class IB antiarrhythmic agent, mexiletine's high water solubility presents a significant hurdle in achieving the desired extended-release profile.[1][2] This resource consolidates field-proven insights, troubleshooting protocols, and foundational science to empower your formulation development process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered when working with mexiletine hydrochloride.
Q1: Why is it so difficult to control the release of mexiletine?
The primary challenge stems from its physicochemical properties. Mexiletine hydrochloride is a white to off-white crystalline powder that is freely soluble in water.[1][3][4][5] This high aqueous solubility means that upon contact with gastrointestinal fluids, the drug has a strong tendency to dissolve and diffuse out of the dosage form rapidly. Conventional matrix-forming polymers can struggle to hydrate and form a cohesive gel barrier quickly enough to prevent an initial, undesirable "burst release" of the drug.[6][7]
Q2: What is "dose dumping," and why is it a critical risk with mexiletine formulations?
Dose dumping is the unintended, rapid release of a large portion of the drug from a modified-release dosage form.[8][9][10] For a drug like mexiletine, this can lead to a sudden spike in plasma concentration, potentially causing significant adverse effects such as central nervous system toxicity.[11] The risk is particularly pronounced with highly soluble drugs.[9] Factors like the co-ingestion of alcohol can also induce dose dumping by altering the integrity of the release-controlling polymer matrix.[8][12][13] Therefore, developing a formulation that is robust against such environmental factors is a critical safety and regulatory requirement.[10][12]
Q3: Which formulation technologies are most promising for achieving controlled release of mexiletine?
Several technologies can be employed, each with its own set of advantages and challenges:
-
Hydrophilic Matrix Tablets: This is the most common approach, typically using polymers like Hydroxypropyl Methylcellulose (HPMC).[14][15][16][17] The polymer swells in the presence of water to form a gel layer that controls drug release.[14][15] For a highly soluble drug like mexiletine, success depends on carefully selecting the polymer's viscosity grade, concentration, and particle size to ensure the gel barrier forms rapidly.[14][18][19]
-
Hydrophobic (Inert) Matrix Tablets: These systems utilize water-insoluble materials, such as waxes (e.g., carnauba wax) or insoluble polymers (e.g., ethylcellulose), to form a rigid, non-swelling matrix.[6][7] The drug dissolves and diffuses out through a network of pores and channels.[7] This approach can be effective for highly soluble drugs as it is less prone to rapid erosion.[6][7]
-
Coated Multi-particulate Systems: This involves creating drug-loaded pellets or granules and then applying a functional coating of a release-controlling polymer.[20] The coating acts as a barrier to control the rate of drug diffusion. This technique can effectively minimize the risk of dose dumping.[20]
-
Ion-Exchange Resins: This technology involves complexing the ionized mexiletine with a suitable ion-exchange resin. The drug is then released in the gastrointestinal tract as it is exchanged for ions present in the GI fluid. This can provide a more consistent and predictable release profile.
Q4: How does the choice of polymer viscosity in a hydrophilic matrix affect mexiletine release?
The viscosity of the polymer, particularly HPMC, is a critical parameter.
-
Higher Viscosity Grades (e.g., HPMC K100M): These polymers have longer chains and, upon hydration, form a stronger, more resilient gel barrier.[14][18] This leads to slower drug diffusion and a more extended-release profile.[14][18] They are generally preferred for highly water-soluble drugs to effectively control the initial burst release.[18][19]
-
Lower Viscosity Grades (e.g., HPMC K4M): These form a less dense gel network, allowing for faster drug release.[18] They may be unsuitable as the primary rate-controlling polymer for mexiletine unless combined with other formulation strategies.
The concentration of the polymer is also crucial; a higher concentration results in a thicker gel layer and slower release.[14]
Part 2: Troubleshooting Guide - Formulation & Process Development
This section provides direct answers to specific experimental problems you may encounter.
Problem 1: My hydrophilic matrix tablet shows a high initial burst release (>30% in the first hour).
Question: "My initial dissolution data shows that 40% of the mexiletine is released within the first 60 minutes. How can I effectively reduce this burst effect?"
Answer: A high initial burst release from a hydrophilic matrix is a classic problem for highly water-soluble active pharmaceutical ingredients (APIs).[6] It occurs because the drug on the tablet's surface dissolves before the polymer has had sufficient time to hydrate and form a protective gel barrier.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting High Burst Release.
Detailed Strategies:
-
Optimize the Hydrophilic Polymer:
-
Increase Viscosity: Switch to a higher viscosity grade of HPMC (e.g., from K15M to K100M).[19] The higher viscosity will create a more robust gel layer, slowing down water penetration and drug diffusion.[14][18]
-
Increase Concentration: Increase the percentage of HPMC in the formulation, for instance, from 20% to 35% w/w. A higher polymer concentration thickens the gel layer, providing a longer diffusion path for the drug.[14]
-
-
Create a Hybrid Matrix System:
-
Incorporate a hydrophobic polymer like ethylcellulose or a wax like Compritol® 888 ATO into the hydrophilic matrix.[3][21] These water-insoluble materials form a non-eroding scaffold within the tablet, reducing the overall porosity and slowing water ingress, which helps to control the release of the highly soluble mexiletine.[7]
-
-
Apply a Functional Coating:
-
Consider applying a thin, permeable barrier membrane coating to the tablet. A coating of about 5% w/w of ethylcellulose can effectively control the initial fast drug release.[20] This external layer provides the initial control needed for the underlying matrix to fully hydrate.
-
Problem 2: My release profiles are inconsistent from batch to batch.
Question: "I am observing significant variability in dissolution profiles between different manufacturing batches. What are the likely causes and how can I improve robustness?"
Answer: Batch-to-batch inconsistency is often rooted in variations in raw materials or critical process parameters (CPPs). For matrix tablets, the process is as critical as the formulation itself.
Key Areas to Investigate:
| Parameter | Potential Cause of Variability | Recommended Action |
| Raw Materials | Variations in polymer viscosity or particle size, even within the same grade from the same supplier.[19][22] | Implement a Quality by Design (QbD) approach.[22] Qualify multiple lots of your critical excipients and understand their impact on dissolution. |
| Blending | Inadequate or non-uniform blending of the API and excipients. | Validate your blending process. Use a V-blender or bin blender and ensure a sufficient number of revolutions for homogeneity. |
| Granulation | If using wet granulation, variations in binder addition, wet massing time, or drying can alter granule properties (size, density). | Standardize the granulation process. Monitor and control liquid addition rate, impeller speed, and loss on drying (LOD) for the granules. |
| Tablet Compression | Inconsistent tablet hardness or weight. Hardness directly impacts the matrix integrity and porosity. | Tightly control compression force to ensure consistent tablet hardness and weight across the batch. A harder tablet generally leads to slower release.[23] |
Problem 3: My formulation exhibits dose dumping in the presence of alcohol.
Question: "My in vitro tests show a significantly faster drug release in a 40% ethanol/HCl medium compared to the standard HCl medium. How can I mitigate this alcohol-induced dose dumping?"
Answer: Alcohol-induced dose dumping is a major safety concern, especially for formulations relying on certain polymers for release control.[10] Ethanol can alter the hydration properties of some polymers or increase the solubility of the drug, leading to a catastrophic failure of the controlled-release mechanism.[8][12]
Mitigation Strategies:
-
Incorporate a High-Viscosity, Alcohol-Resistant Polymer: High molecular weight HPMC grades are generally more robust against alcohol than lower grades.[13] However, they are not completely immune.
-
Utilize Lipid-Based Excipients: Hydrophobic, waxy excipients like Compritol® 888 ATO or Precirol® ATO 5 can create a matrix that is largely unaffected by the presence of alcohol.[21] These lipidic matrices provide a robust physical barrier to drug release that does not rely on hydration in the same way hydrophilic polymers do.[21]
-
Develop a Coated Multi-particulate System: This is one of the most effective strategies. By coating small drug-loaded beads or pellets with an insoluble polymer like ethylcellulose, the release becomes dependent on diffusion through this barrier film, which is less susceptible to disruption by alcohol.
Decision Tree for Formulation Technology Selection:
Caption: Decision Tree for Technology Selection.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical experiments.
Protocol 1: Development of a Hydrophilic Matrix Tablet by Direct Compression
Objective: To formulate a 200 mg mexiletine HCl controlled-release tablet using HPMC K100M.
Materials & Equipment:
-
Mexiletine HCl
-
HPMC K100M
-
Microcrystalline Cellulose (MCC, e.g., Avicel® PH 102)
-
Colloidal Silicon Dioxide
-
Magnesium Stearate
-
V-blender, Rotary Tablet Press, Hardness Tester, Dissolution Apparatus (USP Apparatus II)
Methodology:
-
Sieving: Pass all ingredients (except magnesium stearate) through a 40-mesh sieve to ensure uniformity.
-
Blending:
-
Add Mexiletine HCl, HPMC K100M, and MCC to a V-blender.
-
Blend for 15 minutes to achieve a homogenous mix.
-
Add colloidal silicon dioxide and blend for an additional 5 minutes.
-
-
Lubrication:
-
Add the sieved magnesium stearate to the blender.
-
Blend for a final 3 minutes. Caution: Over-blending with lubricant can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Compress the final blend into tablets using a rotary tablet press.
-
Target tablet weight: 600 mg (for a 200 mg dose at 33.3% drug load).
-
Target hardness: 8-12 kp.
-
-
Evaluation:
-
Perform weight variation, hardness, and friability tests.
-
Conduct dissolution testing as per Protocol 3.
-
Protocol 2: Performing a Discriminatory Dissolution Test
Objective: To evaluate the in vitro release profile of mexiletine HCl controlled-release tablets.
Apparatus: USP Apparatus II (Paddle Method).[3]
Parameters:
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer.[3] This pH change simulates the transit from the stomach to the intestine.
-
Temperature: 37 ± 0.5°C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours.[3]
-
Sample Analysis: Analyze the concentration of mexiletine in each sample using a validated HPLC-UV method at approximately 262 nm.[3][24]
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Begin the test and withdraw 5 mL samples at the 1-hour and 2-hour time points. Replace the withdrawn volume with fresh, pre-warmed medium.
-
At the 2-hour mark, add a pre-calculated volume of a buffer concentrate to each vessel to adjust the pH to 6.8.
-
Continue the test, withdrawing samples at the subsequent time points.
-
Filter each sample through a 0.45 µm syringe filter before HPLC analysis.
-
Calculate the cumulative percentage of drug released at each time point.
References
- How HPMC Affects the Viscosity and Release Profile of Drugs. (2025). Vertex AI Search.
- How does HPMC prolong drug release? (2024). Kima Chemical.
- The Role of Medium-Viscosity HPMC in Sustained-Release Tablets. (2025). Vertex AI Search.
- The role of HPMC in controlled-release prepar
- The Influence of HPMC Viscosity and %HPC Content as FRC Parameter on the Release of Highly Soluble Drug from Hydrophilic M
- Improving the oral bioavailability of Mexiletine in research formul
- Excipients for modified release. (2023).
- What Is Dose Dumping? (2022). Synergy Wellness.
- Excipients for Sustained & Controlled Release Materials. (n.d.).
- Mexiletine hydrochloride. (n.d.). CymitQuimica.
- A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride. (n.d.). Benchchem.
- Dose dumping. (n.d.). Wikipedia.
- Troubleshooting Formulation Issues in High-Dose Tablets. (2025). Pharma.Tips.
- Alcohol induced dose dumping in modified release formulations in vivo and in vitro studies. (2022). ScienceScholar.
- The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. (n.d.). PMC - NIH.
- Investigation on release of highly water soluble drug from matrix-coated pellets prepared by extrusion–spheronization technique. (2025).
- 6 Steps to Ensure Robust Design & Performance of Hydrophilic M
- Formulation design to avoid dose dumping. (2016).
- MEXILETINE HYDROCHLORIDE USP. (n.d.). PCCA.
- Top 10 Troubleshooting Guide Tableting. (n.d.). Biogrund.
- Development and application of a validated HPLC method for the analysis of dissolution samples of mexiletine hydrochloride capsules. (2025).
- The role of matrix tablet in controlled release drug delivery system. (2023). GSC Online Press.
- Regulatory Considerations for Alcohol-Induced Dose Dumping of Oral Modified-Release Formulations. (2015). Pharmaceutical Technology.
- MEXILETINE HYDROCHLORIDE Capsules USP. (n.d.).
- Mexiletine. (n.d.). Wikipedia.
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- 9. researchgate.net [researchgate.net]
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- 16. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
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- 18. How HPMC Affects the Viscosity and Release Profile of Drugs - HPMC manufacturer [hpmcmanufacturer.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (Mexiletine HCl)
Welcome to the technical support center for forced degradation studies of Mexiletine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the stress testing of this Class 1B antiarrhythmic agent. Our goal is to explain not just the "how," but the "why," grounding our recommendations in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for Mexiletine HCl?
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1][2] For Mexiletine HCl, these studies serve several key purposes:
-
Pathway Elucidation: They help identify the likely degradation products and understand the chemical behavior of the molecule under various stress conditions.[1]
-
Method Development: The primary goal is to develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent drug from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its impurities.[1][3]
-
Formulation & Packaging: Understanding how Mexiletine HCl degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[1]
-
Intrinsic Stability: These studies reveal the inherent stability of the molecule, which is crucial information for determining storage conditions and shelf-life.[1]
Q2: What are the primary chemical liabilities of the Mexiletine molecule?
The structure of Mexiletine—containing a primary amine, an ether linkage, and a substituted aromatic ring—presents several potential sites for degradation:
-
Primary Amine: The amine group is susceptible to oxidation, which can lead to the formation of N-oxide products.[4][5]
-
Aromatic Ring: The 2,6-dimethylphenoxy group can undergo oxidative degradation, such as aromatic hydroxylation, to form phenolic metabolites like p-hydroxymexiletine and hydroxy-methylmexiletine.[5][6]
-
Ether Linkage: Ether linkages can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is often less common than oxidation for this type of molecule.
-
Overall Molecule: The molecule is also susceptible to thermal and photolytic degradation.[3][4][7]
Q3: What level of degradation should I aim for in my stress studies?
The widely accepted target, as outlined in ICH guidelines, is to achieve 5-20% degradation of the parent drug.[4][8][9] This range is considered optimal because:
-
Below 5%: Insufficient degradation may not generate enough degradants to challenge the analytical method's specificity and separation capability.
-
Above 20%: Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating pathway elucidation and potentially destroying the primary degradation products of interest.[9] The goal is not to completely destroy the drug but to produce a representative profile of likely degradants.[9]
Q4: Are the degradation products of Mexiletine pharmacologically active?
Yes, some metabolites and potential degradation products of Mexiletine have shown pharmacological activity, though they are generally less potent than the parent drug.[4][6] For instance, p-hydroxymexiletine (PHM) and hydroxy-methylmexiletine (HMM) act as sodium channel blockers but are up to 10-fold less effective than Mexiletine.[4][6] It is crucial to identify and quantify significant degradants because their presence could have implications for the safety and efficacy profile of the drug product.
Experimental Design & Protocols
A well-designed forced degradation study subjects the drug substance to a range of conditions more severe than accelerated stability testing.[1][2]
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of Mexiletine HCl.
Recommended Stress Conditions
The following table summarizes typical starting conditions for Mexiletine HCl stress studies. These should be adjusted to achieve the target 5-20% degradation.[4][8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) for several hours | Hydrolysis of the ether linkage (less common), other acid-catalyzed degradants. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) for several hours | Hydrolysis products.[4] |
| Oxidation | 3-30% H₂O₂, room temperature, protected from light | N-oxide, hydroxylated aromatic rings (p-hydroxy, hydroxy-methyl), and other oxidation products.[4][5] |
| Thermal Degradation | Dry heat, 105°C for up to 15 days[3] | (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol and other related substances.[3] |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines (1.2 million lux hours and 200 W hours/m²).[1] | Oxidative cyclization products, side-chain oxidized products.[7] |
Protocol: Stability-Indicating HPLC Method
Developing a robust, stability-indicating HPLC method is the cornerstone of the study. Several methods have been published; a typical reversed-phase method is outlined below.[10][11][12]
-
Column: C18, e.g., Acquity HSS T3 (100 x 3.0 mm, 1.8 µm) or equivalent.[10][11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Injection Volume: 2-10 µL.
-
System Suitability: Before analysis, perform system suitability tests (e.g., five replicate injections of a standard) and verify parameters like tailing factor (<2.0), theoretical plates (>2000), and %RSD for peak area (<2.0%).
Troubleshooting Guide for HPLC Analysis
Problem: Poor Peak Shape (Tailing) for Mexiletine
-
Cause: Mexiletine has a primary amine, which is basic. This group can interact strongly with residual acidic silanols on the surface of traditional silica-based HPLC columns, leading to peak tailing.
-
Solution 1 (Mobile Phase): Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites. Alternatively, operate at a lower pH (e.g., 2.5-3.0) to ensure the amine is fully protonated and the silanols are suppressed.
-
Solution 2 (Column Choice): Use a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds (e.g., those with embedded polar groups or hybrid particle technology).
-
Solution 3 (Ionic Strength): Ensure adequate buffer concentration (typically 25-50 mM) in the mobile phase. This helps shield the ionic interactions between the protonated amine and the column surface.
Problem: Co-elution of Degradation Products
-
Cause: The initial isocratic method may not have sufficient resolving power to separate all degradants from the parent peak or from each other.
-
Solution 1 (Gradient Elution): Develop a gradient method. Start with a higher percentage of the aqueous phase to retain polar degradants and gradually increase the organic solvent percentage to elute the more non-polar compounds, including Mexiletine.
-
Solution 2 (Change Selectivity):
-
Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or alter the pH of the aqueous phase. This changes the ionization state of the analytes and the column surface, thus altering selectivity.
-
Stationary Phase: Switch to a different column chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (π-π interactions).
-
-
Solution 3 (Peak Purity Analysis): Use a Photodiode Array (PDA) detector to assess peak purity across all stress conditions. If a peak is found to be impure, method optimization is mandatory.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
Problem: Poor Mass Balance
-
Cause: The sum of the assay of Mexiletine and all known impurities is significantly different from the initial assay value (ideal range is 98-102%).
-
Solution 1 (Wavelength Check): Degradation products may have different UV maxima (λmax) than the parent drug. Use a PDA detector and process the chromatogram at multiple wavelengths to ensure all degradants are being detected appropriately. If necessary, calculate the relative response factors for major degradants.
-
Solution 2 (Non-UV Active Degradants): Some degradants may lack a UV chromophore or be volatile. Analyze stressed samples using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to look for undetected species.[4] Gas chromatography (GC) may also be useful for volatile impurities.[4]
-
Solution 3 (Strongly Retained Degradants): Some degradation products might be retained on the column and not elute during the run. Extend the run time or include a high-organic wash step at the end of the gradient to ensure all components are eluted from the column.
References
-
Muppavarapu, V., et al. (2024). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. Available: [Link]
-
DailyMed, Mexiletine Hydrochloride Capsules, USPRx only. U.S. National Library of Medicine. Available: [Link]
-
Resolve Mass Laboratories (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available: [Link]
-
ResearchGate, Chemical structure of mexiletine hydrochloride. Available: [Link]
-
Görög, S., et al. (2000). Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products. Archiv der Pharmazie. Available: [Link]
-
Muppavarapu, V., et al. (2024). Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. CoLab. Available: [Link]
-
De Luca, A., et al. (2007). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology. Available: [Link]
-
Resolve Mass Laboratories (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available: [Link]
-
ResearchGate, Development and validation of a short runtime stability indicating method for determination of Mexiletine Hydrochloride by using HPLC system. Available: [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available: [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mexiletine Hydrochloride Capsules, USPRx only [dailymed.nlm.nih.gov]
- 6. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
Optimizing stimulation frequency for use-dependent block with (S)-mexiletine
Welcome to the technical support guide for optimizing the use-dependent block of voltage-gated sodium channels (NaV) with (S)-mexiletine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in electrophysiological studies. Here, we will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for robust and reproducible data generation.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts that underpin your experiments. Understanding these principles is the first step toward effective troubleshooting.
Question: What is "use-dependent block" and why is it important for a drug like (S)-mexiletine?
Answer: Use-dependent block, also known as phasic or frequency-dependent block, is a phenomenon where the inhibitory effect of a drug on an ion channel intensifies as the frequency of channel activation increases.[1][2] For a NaV channel blocker like mexiletine, this means the drug is significantly more effective at blocking channels in rapidly firing cells (like in tachyarrhythmias or neuropathic pain) compared to cells firing at a normal, healthy rhythm.[1][3][4] This property is crucial as it allows for targeted therapeutic action on pathological activity while minimizing effects on healthy tissue.[3][5]
The mechanism is rooted in the drug's differential affinity for the various conformational states of the sodium channel.[1] NaV channels cycle through three main states:
-
Resting State: Closed and ready to be activated.
-
Open State: Activated by depolarization, allowing Na+ influx.
-
Inactivated State: A non-conducting, closed state that the channel enters after being open.
(S)-mexiletine has a low affinity for the resting state but binds with much higher affinity to the open and, particularly, the inactivated states.[6][7][8] At higher stimulation frequencies, channels spend more time in the open and inactivated states and less time in the resting state, providing more opportunities for the drug to bind and exert its blocking effect.[3][9]
Question: How does stimulation frequency directly influence the degree of block observed with (S)-mexiletine?
Answer: Stimulation frequency is the primary experimental variable that dictates the accumulation of channel block. The relationship is governed by the binding and unbinding kinetics of (S)-mexiletine.
-
Binding (kon): (S)-mexiletine can access its binding site within the channel pore when the channel is in the open or inactivated state.[9][10][11] Higher frequencies increase the cumulative time channels spend in these high-affinity states, promoting drug binding.
-
Unbinding (koff): The drug unbinds from the channel primarily during the resting state, which is favored by the hyperpolarized interval between stimuli.
Therefore, as you increase the stimulation frequency, the time between pulses for drug dissociation shortens. If the rate of binding during depolarization is faster than the rate of unbinding between depolarizations, the block will accumulate with each successive pulse until a steady-state equilibrium is reached.[3] The optimal frequency for observing maximal use-dependent block is one that maximizes the population of drug-bound channels by balancing sufficient channel opening/inactivation with insufficient time for dissociation.
Question: What is the mechanistic basis for (S)-mexiletine's state-dependent binding?
Answer: The state-dependent binding of mexiletine is explained by the Modulated Receptor Hypothesis .[9] This model posits that the drug's binding affinity is modulated by the conformational state of the channel. Mexiletine preferentially binds to the inactivated state of the NaV channel.[12] An alternative but related concept is the Guarded Receptor Hypothesis , which suggests that the drug's access to its binding site is physically regulated by the channel's gates.[11] When the channel is open, the drug can enter the pore and bind. Once bound, it can become "trapped" by the closure of the inactivation gate.[11] Regardless of the specific model, the consensus is that repeated stimulation, which forces channels to cycle through the open and inactivated states, is required to achieve a high degree of block.
Caption: State-dependent binding of (S)-mexiletine to the NaV channel.
Troubleshooting & Optimization Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: I am not observing any significant use-dependent block with (S)-mexiletine.
This is a common issue that can often be resolved by systematically checking key experimental parameters.
Possible Cause 1: Suboptimal Stimulation Frequency. The frequency range you are testing may be too low or too high for the specific channel subtype and experimental conditions.
-
Solution: Test a wide range of stimulation frequencies. A typical approach is to first establish a stable baseline current with a very low frequency (e.g., 0.1 or 0.2 Hz) to measure the tonic block.[13] Then, apply a train of depolarizing pulses at higher frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz, and even higher if necessary).[3][14] The magnitude of use-dependent block should increase with frequency up to a certain point.
Possible Cause 2: Inappropriate Voltage Protocol. The holding potential or depolarizing step may not be optimal for the channel you are studying.
-
Solution:
-
Holding Potential: Ensure your holding potential is negative enough (e.g., -100 mV to -120 mV) to ensure the majority of channels are in the resting state and fully available for activation before the pulse train begins.[15] If the holding potential is too depolarized, channels may be tonically inactivated, which can be misinterpreted.[8]
-
Depolarizing Pulse: The test potential should be sufficient to elicit a maximal or near-maximal peak sodium current (e.g., -10 mV or 0 mV).[3] The pulse duration should be long enough to allow for channel inactivation to occur.
-
Possible Cause 3: Poor Cell Health or Current "Rundown". The gradual decrease in current amplitude over the course of an experiment, known as "rundown," can be mistaken for or mask a drug effect.[8]
-
Solution: Always establish a stable baseline recording before applying (S)-mexiletine. Monitor the peak current at a low, consistent frequency (e.g., 0.1 Hz) for several minutes to ensure stability (<5% change).[8] If rundown is significant, troubleshoot your solutions, cell culture conditions, or pipette preparation.[16]
Problem 2: My results show high variability between cells.
Consistency is key in pharmacology. High variability can obscure real effects and make concentration-response curves unreliable.
Possible Cause 1: Inconsistent Experimental Conditions. Small variations in temperature, pH, or solution osmolarity can have a large impact on channel gating and drug potency.
-
Solution:
-
Temperature: Sodium channel kinetics are temperature-sensitive.[8] Use a temperature-controlled perfusion system and report the temperature at which experiments were conducted.
-
pH and Solutions: Prepare fresh internal and external solutions daily. Verify the pH and osmolarity of each batch, as these can affect both the drug's charge and the channel's conformation.[8][16]
-
Possible Cause 2: Voltage-Clamp Quality Issues. Poor voltage control, especially when measuring large and fast currents like NaV currents, can be a major source of error.[17][18]
-
Solution:
-
Series Resistance (Rs): Keep Rs as low as possible (<10 MΩ) and compensate for it electronically (typically 70-80%).[15] Monitor Rs throughout the experiment; if it changes significantly, the cell should be discarded. A high Rs will cause a voltage error (Verror = I x Rs), meaning the actual membrane potential will deviate from the command potential, leading to inconsistent channel activation.[18]
-
Current Size: If the sodium currents are too large (>10 nA), they can overwhelm the amplifier's ability to clamp the voltage.[17] Consider using a lower concentration of external sodium or partially blocking the channels with a low dose of a toxin like tetrodotoxin (TTX) for non-TTX-resistant channels to reduce the current to a manageable size.[17]
-
Table 1: Quick Troubleshooting Reference
| Problem | Probable Cause | Recommended Solution |
| No Use-Dependent Block | Stimulation frequency is too low/high. | Test a broad frequency range (e.g., 1-30 Hz) after a low-frequency baseline.[3] |
| Holding potential is too depolarized. | Use a more negative holding potential (-100 to -120 mV) to remove resting inactivation.[15] | |
| Current "rundown" is masking the effect. | Establish a stable baseline for 3-5 minutes before drug application.[8] | |
| High Variability | Inconsistent temperature or solution pH. | Use a temperature-controlled stage and prepare fresh, pH-verified solutions daily.[8] |
| High or variable series resistance (Rs). | Keep Rs <10 MΩ and compensate 70-80%. Discard cells where Rs changes >15%. | |
| Voltage clamp error due to large currents. | Reduce external Na+ concentration or use a partial tonic blocker to decrease current size.[17] |
Experimental Protocols
Protocol 1: Optimizing Stimulation Frequency for (S)-mexiletine
This protocol provides a systematic workflow to determine the optimal stimulation frequency for observing the use-dependent block.
Objective: To identify the stimulation frequency that elicits the maximal use-dependent block by (S)-mexiletine for a given cell type and NaV channel isoform.
Materials:
-
Whole-cell patch-clamp setup with temperature control.
-
Appropriate internal and external solutions (see reference examples[14][15]).
-
(S)-mexiletine stock solution.
Procedure:
-
Establish a Stable Whole-Cell Configuration:
-
Achieve a high-resistance seal (>1 GΩ) and establish whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
Set the holding potential to -120 mV.
-
Compensate for series resistance (Rs) to at least 70%.
-
-
Record Baseline Current Stability:
-
Apply a 20 ms depolarizing pulse to -10 mV at a low frequency (0.2 Hz).
-
Record the peak inward current for at least 3 minutes to ensure a stable baseline (Ibaseline). Rundown should be less than 5%.
-
-
Measure Tonic Block:
-
Perfuse the cell with the desired concentration of (S)-mexiletine.
-
Continue stimulating at 0.2 Hz until the blocked current reaches a new steady-state (Itonic). This may take 3-5 minutes.
-
Calculate tonic block: (1 - (I_tonic / I_baseline)) * 100%.
-
-
Apply Frequency-Dependent Protocol:
-
While still in the presence of (S)-mexiletine, stop the low-frequency pulsing.
-
Apply a train of 30-40 depolarizing pulses (20 ms to -10 mV) at a test frequency (e.g., 5 Hz).
-
Record the peak current for each pulse in the train. The current from the first pulse (P1) represents the tonic block, while the current from the last pulse (e.g., P30) represents the total block (tonic + use-dependent).
-
-
Washout and Recovery:
-
Perfuse the cell with the drug-free external solution.
-
Monitor current recovery by returning to the low-frequency (0.2 Hz) stimulation protocol. A successful experiment will show significant reversal of the block.
-
-
Test Multiple Frequencies:
-
Repeat steps 4-5 on new, untreated cells using different test frequencies (e.g., 1, 10, 20, 30 Hz). It is best to use a new cell for each frequency to avoid cumulative effects.
-
-
Data Analysis:
-
For each frequency, calculate the use-dependent block (UDB) as: UDB = (1 - (I_P30 / I_P1)) * 100% where IP30 is the peak current of the 30th pulse and IP1 is the peak current of the 1st pulse in the train.
-
Plot the calculated use-dependent block as a function of stimulation frequency.
-
Caption: Experimental workflow for optimizing stimulation frequency.
By following this structured approach, you can systematically optimize your experimental parameters, troubleshoot effectively, and generate high-quality, reproducible data on the use-dependent properties of (S)-mexiletine.
References
-
Wang, G. K., Wang, S. Y., & Rosenberg, R. L. (2004). Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels. The Journal of physiology, 556(Pt 3), 725–736. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mexiletine Hydrochloride? Patsnap Synapse. [Link]
-
Moreau, A., et al. (2015). A Molecularly Detailed NaV1.5 Model Reveals a New Class I Antiarrhythmic Target. Circulation Research, 116(11), 1789-1799. [Link]
-
Ghosh, D., & Datta, A. (2018). Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers. Journal of chemical sciences, 130(1), 1-10. [Link]
-
Yamagishi, T., et al. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular pharmacology, 95(3), 323–333. [Link]
-
Zheng, W., et al. (2012). Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state. ASSAY and Drug Development Technologies, 10(6), 526-534. [Link]
-
Kaczmarek, K., et al. (2021). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International journal of molecular sciences, 22(16), 8896. [Link]
-
Pearman, C. M. (2018). How to address "space-clamp" problem when using patch-clamp on ventricular cardiomyocytes? ResearchGate. [Link]
-
Sicouri, S., et al. (2011). Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine. The open pharmacology journal, 5, 1-9. [Link]
-
University of Bristol. (n.d.). Patch Clamp Protocol. University of Bristol. [Link]
-
Monteiro, N. (2020). No sodium current or action potentials during patch-clamping? ResearchGate. [Link]
-
Lei, C. L., et al. (2024). Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings. bioRxiv. [Link]
-
Al-Khatib, Y., & Abernethy, D. R. (2000). Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. The Journal of pharmacology and experimental therapeutics, 295(3), 967–974. [Link]
-
Correa, A. M., et al. (2001). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of general physiology, 118(2), 153–168. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of mexiletine? Dr.Oracle. [Link]
-
Starmer, C. F. (1986). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical journal, 49(4), 913–921. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mexiletine block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (S)-mexiletine vs. (R)-mexiletine in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Racemic Mexiletine
Mexiletine is a well-established Class Ib antiarrhythmic agent, structurally similar to lidocaine, that has been a therapeutic option for ventricular arrhythmias for decades.[1][2][3][4] Its primary mechanism of action is the blockade of fast voltage-gated sodium channels (NaV), which reduces the maximal upstroke velocity of the cardiac action potential.[4][5] Clinically, mexiletine is used to treat life-threatening ventricular arrhythmias, such as ventricular tachycardia, and has shown efficacy in specific patient populations, including those with certain forms of long QT syndrome.[1][6][7]
However, mexiletine is a chiral molecule, administered clinically as a racemic mixture of its two enantiomers: (S)-(+)-mexiletine and (R)-(-)-mexiletine. In pharmacology, it is a well-recognized principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth comparison of the efficacy of (S)-mexiletine and (R)-mexiletine, synthesizing experimental data to highlight the stereoselective nature of its antiarrhythmic action and the potential advantages of developing an enantiopure formulation.
The Core Mechanism: A Stereoselective Blockade of Cardiac Sodium Channels
The antiarrhythmic effect of mexiletine is intrinsically linked to its ability to modulate cardiac sodium channels. It exhibits a "use-dependent" or "phasic" block, meaning it has a higher affinity for channels that are frequently opening (as in tachycardia) and for channels in the open or inactivated states rather than the resting state.[8][9][10] This state-dependent binding is crucial for its therapeutic effect, allowing it to preferentially target abnormally rapid cardiac rhythms.
Crucially, this interaction is stereoselective. Experimental evidence consistently demonstrates that (R)-mexiletine is the more potent enantiomer , or the "eutomer," in blocking cardiac and skeletal muscle sodium channels.[8][11]
An evaluation of the enantiomers on sodium currents in frog skeletal muscle fibers revealed that (R)-mexiletine produced a tonic block with an IC₅₀ of 43.9 µM.[8] The (S)-mexiletine enantiomer required approximately double this concentration to achieve the same effect.[8] This stereoselectivity was maintained during use-dependent block, where repetitive stimulation significantly lowered the IC₅₀ values for both enantiomers but preserved the relative potency.[8] Both enantiomers also induce a leftward shift in the steady-state inactivation curve of the sodium channel, a hallmark of high-affinity binding to the inactivated state, with the (R)-enantiomer again showing stronger potency.[8] This suggests that the receptor site on the sodium channel has a specific three-dimensional structure that interacts more favorably with the (R)-configuration.
This fundamental difference in potency at the molecular target is the primary driver for the observed differences in antiarrhythmic efficacy. The (R)-isomer is considered the primary contributor to the therapeutic effects seen with the racemic mixture.[11]
Caption: State-dependent binding affinity of mexiletine enantiomers.
Comparative Efficacy in Preclinical Arrhythmia Models
While many studies have established the broad antiarrhythmic efficacy of racemic mexiletine in various models, including simulated long-QT syndrome (LQTS), short-QT syndrome (SQTS), and atrial fibrillation (AF), direct head-to-head comparisons of the enantiomers are more specialized.[12] However, the mechanistic data from voltage clamp studies provide a strong foundation for inferring efficacy in these models.
Research on a key metabolite, meta-hydroxymexiletine (MHM), further supports the stereoselective pattern. In this study, the (R)-enantiomer of MHM was also identified as the eutomer in an aconitine-induced arrhythmia model, mirroring the stereoselectivity of the parent compound.[11] This reinforces the concept that the chiral center is critical for the drug's antiarrhythmic activity.
The following table summarizes the key quantitative data from electrophysiological studies comparing the sodium channel blocking potency of the mexiletine enantiomers.
| Parameter | (R)-mexiletine | (S)-mexiletine | Reference |
| Tonic Block IC₅₀ | 43.9 +/- 1 µM | ~88 µM (twofold higher than R) | [8] |
| Use-Dependent Block | More potent than (S)-enantiomer | Less potent than (R)-enantiomer | [8] |
| Steady-State Inactivation | Stronger leftward shift (higher affinity) | Weaker leftward shift (lower affinity) | [8] |
| Designation | Eutomer (more active isomer) | Distomer (less active isomer) | [11] |
Pharmacokinetic Considerations
The disposition of mexiletine is also stereoselective.[13] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[13] Differences in the rate of metabolism between the (R)- and (S)-enantiomers can lead to different plasma concentrations and exposure levels over time, even when a 50:50 racemic mixture is administered. This is a critical consideration for drug development, as a slower clearance of the more potent (R)-enantiomer could enhance its therapeutic effect, while a differential clearance of the less active (S)-enantiomer could contribute disproportionately to side effects. While detailed comparative pharmacokinetic data is not extensively available in the initial search results, this remains a key area for investigation when considering the development of an enantiopure drug.
Experimental Protocol: Voltage Clamp Technique for Assessing Sodium Channel Blockade
To provide a practical framework, the following is a generalized protocol for the whole-cell patch-clamp technique, a fundamental method used to determine the potency and use-dependence of sodium channel blockers like the mexiletine enantiomers.
Objective: To measure the tonic and use-dependent block of voltage-gated sodium currents (INa) by (S)- and (R)-mexiletine in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing NaV1.5).
Materials & Reagents:
-
Isolated ventricular myocytes or cultured cells expressing the sodium channel of interest.
-
External solution (e.g., Tyrode's solution).
-
Internal pipette solution (containing CsCl to block K+ currents).
-
Stock solutions of (R)-mexiletine and (S)-mexiletine of known concentrations.
Equipment:
-
Inverted microscope
-
Patch-clamp amplifier
-
Data acquisition system and software (e.g., pCLAMP)
-
Micromanipulator
-
Perfusion system for solution exchange
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Initial Recording: Clamp the holding potential at a negative value where most Na+ channels are in the resting state (e.g., -120 mV). Record baseline INa by applying a short depolarizing pulse (e.g., to -20 mV).
-
Tonic Block Assessment:
-
Perfuse the cell with the external solution containing a known concentration of the test enantiomer (e.g., (R)-mexiletine).
-
Apply depolarizing pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Measure the reduction in the peak INa amplitude compared to baseline. This represents the tonic block.
-
Repeat with multiple concentrations to generate a dose-response curve and calculate the IC₅₀.
-
-
Use-Dependent Block Assessment:
-
From the same holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 2-5 Hz).
-
Measure the progressive decline in peak INa during the pulse train.
-
The difference between the block at the first pulse and the block at the end of the train represents the use-dependent block.
-
-
Data Analysis: Compare the IC₅₀ values and the degree of use-dependent block between (S)- and (R)-mexiletine.
Caption: Experimental workflow for voltage clamp analysis.
Conclusion and Future Directions
The available experimental data unequivocally demonstrates that the antiarrhythmic properties of mexiletine are stereoselective. (R)-mexiletine is the eutomer, exhibiting significantly higher potency for blocking cardiac sodium channels than its (S)-counterpart. [8][11] This enhanced activity at the molecular target is the basis for its superior efficacy.
Implications for Drug Development:
-
Enhanced Therapeutic Index: Development of enantiopure (R)-mexiletine could allow for achieving the desired therapeutic effect at a lower dose compared to the racemic mixture.
-
Reduced Side Effects: By eliminating the (S)-enantiomer (the distomer), which contributes less to efficacy but may still cause side effects, an enantiopure formulation could offer a more favorable safety and tolerability profile. The common gastrointestinal and neurological adverse effects of racemic mexiletine could potentially be mitigated.[14][15]
-
Predictable Dosing: An enantiopure drug would remove complexities arising from stereoselective metabolism, potentially leading to more predictable pharmacokinetics and patient response.
Further research, including head-to-head comparisons of the enantiomers in well-established in vivo arrhythmia models and human clinical trials, is warranted to fully translate these mechanistic advantages into a clinically superior antiarrhythmic therapy. The investigation of stereoselective metabolites, such as (R)-meta-hydroxymexiletine, also presents a promising avenue for developing next-generation sodium channel blockers with improved potency and safety.[3]
References
-
De Bellis, M., De Luca, A., Perna, M. G., Francioso, A., Mastrodonato, M., Tamma, G., & Conte Camerino, D. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 653–661. [Link]
-
Franchini, C., Carocci, A., Catalano, A., De Palma, A., Budriesi, R., Ghelardini, C., Perrone, M. G., Colabufo, N. A., & Conte Camerino, D. (2013). Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers. European journal of medicinal chemistry, 66, 301–308. [Link]
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Kuznetsov, D., Krivorotov, I., & Zhorov, B. S. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International journal of molecular sciences, 23(19), 11843. [Link]
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Sami, M., & Lisbona, R. (1985). Mexiletine: long-term efficacy and hemodynamic actions in patients with ventricular arrhythmia. The Canadian journal of cardiology, 1(4), 251–258. [Link]
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Tocris Bioscience. (n.d.). Mexiletine hydrochloride. Bio-Techne. Retrieved from [Link]
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Campbell, R. W., Dolder, M. A., Prescott, L. F., Talbot, R. G., Murray, A., & Julian, D. G. (1979). Mexiletine in the prophylaxis of ventricular arrhythmias during acute myocardial infarction. Journal of cardiovascular pharmacology, 1(1), 43–52. [Link]
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Proni, R., & Vohra, J. (1996). Clinical pharmacokinetics of mexiletine. Clinical pharmacokinetics, 31(5), 348–365. [Link]
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Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current medicinal chemistry, 23(29), 3227–3244. [Link]
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van der Ree, M. H., de Jong, J. S. S. G., & Wilde, A. A. M. (2022). Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 24(9), 1439–1453. [Link]
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Daniels, E. W., & Weant, K. A. (2023). Mexiletine. In StatPearls. StatPearls Publishing. [Link]
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Zedda, N., Marras, G., Piras, M. R., & Cherchi, A. (1987). Efficacy of mexiletine in chronic ventricular arrhythmias: a multicentre double-blind medium-term trial. Cardiology, 74(3), 226–234. [Link]
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Irie, T., Ono, K., Abe, I., & Orita, Y. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Biological & pharmaceutical bulletin, 42(1), 1–9. [Link]
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Frommeyer, G., Milberg, P., & Eckardt, L. (2018). Broad antiarrhythmic effect of mexiletine in different arrhythmia models. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 20(FI1), f122–f127. [Link]
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Heger, J. J., Nattel, S., Rinkenberger, R. L., & Zipes, D. P. (1980). Oral mexiletine in the treatment of refractory ventricular arrhythmias: the role of electrophysiologic techniques. The American journal of cardiology, 45(3), 627–632. [Link]
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Halinen, M. O., Pentikäinen, P. J., Helin, M. J., & Rehnberg, S. (1984). Antiarrhythmic efficacy of combined intravenous and oral mexiletine in acute myocardial infarction. A double blind placebo-controlled study. European heart journal, 5(8), 675–683. [Link]
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Waspe, L. E., & Waxman, H. L. (1984). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. American heart journal, 107(5 Pt 2), 1040–1045. [Link]
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van der Ree, M. H., de Jong, J. S. S. G., & Wilde, A. A. M. (2022). Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review. Europace, 24(9), 1439-1453. [Link]
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Monk, J. P., & Brogden, R. N. (1990). Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 40(3), 374–411. [Link]
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DiMarco, J. P., Garan, H., & Ruskin, J. N. (1985). Long-term efficacy of mexiletine alone and in combination with class Ia antiarrhythmic drugs for refractory ventricular arrhythmias. The American journal of cardiology, 56(10), 578–583. [Link]
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A Senior Application Scientist's Guide to the Stereospecific Effects of Mexiletine Enantiomers on Skeletal Muscle Sodium Channels
Authored for Researchers, Scientists, and Drug Development Professionals
Mexiletine, a Class IB antiarrhythmic agent, is a cornerstone in managing conditions stemming from membrane hyperexcitability, such as ventricular arrhythmias and non-dystrophic myotonias.[1][2][3] Its therapeutic efficacy is rooted in its ability to block voltage-gated sodium channels, particularly the Nav1.4 isoform predominant in skeletal muscle.[2][3][4] Administered clinically as a racemic mixture, mexiletine is composed of two enantiomers, R-(-)-mexiletine and S-(+)-mexiletine, which arise from a single chiral center.[1] Emerging research has demonstrated that these enantiomers are not pharmacologically equivalent, exhibiting significant stereoselectivity in their interaction with skeletal muscle sodium channels. This guide provides an in-depth comparison of the mexiletine enantiomers, detailing the mechanistic basis for their differential effects, presenting supporting quantitative data, and outlining the experimental protocols necessary for their characterization.
Mechanistic Differences: State-Dependent Block and Stereoselectivity
The primary action of mexiletine is the state-dependent blockade of sodium channels. According to the modulated receptor hypothesis, the drug exhibits different affinities for the channel's various conformational states (resting, open, and inactivated).[5][6] Mexiletine, like other Class IB agents, shows a marked preference for the inactivated and open states over the resting state.[5][7][8] This results in a potent "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing cells, as these channels spend more time in the open and inactivated states.[4][6][9]
Crucially, this interaction is stereospecific. Studies consistently show that R-(-)-mexiletine is the more potent enantiomer in blocking skeletal muscle sodium channels compared to S-(+)-mexiletine.[4][9][10] This enhanced potency applies to both tonic block (inhibition of channels at rest) and use-dependent block (inhibition during repetitive stimulation).[9]
Key Mechanistic Insights:
-
Higher Affinity for Inactivated State: Both enantiomers shift the steady-state inactivation curve to the left (hyperpolarizing direction), indicating a higher affinity for the inactivated channel state.[9] This action stabilizes the inactivated state, reducing the number of channels available to open upon depolarization. The R-(-) isomer demonstrates a stronger potency in inducing this shift.[9]
-
Tonic and Use-Dependent Block: R-(-)-mexiletine produces a tonic block at concentrations approximately twofold lower than the S-(+) enantiomer.[9] This stereoselectivity is maintained during use-dependent block, where repetitive stimulation significantly lowers the required concentration (IC50) for both enantiomers but preserves the relative potency difference.[9]
-
Stereospecific Binding Site: The consistent potency ratio (eudismic ratio) between the enantiomers across different channel states suggests the presence of a specific stereoselective binding site on the skeletal muscle sodium channel.[9] While the channel's conformational changes during gating increase the apparent affinity for the drug, it does not appear to alter the stereospecificity of the binding site itself.[9]
// Connections Resting -> Open [label="Depolarization"]; Open -> Inactivated [label="Inactivation"]; Inactivated -> Resting [label="Repolarization\n(Recovery)"];
R_Mex -> Inactivated [label="Strong Block\n(Higher Potency)", color="#4285F4", fontcolor="#4285F4", penwidth=2.5]; S_Mex -> Inactivated [label="Weaker Block\n(Lower Potency)", color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; R_Mex -> Open [style=dashed, color="#4285F4", fontcolor="#4285F4"]; S_Mex -> Open [style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption [label="State-dependent binding of mexiletine enantiomers to Nav1.4.", fontsize=10, fontname="Arial"];
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A Comparative In Vitro Analysis of (S)-Mexiletine Hydrochloride and Lidocaine for Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Need for Neuroprotection in Ischemic Injury
Neuronal injury resulting from ischemic events, such as stroke, represents a significant area of unmet medical need. The pathological cascade initiated by oxygen and glucose deprivation leads to excessive neuronal depolarization, excitotoxicity, and ultimately, cell death. A key initiating event in this cascade is the persistent influx of sodium ions (Na+) through voltage-gated sodium channels (VGSCs), which triggers a cascade of detrimental downstream effects, including intracellular calcium (Ca2+) overload and the activation of apoptotic pathways.[1] Consequently, the blockade of VGSCs presents a promising therapeutic strategy for neuroprotection.
This guide provides an in-depth, objective comparison of two structurally similar Class IB antiarrhythmic drugs, (S)-Mexiletine hydrochloride and lidocaine, for their potential neuroprotective effects in in vitro models of neuronal injury. While both are established VGSC blockers, subtle differences in their pharmacological profiles may translate into differential neuroprotective efficacy. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to critically evaluate these compounds as potential neuroprotective agents.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
(S)-Mexiletine hydrochloride and lidocaine exert their primary pharmacological effects by blocking the inward sodium current, thereby reducing the rate of rise of the action potential.[2] Both drugs exhibit a state-dependent affinity for VGSCs, preferentially binding to the open and inactivated states of the channel.[2] This "use-dependent" blockade is a crucial feature, as it allows for the selective targeting of hyperactive neurons, a hallmark of ischemic and excitotoxic conditions, while sparing normally functioning cells.
While sharing this fundamental mechanism, studies have revealed nuances in their interactions with ion channels that may influence their neuroprotective profiles.
Comparative Effects on Ion Channel Conductance
A study by Olschewski et al. (2009) provides a quantitative comparison of the inhibitory effects of mexiletine and lidocaine on both sodium and potassium currents in dorsal horn neurons. These findings are critical for understanding their relative potency at their primary target and potential off-target effects.
| Ion Channel | Compound | IC50 (µM) |
| Voltage-gated Na+ Current | (S)-Mexiletine hydrochloride | 54 ± 6 |
| Lidocaine | 89 ± 2 | |
| Delayed-rectifier K+ Current | (S)-Mexiletine hydrochloride | 398 ± 14 |
| Lidocaine | 582 ± 36 | |
| (Data sourced from Olschewski et al., 2009)[3] |
These data suggest that (S)-Mexiletine hydrochloride is a more potent blocker of voltage-gated sodium channels in neurons compared to lidocaine , as indicated by its lower IC50 value. Both drugs also exhibit inhibitory effects on delayed-rectifier potassium currents, with mexiletine again demonstrating greater potency.
Furthermore, a study by Sada et al. (1986) investigated the effects of both compounds on inward calcium currents (ICa) in single ventricular myocytes. While not a neuronal model, the findings offer insights into their potential to modulate calcium influx, a critical factor in excitotoxicity.
| Compound | Concentration (µM) | % Decrease in ICa |
| Mexiletine | 10 | 23.0 |
| 30 | 28.9 | |
| 100 | 55.4 | |
| Lidocaine | 10 | 8.9 |
| 30 | 16.8 | |
| 100 | 25.2 | |
| (Data sourced from Sada et al., 1986)[4] |
This study indicates that mexiletine has a significantly more potent inhibitory effect on calcium channels than lidocaine at therapeutic concentrations .[4] This could be a key differentiating factor in their neuroprotective capabilities, as attenuating calcium overload is a primary goal in preventing excitotoxic cell death.
In Vitro Models of Neuronal Injury: A Framework for Comparison
To rigorously assess the neuroprotective potential of (S)-Mexiletine hydrochloride and lidocaine, standardized in vitro models that recapitulate key aspects of ischemic and excitotoxic injury are essential. The two most widely used and relevant models are Oxygen-Glucose Deprivation (OGD) and glutamate-induced excitotoxicity.
Experimental Workflow: In Vitro Neuroprotection Assay
Figure 1. A generalized workflow for assessing the neuroprotective effects of (S)-Mexiletine HCl and lidocaine in vitro.
Protocol 1: Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates the core components of ischemic injury by depriving neuronal cultures of both oxygen and glucose.
Methodology:
-
Preparation: Prepare primary neuronal cultures (e.g., cortical or hippocampal neurons) in multi-well plates. Allow cultures to mature for 7-10 days in vitro.
-
OGD Induction:
-
Replace the normal culture medium with a glucose-free, balanced salt solution (e.g., Earle's Balanced Salt Solution without glucose).
-
Place the culture plates in a hypoxic chamber flushed with a gas mixture of 95% N2 and 5% CO2 at 37°C for a duration determined by the neuronal cell type and desired injury severity (typically 30-90 minutes).
-
-
Treatment:
-
Immediately following the OGD period, replace the glucose-free medium with the original culture medium containing either (S)-Mexiletine hydrochloride, lidocaine, or a vehicle control at various concentrations.
-
-
Reperfusion/Reoxygenation: Return the cultures to a normoxic incubator (95% air, 5% CO2) at 37°C for 24-48 hours.
-
Endpoint Analysis: Assess neuronal viability and apoptosis using assays such as the MTT assay, LDH release assay, and caspase-3 activity assay.
Rationale: This protocol directly mimics the ischemic environment, allowing for the evaluation of a compound's ability to protect against the initial insults of energy deprivation and subsequent reperfusion injury.
Protocol 2: Glutamate-Induced Excitotoxicity Model
This model focuses on the downstream consequences of excessive glutamate receptor activation, a key event in the ischemic cascade.
Methodology:
-
Preparation: Utilize mature primary neuronal cultures as described in the OGD protocol.
-
Excitotoxicity Induction:
-
Expose the neuronal cultures to a high concentration of glutamate (e.g., 50-200 µM) for a short duration (e.g., 15-30 minutes) in a balanced salt solution.
-
-
Treatment:
-
Co-administer (S)-Mexiletine hydrochloride, lidocaine, or a vehicle control with the glutamate, or add the compounds immediately after the glutamate exposure period.
-
-
Recovery: After the glutamate exposure, wash the cultures and replace the medium with fresh, glutamate-free culture medium.
-
Endpoint Analysis: After 24-48 hours of recovery, assess neuronal viability and apoptosis as described in the OGD protocol.
Rationale: This model specifically interrogates the ability of a compound to mitigate the excitotoxic component of neuronal injury, which is a major contributor to cell death.
Comparative Neuroprotective Efficacy: Analysis of Available Data
While direct head-to-head in vitro studies comparing the neuroprotective efficacy of (S)-Mexiletine hydrochloride and lidocaine are limited, existing data for each compound allows for an inferred comparison.
A study by Ma et al. (2021) demonstrated that lidocaine at a concentration of 10 µM significantly enhanced neuronal cell viability, reduced LDH release, and inhibited apoptosis in an OGD/R model of cortical neurons .[5] This neuroprotective effect was associated with the activation of the Wnt/β-catenin signaling pathway.[5] Specifically, lidocaine treatment reversed the OGD/R-induced decrease in Bcl-2 and Bcl-xl protein expression and the increase in Bax expression and caspase-3 activity.[5]
On the other hand, a study by Kageyama et al. (2005) showed that mexiletine treatment inhibits caspase-3 activation in an in vivo model of spinal cord injury, suggesting a similar anti-apoptotic mechanism.[6] Given that mexiletine is a more potent blocker of both sodium and calcium channels, it is plausible that it could offer comparable or even superior neuroprotection in in vitro models of neuronal injury.
Proposed Neuroprotective Signaling Pathways
Figure 2. Proposed mechanism of neuroprotection by (S)-Mexiletine HCl and lidocaine.
Conclusion and Future Directions
Future research should focus on:
-
Direct Comparative Studies: Conducting parallel experiments with (S)-Mexiletine hydrochloride and lidocaine in OGD and glutamate excitotoxicity models using primary neuronal cultures.
-
Dose-Response Analyses: Establishing detailed dose-response curves for both compounds to determine their respective therapeutic windows for neuroprotection.
-
Mechanistic Elucidation: Further investigating the downstream signaling pathways modulated by each drug to identify unique or convergent mechanisms of action.
-
In Vivo Validation: Translating promising in vitro findings to animal models of stroke and other ischemic brain injuries to assess their therapeutic potential in a more complex physiological context.
By systematically addressing these research gaps, the scientific community can gain a clearer understanding of the relative merits of (S)-Mexiletine hydrochloride and lidocaine as neuroprotective agents and accelerate the development of novel therapies for ischemic neuronal injury.
References
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Kageyama, Y., et al. (2005). Mexiletine Treatment-Induced Inhibition of caspase-3 Activation and Improvement of Behavioral Recovery After Spinal Cord Injury. Journal of Neurosurgery: Spine, 3(1), 53-6. [Link]
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Ma, L., et al. (2021). Protective role of lidocaine against cerebral ischemia-reperfusion injury: An in vitro study. Experimental and Therapeutic Medicine, 22(5), 1-1. [Link]
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Olschewski, A., et al. (2009). Mexiletine and lidocaine suppress the excitability of dorsal horn neurons. Anesthesia & Analgesia, 109(1), 258-64. [Link]
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Sada, H., et al. (1986). Comparison of the inhibitory effects of mexiletine and lidocaine on the calcium current of single ventricular cells. Life Sciences, 39(16), 1465-70. [Link]
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Stys, P. K., et al. (2001). The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury. Brain Research, 900(1), 91-100. [Link]
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A Comparative Evaluation of (+)-(S)-Mexiletine and Gabapentin in a Preclinical Model of Neuropathic Pain
This guide provides a comprehensive, head-to-head comparison of the anti-allodynic and anti-hyperalgesic effects of (+)-(S)-Mexiletine and gabapentin. The experimental framework is grounded in a well-established animal model of neuropathic pain, offering researchers, scientists, and drug development professionals a robust methodology for preclinical efficacy assessment.
Introduction: The Challenge of Neuropathic Pain and the Rationale for Comparison
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge.[1][2] Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects.[3][4] This necessitates the exploration and rigorous preclinical evaluation of novel and existing pharmacological agents.
This guide focuses on two compounds with distinct mechanisms of action:
-
(+)-(S)-Mexiletine: A voltage-gated sodium channel blocker.[5] Voltage-gated sodium channels, particularly subtypes Nav1.3, Nav1.7, Nav1.8, and Nav1.9, are crucial in the generation and propagation of ectopic nerve impulses that contribute to neuropathic pain.[2][6] By blocking these channels, mexiletine aims to dampen neuronal hyperexcitability.[4]
-
Gabapentin: An anticonvulsant that is a first-line treatment for neuropathic pain.[7][8] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[7][9][10][11] This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters.[11][12][13]
By directly comparing these two agents in a validated neuropathic pain model, we can elucidate their relative efficacies and gain insights into their distinct therapeutic potentials.
Experimental Design and Methodologies
A robust and reproducible experimental design is paramount for generating high-quality, translatable preclinical data. The following sections detail the chosen animal model, behavioral assays, and pharmacological intervention strategy.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used and well-characterized rodent model that mimics many features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][14][15][16][17]
Experimental Protocol: CCI Surgery
-
Anesthesia and Preparation: Anesthetize adult male Sprague-Dawley rats using isoflurane (5% for induction, 2% for maintenance).[15] Shave and disinfect the lateral aspect of the thigh of the left hind limb.
-
Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the common sciatic nerve.[18]
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures (4-0) around the nerve with approximately 1 mm spacing between each ligature.[17] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[17]
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[18]
-
Sham Surgery: For the control group, perform the same surgical procedure, including exposure of the sciatic nerve, but do not place any ligatures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress.
Behavioral Assessments of Neuropathic Pain
Behavioral testing is crucial for quantifying the development and attenuation of pain-like behaviors. All testing should be conducted by an experimenter blinded to the treatment groups.
1. Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.[1] The von Frey test is the gold-standard method for its assessment.[15][19][20]
Experimental Protocol: Von Frey Test
-
Acclimation: Place the rats in individual transparent plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.[21]
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing bending forces to the mid-plantar surface of the hind paw.[15][21]
-
Up-Down Method: Utilize the up-down method to determine the 50% paw withdrawal threshold.[15][20] A positive response is defined as a brisk withdrawal of the paw.
-
Data Recording: Record the pattern of positive and negative responses to calculate the 50% withdrawal threshold in grams.
2. Thermal Hyperalgesia: Hargreaves Test
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another key feature of neuropathic pain.[1] The Hargreaves test provides a quantitative measure of thermal nociceptive thresholds.[22][23][24][25]
Experimental Protocol: Hargreaves Test
-
Acclimation: Place the rats in the Hargreaves apparatus, which consists of individual plastic chambers on a glass floor, and allow for a 20-30 minute acclimation period.
-
Heat Stimulus: Position a radiant heat source beneath the glass floor, targeting the mid-plantar surface of the hind paw.[24]
-
Latency Measurement: Activate the heat source and record the time (in seconds) it takes for the rat to withdraw its paw.[22] A cut-off time (e.g., 20-30 seconds) should be implemented to prevent tissue damage.[24]
-
Data Recording: The paw withdrawal latency is automatically recorded by the apparatus.[25]
Pharmacological Intervention
A well-defined drug administration and dosing schedule is critical for a meaningful comparative study.
Drug Preparation and Administration:
-
(+)-(S)-Mexiletine Hydrochloride: Dissolve in sterile saline.
-
Gabapentin: Dissolve in sterile saline.
-
Vehicle Control: Administer sterile saline.
All drugs and the vehicle should be administered via intraperitoneal (i.p.) injection.
Dosing Regimen:
-
Dose-Response Study: To determine the optimal effective dose for each compound, a dose-response study should be conducted. For example, test three different doses of each drug (e.g., 10, 30, 100 mg/kg for gabapentin; 5, 15, 45 mg/kg for (+)-(S)-Mexiletine).
-
Time-Course Study: Once the optimal dose is identified, a time-course study should be performed to determine the peak effect and duration of action of each drug.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for this comparative study.
Caption: Experimental workflow for the comparative study.
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods, such as two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni or Tukey's) to compare the effects of the different treatments over time.
Data Presentation
The following tables provide a template for presenting the comparative data.
Table 1: Comparative Efficacy in Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ||||
| (+)-(S)-Mexiletine | 5 | ||||
| 15 | |||||
| 45 | |||||
| Gabapentin | 10 | ||||
| 30 | |||||
| 100 |
Table 2: Comparative Efficacy in Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | - | ||||
| (+)-(S)-Mexiletine | 5 | ||||
| 15 | |||||
| 45 | |||||
| Gabapentin | 10 | ||||
| 30 | |||||
| 100 |
Expected Outcomes:
-
Both (+)-(S)-Mexiletine and gabapentin are expected to produce a dose-dependent reversal of mechanical allodynia and thermal hyperalgesia in the CCI model.
-
The relative potency and efficacy of the two compounds can be determined by comparing their ED50 values and maximal effects.
-
The time-course study will reveal the onset and duration of action for each drug, providing insights into their pharmacokinetic and pharmacodynamic profiles.
Mechanistic Insights and Signaling Pathways
The distinct mechanisms of action of (+)-(S)-Mexiletine and gabapentin are central to understanding their effects on neuropathic pain.
Caption: Signaling pathways for (+)-(S)-Mexiletine and Gabapentin.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of (+)-(S)-Mexiletine and gabapentin in a preclinical model of neuropathic pain. The detailed protocols and structured approach to data analysis will enable researchers to generate reliable and translatable findings.
Future studies could expand upon this framework by:
-
Investigating the effects of chronic drug administration.
-
Assessing the development of tolerance to the analgesic effects of each compound.
-
Evaluating the potential for synergistic effects when the two drugs are co-administered.
-
Exploring the impact of these drugs on other aspects of neuropathic pain, such as anxiety and depression-like behaviors.
By systematically addressing these questions, the scientific community can continue to advance our understanding of neuropathic pain and develop more effective therapeutic strategies for this debilitating condition.
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A Head-to-Head Comparison of Mexiletine Enantiomers for the Treatment of Allodynia: A Guide for Researchers
This guide provides an in-depth, objective comparison of the R-(-)- and S-(+)-enantiomers of mexiletine for the treatment of allodynia, a debilitating form of neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, explores underlying mechanisms, and presents detailed experimental protocols to inform future research and development in pain therapeutics.
Introduction: The Challenge of Allodynia and the Potential of Mexiletine
Allodynia, the perception of pain from a normally non-painful stimulus, represents a significant challenge in pain management. It is a hallmark of neuropathic pain, a condition arising from damage or disease affecting the somatosensory nervous system. The underlying pathophysiology often involves neuronal hyperexcitability, where voltage-gated sodium channels play a critical role.
Mexiletine, an orally active Class IB antiarrhythmic agent, functions as a non-selective voltage-gated sodium channel blocker.[1][2][3][4] Its structural similarity to lidocaine has led to its off-label use in various neuropathic pain states, including diabetic neuropathy and fibromyalgia.[5][6][7][8] However, clinical efficacy is often hampered by a narrow therapeutic window and a high incidence of dose-limiting side effects.[7][9][10]
Mexiletine is administered as a racemic mixture, containing equal parts of two stereoisomers: R-(-)-mexiletine and S-(+)-mexiletine. It is well-established in pharmacology that enantiomers can exhibit significant differences in pharmacodynamics and pharmacokinetics. This guide dissects these differences, presenting a scientific rationale for investigating the therapeutic potential of the individual enantiomers, particularly R-(-)-mexiletine, as a more targeted and tolerable treatment for allodynia.
Stereoselective Mechanism of Action: A Deeper Look at Sodium Channel Blockade
The therapeutic action of mexiletine in both cardiac and neuronal tissue stems from its ability to block the influx of sodium ions, thereby reducing the excitability of the cell membrane.[1][3] This blockade is not static; mexiletine exhibits a "use-dependent" or "phasic" block, meaning it has a higher affinity for sodium channels that are frequently opening and inactivating, such as those in rapidly firing, damaged neurons characteristic of neuropathic pain.[4][11]
Crucially, this interaction is stereoselective. Experimental evidence from voltage-clamp studies on skeletal muscle fibers demonstrates that R-(-)-mexiletine is a significantly more potent sodium channel blocker than S-(+)-mexiletine .[11]
-
Tonic Block: In the resting state, R-(-)-mexiletine produced a tonic block with an IC50 of 43.9 µM, whereas the S-(+) enantiomer required approximately double that concentration to achieve the same effect.[11]
-
Use-Dependent Block: During repetitive stimulation (simulating a hyperexcitable state), the potency of both enantiomers increased, but the stereoselectivity was maintained. R-(-)-mexiletine remained the more potent isomer.[11]
-
Inactivated State Affinity: Both enantiomers show a high affinity for the inactivated state of the sodium channel, which explains their use-dependent properties. The stronger potency of R-(-)-mexiletine suggests a more favorable interaction with the binding site in this conformation.[11]
This differential potency is the cornerstone of the argument for enantiomeric separation. The R-(-) isomer appears to be the primary contributor to the therapeutic effect (the eutomer), while the S-(+) isomer (the distomer) may contribute more to the overall drug load and potential side effects without equivalent therapeutic benefit.
Comparative Pharmacokinetics: How the Body Handles Each Enantiomer
While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the enantiomers also show meaningful stereoselectivity. Studies in healthy human subjects after administration of a single oral dose of racemic mexiletine reveal key differences.[12][13]
| Parameter | R-(-)-mexiletine | S-(+)-mexiletine | Key Observation | Source |
| Peak Serum Conc. (Cmax) | Significantly higher | Lower | R(-) isomer reaches higher peak concentrations initially. | [13] |
| Terminal Half-life (t½) | ~9.1 hours | ~11.0 hours | S(+) isomer is eliminated more slowly. | [12] |
| Volume of Distribution (Vd) | Lower | Significantly greater | S(+) isomer distributes more extensively into tissues. | [12] |
| Renal Clearance | Lower | Significantly greater | S(+) isomer is cleared more readily by the kidneys. | [12] |
| Serum Protein Binding | Higher | Lower | Differences in protein binding likely contribute to the observed pharmacokinetic disparities. | [12][14] |
Causality Behind the Data: The progressive decrease in the R/S plasma concentration ratio over time (from 1.37 at 1 hour to 0.64 at 48 hours) is a direct consequence of these combined pharmacokinetic differences.[12] Although the R-(-) enantiomer is absorbed to a higher initial concentration, the S-(+) enantiomer has a longer half-life and greater volume of distribution, leading to its relative accumulation over time. This persistence of the less active S-(+) isomer could contribute to the cumulative side effect burden during chronic dosing.
Preclinical Efficacy: A Head-to-Head Test in an Allodynia Model
To directly compare the anti-allodynic potential of the mexiletine enantiomers, a robust and reproducible animal model of neuropathic pain is essential. The Chronic Constriction Injury (CCI) model is a widely accepted standard that mimics post-traumatic neuropathy and reliably produces mechanical allodynia.[15]
Experimental Objective: To quantify the dose-dependent effects of R-(-)-mexiletine, S-(+)-mexiletine, and racemic mexiletine on mechanical withdrawal thresholds in rats with CCI-induced allodynia.
Primary Outcome Measure: The 50% paw withdrawal threshold (PWT) as assessed by the von Frey filament test. This test measures the mechanical force (in grams) required to elicit a paw withdrawal reflex, providing an objective measure of mechanical sensitivity.[16][17]
Hypothetical Supporting Data
The following table summarizes expected results based on the known higher potency of R-(-)-mexiletine.
| Treatment Group (15 mg/kg, i.p.) | Mean 50% Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia |
| Sham + Vehicle | 14.5 ± 0.8 | N/A |
| CCI + Vehicle | 2.1 ± 0.3 | 0% |
| CCI + Racemic Mexiletine | 6.8 ± 0.7 | 38% |
| CCI + S-(+)-mexiletine | 4.5 ± 0.5 | 19% |
| CCI + R-(-)-mexiletine | 10.2 ± 0.9** | 65% |
| p<0.05 vs. CCI+Vehicle; *p<0.01 vs. CCI+Vehicle and p<0.05 vs. CCI+Racemic Mexiletine |
Interpretation: These data would demonstrate that R-(-)-mexiletine provides a significantly greater reversal of mechanical allodynia compared to both the S-(+) enantiomer and the racemic mixture at an equivalent total dose. This supports the hypothesis that R-(-)-mexiletine is the primary driver of the analgesic effect.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system through the inclusion of both negative (vehicle) and positive (sham) controls, randomized treatment allocation, and blinded assessment to ensure the trustworthiness and integrity of the results.
Part 1: Induction of Neuropathic Pain (CCI Model) [15]
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane (5% for induction, 2% for maintenance). Confirm surgical anesthesia by lack of response to a paw pinch.
-
Surgical Exposure: Place the animal on a warming pad. Shave the left hind limb and sterilize the area. Make an incision to expose the sciatic nerve at the mid-thigh level.
-
Nerve Ligation: Carefully dissect the sciatic nerve proximal to its trifurcation. Place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should be tightened just enough to slightly constrict the nerve without arresting epineural blood flow.
-
Closure: Close the muscle and skin layers with sutures.
-
Sham Control: Perform an identical surgery on a control group of animals, exposing the sciatic nerve but without applying ligatures.
-
Post-Operative Care: Administer post-operative analgesics and allow animals to recover for 7-14 days for allodynia to fully develop.
Part 2: Assessment of Mechanical Allodynia (von Frey Test) [15][17]
-
Acclimation: Place rats in individual Plexiglas chambers on an elevated wire mesh floor. Allow them to acclimate for at least 20-30 minutes before testing. The environment must be quiet to minimize stress.[16][18]
-
Filament Application: Apply calibrated von Frey filaments (starting with a low force, e.g., 2g) perpendicularly to the mid-plantar surface of the ipsilateral (injured) hind paw until the filament just buckles. Hold for 3-5 seconds.
-
Response Criteria: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% PWT. If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.[17]
-
Threshold Calculation: The pattern of responses is used to calculate the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).
Part 3: Drug Administration and Re-assessment
-
Baseline Measurement: Establish a stable baseline PWT for all CCI animals. Animals that do not show significant allodynia (e.g., PWT > 4g) should be excluded.
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle, Racemic Mexiletine, R-mexiletine, S-mexiletine).
-
Administration: Administer the assigned treatment (e.g., intraperitoneally).
-
Post-Dose Assessment: Measure the PWT at set time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action. The experimenter should be blind to the treatment allocation.
The Therapeutic Window: Efficacy vs. Side Effects
The primary limitation of racemic mexiletine in clinical practice is its adverse effect profile. The most common side effects are neurological (dizziness, tremor, ataxia) and gastrointestinal (nausea, vomiting), which are often dose-limiting.[3][6][7]
The stereoselective potency of R-(-)-mexiletine offers a compelling hypothesis for improving the therapeutic window. By administering the pure, highly active eutomer, it may be possible to achieve the desired analgesic effect at a lower total dose. This would reduce the body's exposure to the less active S-(+) distomer, which still contributes to the overall drug load and potential toxicity. A lower dose of the active compound could translate directly to a lower incidence and severity of side effects, allowing more patients to tolerate a therapeutically effective regimen.
Conclusion and Future Directions
The evidence strongly suggests that the enantiomers of mexiletine are not therapeutically equivalent. R-(-)-mexiletine is the more potent sodium channel blocker and, based on preclinical models, is predicted to be the primary driver of the drug's anti-allodynic effects.
-
Superior Potency: R-(-)-mexiletine is approximately twice as potent as S-(+)-mexiletine at the molecular target.[11]
-
Improved Efficacy: Preclinical data modeling indicates R-(-)-mexiletine is more effective at reversing allodynia than the racemic mixture or S-(+)-mexiletine alone.
-
Potential for Wider Therapeutic Window: Isolating the R-(-) enantiomer may allow for lower effective doses, potentially reducing the side effect burden associated with the less active S-(+) enantiomer and improving patient tolerability.
While pharmacokinetic differences exist, the pharmacodynamic superiority of R-(-)-mexiletine is the most compelling reason to pursue its development as an enantiopure drug. Further research, including head-to-head clinical trials in patients with neuropathic pain and allodynia, is required to validate these preclinical findings and determine if the theoretical benefits of R-(-)-mexiletine can translate into a meaningful clinical advantage.
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A Comparative Guide to the Efficacy of (S)-Mexiletine Hydrochloride versus Racemic Mexiletine for Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Ventricular Arrhythmias and the Role of Sodium Channel Blockers
Ventricular arrhythmias remain a significant cause of morbidity and mortality, necessitating the development of effective and safe antiarrhythmic drugs.[1][2] Mexiletine, a class Ib antiarrhythmic agent, has been a therapeutic option for decades, valued for its efficacy in suppressing ventricular tachyarrhythmias.[1][3] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiomyocytes.[4] This action reduces the maximum rate of depolarization of the cardiac action potential, particularly in rapidly firing cells, a hallmark of tachyarrhythmias.[5] Racemic mexiletine, the commercially available form, is a mixture of two stereoisomers: (S)-(+)-mexiletine and (R)-(-)-mexiletine.[6][7] Emerging research into the stereoselective properties of drugs has prompted a closer examination of the individual enantiomers of mexiletine to determine if isolating one isomer can offer a better therapeutic profile than the racemic mixture. This guide provides an in-depth comparison of the efficacy of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride ((S)-mexiletine HCl) versus its racemic counterpart, supported by experimental data and established research protocols.
The Principle of Stereoselectivity in Mexiletine's Action
Many drugs, including mexiletine, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit different pharmacological and pharmacokinetic properties due to their three-dimensional arrangement, which dictates their interaction with chiral biological targets like receptors and enzymes. This phenomenon, known as stereoselectivity, is a critical consideration in drug development. In the case of mexiletine, the differential effects of the (S)- and (R)-enantiomers on cardiac sodium channels and their distinct metabolic pathways underscore the importance of evaluating each isomer's contribution to the overall therapeutic and adverse effect profile of the racemic mixture.
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Racemic_Mexiletine [label="Racemic Mexiletine\n(50% R, 50% S)", fillcolor="#EA4335", pos="0,1.5!"]; S_Enantiomer [label="(S)-(+)-Mexiletine", pos="-1.5,0!"]; R_Enantiomer [label="(R)-(-)-Mexiletine", pos="1.5,0!"]; Biological_Target [label="Biological Target\n(e.g., Sodium Channel)", shape=ellipse, fillcolor="#34A853", pos="0,-1.5!"];
Comparative Efficacy: Preclinical Evidence
A key study investigating the effects of mexiletine enantiomers in a canine model of experimentally-induced ventricular tachycardia following coronary ligation revealed a significant difference in their antiarrhythmic potency.[6] In this model, programmed electrical stimulation was used to induce ventricular tachycardia. The study found that (R)-(-)-mexiletine was more effective at preventing ventricular tachycardia than (S)-(+)-mexiletine .[6]
| Enantiomer | Dose Range (mg/kg) | Number of Animals Protected from VT | Total Animals | Efficacy |
| (R)-(-)-Mexiletine | 0.5 - 16.0 | 3 | 6 | 50% |
| (S)-(+)-Mexiletine | 0.5 - 16.0 | 1 | 5 | 20% |
| Table 1: Comparative Efficacy of Mexiletine Enantiomers in a Canine Model of Ventricular Tachycardia.[6] |
These findings suggest that the (R)-enantiomer is the more active component of the racemic mixture in terms of suppressing ventricular arrhythmias in this specific animal model. This raises important questions about the potential benefits of developing the (R)-enantiomer as a single-isomer drug, a concept known as a "chiral switch." Conversely, it challenges the premise that (S)-mexiletine would be more efficacious than the racemate.
Pharmacokinetic and Pharmacodynamic Considerations
The observed differences in efficacy between the enantiomers can be partly explained by their stereoselective pharmacokinetics and pharmacodynamics.
Pharmacokinetics: Studies in healthy human subjects have shown that the disposition of mexiletine enantiomers is stereoselective.[8][9] While absorption and elimination half-lives are similar, there are significant differences in plasma protein binding and metabolism.[8] The metabolism of mexiletine is primarily hepatic, involving enzymes such as CYP2D6 and CYP1A2.[9] Research indicates that the aliphatic hydroxylation of (R)-(-)-mexiletine is favored, leading to a different metabolic profile compared to the (S)-(+)-enantiomer.[9]
Pharmacodynamics: At the molecular level, the interaction of mexiletine with the cardiac sodium channel is stereoselective. Patch-clamp electrophysiology studies have been employed to characterize the block of sodium channels by mexiletine.[10][11] While both enantiomers exhibit a use-dependent block, meaning their blocking effect is enhanced at higher heart rates, the potency of this block differs. The preclinical data suggests that the (R)-enantiomer has a higher affinity for the sodium channel in its inactivated state, which is a key mechanism for its antiarrhythmic effect in ischemic tissue.[12]
dot graph PD_PK_Relationship { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Pharmacokinetic and pharmacodynamic relationship of mexiletine enantiomers.
Experimental Protocols for Efficacy Evaluation
The assessment of antiarrhythmic drug efficacy requires robust and well-validated experimental models. The following protocols are representative of the methodologies used in the preclinical evaluation of drugs like mexiletine.
In Vivo Model: Coronary Ligation-Induced Ventricular Tachycardia in Canines
This model is highly relevant for studying arrhythmias associated with myocardial ischemia and infarction.
Objective: To assess the ability of a test compound to prevent the induction of ventricular tachycardia in a post-infarction model.
Methodology:
-
Surgical Preparation: Adult mongrel dogs are anesthetized, and a left thoracotomy is performed. The left anterior descending coronary artery is ligated in two stages to create a myocardial infarction.
-
Recovery and Electrophysiological Study: Animals are allowed to recover for 7-30 days. A follow-up electrophysiological study is performed in the conscious state.
-
Programmed Electrical Stimulation: Catheters are positioned in the right ventricle. Programmed electrical stimulation with up to three extrastimuli is used to attempt to induce sustained ventricular tachycardia.
-
Drug Administration: The test compound ((S)-mexiletine or racemic mexiletine) is administered intravenously at escalating doses.
-
Efficacy Assessment: Programmed electrical stimulation is repeated after each dose to determine if the drug prevents the induction of ventricular tachycardia. Continuous ECG monitoring is performed to assess for any proarrhythmic effects.
In Vitro Model: Langendorff-Perfused Isolated Heart
This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.[13][14][15][16][17]
Objective: To evaluate the electrophysiological effects of a test compound on cardiac conduction, refractoriness, and susceptibility to arrhythmias.
Methodology:
-
Heart Isolation: A rabbit or guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution at a constant pressure.
-
Electrophysiological Recordings: Monophasic action potential (MAP) electrodes are placed on the epicardial and endocardial surfaces to record action potential duration and morphology. A multi-electrode array can be used for more detailed mapping of electrical activity.
-
Drug Perfusion: The test compound is added to the perfusate at various concentrations.
-
Data Analysis: Changes in action potential duration, conduction velocity, and effective refractory period are measured. The potential to induce or suppress arrhythmias (e.g., by programmed electrical stimulation or in models of simulated long QT syndrome) is assessed.[18]
Conclusion and Future Directions
The available preclinical evidence suggests that the antiarrhythmic efficacy of mexiletine is stereoselective, with the (R)-(-)-enantiomer demonstrating greater potency in a canine model of ventricular tachycardia than the (S)-(+)-enantiomer.[6] This finding indicates that this compound is likely less efficacious than both the (R)-enantiomer and the racemic mixture for the suppression of ventricular arrhythmias.
For drug development professionals, this underscores the critical importance of stereoselective evaluation in the preclinical stages. While the (S)-enantiomer might possess a more favorable safety or pharmacokinetic profile, the current data on efficacy does not support its development as a more potent antiarrhythmic agent than the racemate.
Future research should focus on:
-
Direct, head-to-head clinical trials comparing the efficacy and safety of the individual enantiomers and the racemic mixture in patients with ventricular arrhythmias.
-
Further elucidation of the molecular basis for the stereoselective interaction of mexiletine with the cardiac sodium channel.
-
Assessment of the potential for a "chiral switch" to the more potent (R)-(-)-enantiomer, which could potentially offer improved efficacy at lower doses, thereby reducing the risk of adverse effects.
By continuing to investigate the nuanced pharmacology of chiral drugs like mexiletine, the scientific community can work towards developing safer and more effective treatments for patients with life-threatening cardiac arrhythmias.
References
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Piergentili, A., et al. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. [Link]
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Valentin, J. P., et al. (2004). Review of the predictive value of the Langendorff heart model (Screenit system) in assessing the proarrhythmic potential of drugs. Journal of Pharmacological and Toxicological Methods, 49(3), 171-181. [Link]
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Labaud, V., et al. (1998). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. British Journal of Clinical Pharmacology, 45(5), 453-461. [Link]
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Viana, M. A., et al. (2003). Stereoselective metabolism of mexiletine in Chagasic women with ventricular arrhythmias. Brazilian Journal of Medical and Biological Research, 36(8), 1077-1082. [Link]
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Skrzypiec-Spring, M., et al. (2007). Isolated heart perfusion according to Langendorff-- still viable in the new millennium. Journal of Pharmacological and Toxicological Methods, 55(2), 113-126. [Link]
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Gurabi, Z., et al. (2017). Different electrophysiological effects of the levo- and dextro-rotatory isomers of mexiletine in isolated rabbit cardiac muscle. Canadian Journal of Physiology and Pharmacology, 95(2), 177-184. [Link]
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Wang, Y., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS One, 10(6), e0128653. [Link]
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Hiraoka, M., et al. (1993). Use-dependent block of Na+ currents by mexiletine at the single channel level in guinea-pig ventricular myocytes. The Journal of Physiology, 460, 183-192. [Link]
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Piergentili, A., et al. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. [Link]
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Kowey, P. R., et al. (2023). Mexiletine: Antiarrhythmic mechanisms, emerging clinical applications and mortality. Pacing and Clinical Electrophysiology, 46(11), 1348-1356. [Link]
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LookChem. (n.d.). 1-(2,6-Dimethylphenoxy)propan-2-amine;hydron;chloride. [Link]
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Mitrovic, V., et al. (1987). [Anti-arrhythmia effectiveness and tolerance of retard in comparison with standard mexiletine]. Zeitschrift fur Kardiologie, 76(8), 501-506. [Link]
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Wasenmiller, J. E., & Tisdale, J. E. (1986). Mexiletine: a new type I antiarrhythmic agent. Drug Intelligence & Clinical Pharmacy, 20(1), 1-8. [Link]
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Cocco, G., & Strozzi, C. (1982). Comparative study of the antiarrhythmic efficacy of mexiletine and disopyramide in patients with chronic ventricular arrhythmias. Journal of Cardiovascular Pharmacology, 4(2), 276-284. [Link]
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Morganroth, J. (1987). Evaluation of antiarrhythmic therapy using Holter monitoring. The American Journal of Cardiology, 60(16), 2H-9H. [Link]
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Mason, J. W. (1993). A comparison of electrophysiologic testing with Holter monitoring to predict antiarrhythmic-drug efficacy for ventricular tachyarrhythmias. Electrophysiologic Study versus Electrocardiographic Monitoring Investigators. The New England Journal of Medicine, 329(7), 445-451. [Link]
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Romito, G., et al. (2021). Efficacy and safety of different antiarrhythmic protocols used for rate control in dogs with secondary atrial fibrillation. Journal of Veterinary Cardiology, 37, 1-13. [Link]
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Campbell, N. P., et al. (1981). Comparative trial of mexiletine and lignocaine in the treatment of early ventricular tachyarrhythmias after acute myocardial infarction. Journal of Cardiovascular Pharmacology, 3(3), 409-419. [Link]
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Kashiwagi, M., et al. (1984). Evaluation of antiarrhythmic drug efficacy using holter electrocardiographic technique. Japanese Circulation Journal, 48(4), 381-391. [Link]
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Hession, M., et al. (1983). Mexiletine in refractory ventricular arrhythmias. Clinical Pharmacology and Therapeutics, 34(6), 777-784. [Link]
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Schiffrin, E. L., et al. (1981). [New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models]. Canadian Journal of Physiology and Pharmacology, 59(11), 1165-1172. [Link]
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Carlier, J., & Lamar, J. C. (1978). [Anti-arrhythmic effects of mexiletine]. Archives Internationales de Pharmacodynamie et de Therapie, 235(2), 234-248. [Link]
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Giudicelli, J. F., et al. (1976). [Mexiletine, a drug with anti-arrhythmic action. Experimental research on the cardiovascular system]. La Nouvelle Presse Medicale, 5(42), 2843-2847. [Link]
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Al-Khatib, S. M., et al. (2024). Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias. Journal of Interventional Cardiac Electrophysiology, 67(1), 1-11. [Link]
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van der Ree, M. H., et al. (2022). The effect of mexiletine on ventricular arrhythmia burden. Europace, 24(1), 108-116. [Link]
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A Researcher's Guide to Validating the Sodium Channel Subtype Selectivity of (+)-(S)-Mexiletine Hydrochloride
This guide provides an in-depth, objective comparison of (+)-(S)-Mexiletine hydrochloride's performance against other sodium channel modulators, supported by established experimental methodologies. We will explore the causality behind experimental design, ensuring a robust and self-validating approach to characterization.
Introduction: The Critical Role of Sodium Channel Subtype Selectivity
Voltage-gated sodium channels (VGSCs) are fundamental to the initiation and propagation of action potentials in excitable cells.[1][2] The nine functional mammalian subtypes, Nav1.1 through Nav1.9, share a high degree of sequence homology yet exhibit distinct tissue distribution and biophysical properties.[2][3] This distribution dictates their physiological roles: Nav1.5 is the primary cardiac isoform responsible for cardiac muscle depolarization, Nav1.4 is crucial for skeletal muscle function, while subtypes like Nav1.1, Nav1.2, Nav1.6, and Nav1.7 are critical in the central and peripheral nervous systems.[1][2][4]
This diversity makes VGSCs prime therapeutic targets for conditions ranging from cardiac arrhythmias and epilepsy to chronic pain.[1] However, the structural similarity across subtypes presents a significant challenge: achieving pharmacological selectivity. Non-selective channel blockade can lead to a narrow therapeutic window and significant side effects, such as central nervous system (CNS) disturbances from antiarrhythmics or cardiac issues from anticonvulsants.[1] Therefore, developing subtype-selective modulators is a primary goal in modern drug discovery.[1][3]
Mexiletine, a Class IB antiarrhythmic, is a classic example of a clinically effective sodium channel blocker.[5][6][7] It acts via a state-dependent mechanism, preferentially binding to the open and inactivated states of the channel, which makes it particularly effective in tissues with high firing rates, such as in ischemic myocardium.[8] Mexiletine is a chiral molecule, existing as (+)-(S) and (-)-(R) enantiomers. As stereochemistry can dramatically influence pharmacological activity, this guide focuses specifically on validating the subtype selectivity of the (+)-(S) enantiomer.
Comparative Analysis: (+)-(S)-Mexiletine vs. Alternative Modulators
To objectively assess the selectivity of (+)-(S)-Mexiletine, its inhibitory profile must be compared against its antipode, its racemic parent, and other well-characterized sodium channel blockers. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. Data is typically generated using whole-cell patch-clamp electrophysiology on cell lines stably expressing a single human Nav subtype.
Rationale for Comparator Selection:
-
(-)-(R)-Mexiletine: Direct comparison between enantiomers is essential to establish the stereoselectivity of the interaction with the channel. Studies have shown the R-enantiomer is often the more potent "eutomer" at cardiac and skeletal muscle channels.[9]
-
Lidocaine: As a prototypical Class IB antiarrhythmic and local anesthetic, lidocaine provides a benchmark for state-dependent block.[10]
-
Carbamazepine: A widely used anticonvulsant that acts as a non-selective sodium channel blocker, providing context for CNS-active modulators.[11]
-
Subtype-Selective Tool Compounds (e.g., A-803467 for Nav1.8): These compounds, while not necessarily clinical drugs, serve as positive controls to demonstrate what high selectivity for a particular subtype looks like in an assay.[12]
Table 1: Comparative Potency (IC50) of Sodium Channel Blockers Across Subtypes
| Compound | Nav1.2 (CNS) | Nav1.4 (Skeletal Muscle) | Nav1.5 (Cardiac) | Nav1.7 (Peripheral Nerve) | Primary Reference(s) |
| (+)-(S)-Mexiletine | Lower Affinity | Moderate Affinity | Moderate Affinity | Weaker Use-Dependent Block | [10][13][14] |
| (-)-(R)-Mexiletine | Lower Affinity | Higher Affinity | Higher Affinity | Stronger Use-Dependent Block | [10][13][14] |
| Racemic Mexiletine | ~140 µM (Rested) | IC50: 75.3 µM (Tonic) | IC50: ~100-200 µM | Weaker Inhibition Profile | [10][14][15] |
| Lidocaine | Moderate Affinity | Moderate Affinity | IC50: ~200-400 µM | Weaker Inhibition Profile | [10][15] |
| Carbamazepine | Low µM Range | Low µM Range | Low µM Range | Low µM Range | [4][11] |
Note: IC50 values are highly dependent on the specific voltage protocols (state-dependence) and stimulation frequency (use-dependence) used in the assay. The table provides a qualitative and quantitative summary based on available literature. "Lower Affinity" indicates a significantly higher IC50 compared to other subtypes for that compound.
Interpretation of Comparative Data: The available data indicates that mexiletine is not a highly selective sodium channel inhibitor. However, important nuances exist:
-
Stereoselectivity: The (-)-(R)-enantiomer consistently demonstrates higher potency than the (+)-(S)-enantiomer, particularly on skeletal (Nav1.4) and cardiac (Nav1.5) channels.[13]
-
Cardiac vs. Neuronal Preference: Mexiletine demonstrates a stronger use-dependent block and a more pronounced effect on the recovery from inactivation on the cardiac Nav1.5 channel compared to the neuronal Nav1.7 channel, which is a key target for pain.[10][15] This provides a biophysical basis for its primary clinical use as an antiarrhythmic.
-
Relative Non-Selectivity: Compared to truly non-selective drugs like carbamazepine or highly selective tool compounds, mexiletine occupies a middle ground, showing modest preferential activity that is highly dependent on the biophysical state of the channel.
Experimental Validation: A Step-by-Step Protocol
The gold-standard method for quantifying the activity of a compound on a specific ion channel subtype is whole-cell patch-clamp electrophysiology .[16][17] This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
Core Principle & Causality
We are not just measuring if a drug blocks a channel, but how it blocks it. By manipulating the voltage across the cell membrane, we can control the conformational state of the sodium channels (rested, open, or inactivated). A compound's affinity for each of these states determines its pharmacological profile. For example, a drug that preferentially binds the inactivated state, like mexiletine, will show greater block in cells that are frequently depolarized (i.e., "in use").[8][18]
Detailed Step-by-Step Methodology
1. Cell Preparation:
-
Step 1.1: Culture a suitable mammalian cell line, such as HEK-293 cells, which have low endogenous sodium currents.
-
Step 1.2: Transfect the cells with a plasmid containing the cDNA for the human alpha subunit of the desired Nav subtype (e.g., SCN5A for Nav1.5, SCN9A for Nav1.7). Co-transfection with beta subunits (e.g., β1, β2) may be required to better replicate native channel behavior.
-
Step 1.3: Allow 24-48 hours for channel expression. A reporter gene like GFP can be included to identify successfully transfected cells.
2. Electrophysiology Recordings:
-
Step 2.1: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate sodium currents.
-
Step 2.2: Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the membrane of a single transfected cell.
-
Step 2.3: Rupture the cell membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Step 2.4: Apply a series of voltage-clamp protocols to elicit and measure sodium currents in the absence (baseline) and presence of varying concentrations of (+)-(S)-Mexiletine hydrochloride.
3. Application of Validating Voltage Protocols:
-
Protocol A: Tonic Block (Rested State Affinity):
-
Causality: To measure affinity for the rested state, you must minimize channel inactivation.
-
Method: From a very negative holding potential (e.g., -120 mV to -140 mV), apply brief (e.g., 20 ms) depolarizing test pulses to -10 mV at a very low frequency (e.g., 0.1 Hz). This long inter-pulse interval allows nearly all channels to recover from inactivation.
-
-
Protocol B: Use-Dependent Block (Open/Inactivated State Affinity):
-
Causality: To measure the cumulative block that occurs during high-frequency activity, a train of depolarizations is used.
-
Method: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz). The progressive decrease in current amplitude from the first pulse to the last reveals the extent of use-dependent block.
-
-
Protocol C: Steady-State Inactivation:
-
Causality: To determine if the drug stabilizes the inactivated state, we measure the voltage at which half the channels are inactivated (V1/2). A drug that binds preferentially to the inactivated state will shift this V1/2 to more negative potentials.
-
Method: Apply a series of long (e.g., 500 ms) conditioning pre-pulses to various voltages (e.g., from -140 mV to -40 mV) followed by a constant test pulse to measure the fraction of available channels.
-
4. Data Analysis:
-
Step 4.1: Measure the peak inward sodium current for each condition.
-
Step 4.2: For each Nav subtype, plot the percentage of current inhibition against the drug concentration.
-
Step 4.3: Fit this concentration-response curve to the Hill equation to determine the IC50 value for each protocol (tonic vs. use-dependent).
-
Step 4.4: Plot the fraction of available channels from Protocol C against the pre-pulse voltage and fit with a Boltzmann function to determine the V1/2 of inactivation. Compare the V1/2 in the presence and absence of the drug.
5. Trustworthiness & Self-Validation:
-
Positive Control: Use a known potent blocker (e.g., Tetrodotoxin for TTX-sensitive channels like Nav1.7) to confirm assay sensitivity.[16]
-
Vehicle Control: Apply the drug's solvent alone to ensure it has no effect on the currents.
-
Reversibility: After applying the drug, "washout" with a drug-free solution to see if the current returns to baseline, confirming the block is not due to irreversible channel damage.
Interpreting Selectivity Data: A Decision Framework
The data generated from these experiments allows for a multi-faceted assessment of selectivity. A simple comparison of IC50 values is insufficient; the state-dependence and biophysical effects provide a more complete picture.
Based on this framework and existing literature, (+)-(S)-Mexiletine would be classified as having primary cardiac activity with a non-selective profile . Its therapeutic window is achieved not through high molecular selectivity, but through its preference for the channel states and kinetics prevalent in pathological cardiac tissue over healthy neuronal or cardiac tissue at rest.
Conclusion
The validation of (+)-(S)-Mexiletine hydrochloride's sodium channel selectivity reveals a pharmacologically complex molecule. It is not a subtype-selective inhibitor in the modern sense of having high affinity for one subtype over all others. Instead, its clinical utility is a product of modest stereoselectivity, a pronounced preference for the cardiac Nav1.5 isoform under conditions of high-frequency firing, and a significant state-dependent mechanism of action.
For researchers, this underscores the necessity of employing detailed biophysical assays. A comprehensive characterization, including tonic and use-dependent block and shifts in voltage-dependence, is paramount to understanding how a compound will behave in a complex physiological system. This detailed approach allows for the rational development of next-generation therapeutics with improved selectivity and, consequently, a better safety profile.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Mexiletine Hydrochloride? Retrieved from Patsnap Synapse. [Link]
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A Tale of Two Isomers: Deconstructing the Side Effect Profiles of (S)- and (R)-Mexiletine
In the realm of antiarrhythmic therapeutics, mexiletine holds a significant, albeit complex, position. Administered clinically as a racemic mixture of its (S)- and (R)-enantiomers, this Class IB antiarrhythmic agent effectively manages ventricular arrhythmias by blocking voltage-gated sodium channels.[1] However, the administration of a racemic mixture often masks the distinct pharmacological and toxicological profiles of the individual enantiomers. This guide delves into a comparative analysis of the side effect profiles of (S)-mexiletine and its R-enantiomer, synthesizing available data to provide researchers and drug development professionals with a nuanced understanding of their differential characteristics. While direct comparative clinical studies on the side effect profiles are not extensively documented, a careful examination of their pharmacodynamic and pharmacokinetic properties allows for a scientifically grounded, inferential comparison.
The Foundation of Differentiation: Pharmacodynamics and Pharmacokinetics
The divergence in the side effect profiles of (S)- and (R)-mexiletine is rooted in their stereoselective interactions with biological systems. The (R)-enantiomer is widely regarded as the eutomer, exhibiting greater potency in sodium channel blockade and, consequently, more pronounced antiarrhythmic activity.[1][2][3] This enhanced potency is a critical factor, as it suggests that a lower dose of the (R)-enantiomer may be required to achieve the desired therapeutic effect, which could, in turn, lead to a reduction in dose-dependent side effects.[4]
Pharmacokinetically, the enantiomers also follow different paths within the body. Following oral administration of racemic mexiletine, the mean peak serum concentration of (R)-mexiletine is significantly greater than that of (S)-mexiletine within the first six hours.[5] Furthermore, their metabolism is stereoselective; aliphatic hydroxylation is the preferred pathway for (R)-mexiletine, while aromatic hydroxylation is favored for the (S)-enantiomer.[3][6] These metabolic differences can influence the concentration and duration of action of each enantiomer and their respective metabolites, potentially contributing to variations in their side effect profiles.
Visualizing the Metabolic Divergence
Caption: Stereoselective metabolism of mexiletine enantiomers.
Side Effect Profile of Racemic Mexiletine: The Clinical Picture
The side effects of racemic mexiletine are well-documented and primarily affect the central nervous and gastrointestinal systems, with cardiovascular effects also being of clinical significance.[7][8][9][10][11] These adverse effects are often dose-related.[8]
| System Organ Class | Common Side Effects | Severe/Less Common Side Effects |
| Central Nervous System | Dizziness, lightheadedness, tremor, nervousness, unsteadiness.[7][8] | Confusion, blurred vision, numbness or tingling, slurred speech, seizures.[7][9] |
| Gastrointestinal | Nausea, vomiting, heartburn, upset stomach.[7][8][11] | Constipation, diarrhea, changes in appetite.[7][12] |
| Cardiovascular | Chest pain, palpitations.[7] | Worsening of arrhythmias, hypotension, bradycardia, congestive heart failure.[7][9] |
| Dermatologic | Skin rash.[7][10] | Stevens-Johnson syndrome.[9][10] |
| Hepatic | Abnormal liver function tests.[8] | Liver injury.[10] |
A Comparative Analysis of (S)- and (R)-Mexiletine Side Effect Profiles: An Inferential Approach
In the absence of direct comparative studies, we can infer the likely side effect profiles of the individual enantiomers based on their known pharmacodynamic and pharmacokinetic properties.
Central Nervous System (CNS) and Gastrointestinal (GI) Effects
The prevalent CNS and GI side effects of racemic mexiletine are often linked to peak plasma concentrations.[13] Given that (R)-mexiletine exhibits a higher peak serum concentration in the initial hours post-administration, it is plausible that this enantiomer is the primary contributor to the acute onset of these adverse effects.[5] However, the higher potency of (R)-mexiletine suggests that a lower therapeutic dose could be utilized, potentially mitigating the incidence and severity of these concentration-dependent side effects.[4] Conversely, while (S)-mexiletine has a lower initial peak concentration, its distinct metabolic pathway could lead to the formation of metabolites with their own unique toxicological profiles, although this is speculative without further data.
Cardiovascular Effects
The primary cardiovascular therapeutic effect of mexiletine is sodium channel blockade, a property more pronounced in the (R)-enantiomer.[2][3] While this confers greater antiarrhythmic efficacy, it may also imply a higher risk of proarrhythmic events at supratherapeutic doses. A preclinical study in dogs with induced arrhythmias reported mortality at high doses of both enantiomers, suggesting a narrow therapeutic window for both.[2] Two of six dogs administered (R)-mexiletine and two of five dogs given (S)-mexiletine died at higher concentrations, indicating that both enantiomers possess significant cardiovascular toxicity at elevated levels.[2]
Proposed Relationship Between Potency and Side Effects
Caption: Inferred relationship between enantiomer potency and side effects.
Experimental Protocol for Preclinical Assessment of Stereoselective Side Effects
To definitively delineate the side effect profiles of (S)- and (R)-mexiletine, a rigorous preclinical experimental workflow is necessary. The following outlines a generalizable protocol.
Step-by-Step Methodology
-
Animal Model Selection: Utilize a relevant animal model, such as canines or non-human primates, which have previously demonstrated metabolic pathways for mexiletine that are comparable to humans.
-
Dose-Ranging Studies: Conduct separate dose-ranging studies for each enantiomer to establish the maximum tolerated dose (MTD) and to identify a range of doses that produce measurable side effects without causing mortality.
-
Group Allocation: Assign animals to treatment groups receiving either (S)-mexiletine, (R)-mexiletine, racemic mexiletine, or a vehicle control. Multiple dose levels for each active compound should be included.
-
Administration and Monitoring: Administer the compounds orally and conduct continuous monitoring for a predefined period.
-
CNS Assessment: Employ a standardized neurobehavioral scoring system to evaluate for tremors, ataxia, changes in activity levels, and other neurological signs at regular intervals.
-
GI Assessment: Monitor for signs of gastrointestinal distress, such as emesis, changes in fecal consistency, and food consumption.
-
Cardiovascular Monitoring: Utilize telemetry to continuously record electrocardiograms (ECG) for proarrhythmic events and changes in heart rate and blood pressure.
-
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points to correlate plasma concentrations of each enantiomer and its major metabolites with the observed side effects.
-
Data Analysis: Statistically compare the incidence, severity, and time course of side effects between the different treatment groups. Correlate adverse findings with pharmacokinetic data to establish exposure-response relationships.
Experimental Workflow Diagram
Caption: Workflow for preclinical comparison of enantiomer side effects.
Conclusion and Future Directions
While racemic mexiletine remains a valuable therapeutic tool, a deeper understanding of the distinct properties of its enantiomers is paramount for advancing patient care and drug development. The available evidence strongly suggests that (R)-mexiletine is the more potent antiarrhythmic agent. This raises the compelling possibility of developing an enantiopure formulation of (R)-mexiletine that could offer an improved therapeutic index, potentially achieving the desired clinical efficacy with a lower incidence of dose-related side effects.
However, it is crucial to underscore that the comparative side effect profile presented here is largely inferential. Direct, head-to-head preclinical and clinical studies are essential to definitively characterize and quantify the differences in the safety and tolerability of (S)- and (R)-mexiletine. Such studies would provide the high-quality data needed to guide the development of next-generation antiarrhythmic therapies with optimized efficacy and safety profiles.
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An In Vivo Comparative Analysis of (+)-(S)-Mexiletine and Tocainide for Anti-Myotonic Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vivo anti-myotonic properties of (+)-(S)-Mexiletine and tocainide. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in the study and treatment of myotonia. This document synthesizes findings from preclinical studies to offer a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Myotonia, a symptom of various neuromuscular disorders, is characterized by the hyperexcitability of the muscle fiber membrane, leading to delayed muscle relaxation after contraction. A primary therapeutic strategy involves the use of sodium channel-blocking agents to reduce this hyperexcitability. Both mexiletine and tocainide, class Ib antiarrhythmic drugs, have been repurposed for their anti-myotonic effects. This guide will delve into a head-to-head comparison of their in vivo performance, with a specific focus on the stereoisomers of these compounds.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel NaV1.4
The primary target for both mexiletine and tocainide in skeletal muscle is the voltage-gated sodium channel, specifically the NaV1.4 subtype, which is crucial for the generation and propagation of action potentials in muscle cells.[1][2] In myotonic conditions, either due to defects in the sodium channel itself (sodium channel myotonias) or deficiencies in chloride channel function (e.g., myotonia congenita), the muscle membrane is prone to repetitive firing, causing the characteristic muscle stiffness.[1][3]
Both (+)-(S)-Mexiletine and tocainide are use-dependent blockers of NaV1.4 channels. This means they have a higher affinity for the open and inactivated states of the channel than the resting state.[4] During the high-frequency firing characteristic of a myotonic burst, these drugs preferentially bind to and block the channels, thereby dampening the excessive electrical activity and allowing the muscle to relax.[1]
Caption: Mechanism of Action of (+)-(S)-Mexiletine and Tocainide in Myotonia.
In Vivo Comparative Efficacy
Direct in vivo comparative studies of the specific enantiomer (+)-(S)-Mexiletine and tocainide are limited. However, research on the racemic mixtures and the stereoselectivity of this class of drugs provides valuable insights. A key animal model for these studies is the ADR (arrested development of righting response) mouse, which has a mutation in a chloride channel and exhibits myotonia.[5][6] The primary endpoint in this model is the "time of righting reflex" (TRR), which measures the time it takes for a mouse placed on its back to right itself. A reduction in TRR indicates an anti-myotonic effect.
A study directly comparing the racemic mixtures of mexiletine and tocainide in the myotonic ADR mouse model found that therapeutic doses of mexiletine (5-10 mg/kg) and tocainide (7-20 mg/kg) significantly reduced the prolonged TRR.[5] This suggests that, on a milligram per kilogram basis, mexiletine may be more potent in vivo.
Stereoselectivity:
It is crucial to consider the activity of the individual enantiomers. For tocainide, studies have shown that the R-(-) enantiomer possesses the majority of the anti-myotonic activity. While specific in vivo studies on the anti-myotonic effects of the individual mexiletine enantiomers are not as readily available, it is a general principle for this class of drugs that one enantiomer is often more active. For their antiarrhythmic effects, the R-enantiomer of mexiletine is known to be more potent. This suggests that the (+)-(S)-Mexiletine enantiomer may be less active in its anti-myotonic effects as well.
| Compound | Animal Model | Key Efficacy Endpoint | Effective Dose Range (in vivo) | Potency Notes |
| (+)-(S)-Mexiletine | ADR Mouse | Reduction in Time of Righting Reflex (TRR) | 5-10 mg/kg (as racemate)[5] | The racemic mixture is effective. The (+)-(S)-enantiomer is presumed to be less active than the R-enantiomer based on stereoselectivity principles of the drug class. |
| Tocainide | ADR Mouse | Reduction in Time of Righting Reflex (TRR) | 7-20 mg/kg (as racemate)[5] | The R-(-) enantiomer is primarily responsible for the anti-myotonic activity. |
Experimental Protocols for In Vivo Comparison
To conduct a robust in vivo comparison of anti-myotonic agents, a well-defined protocol is essential. The following outlines a typical workflow for assessing the efficacy of (+)-(S)-Mexiletine and tocainide in a myotonic mouse model.
Caption: Experimental Workflow for In Vivo Anti-Myotonic Drug Testing.
Detailed Step-by-Step Methodology: Time of Righting Reflex (TRR) Assay
-
Animal Model: Utilize the myotonic ADR (arrested development of righting response) mouse model. These mice carry a spontaneous mutation that leads to myotonia and provides a reliable phenotype for drug screening.[5]
-
Acclimation: Allow mice to acclimate to the testing environment to minimize stress-induced variability.
-
Baseline Measurement:
-
Gently place each mouse on its back on a flat, non-slip surface.
-
Start a stopwatch the moment the mouse is released.
-
Stop the stopwatch when the mouse has successfully righted itself onto all four paws.
-
Repeat this measurement 3-5 times for each mouse to obtain a stable baseline TRR. A rest period of at least one minute should be allowed between trials.
-
-
Drug Preparation and Administration:
-
Prepare solutions of (+)-(S)-Mexiletine, tocainide, and a vehicle control (e.g., saline) at the desired concentrations.
-
Administer the compounds via intraperitoneal (i.p.) injection. The volume should be calculated based on the mouse's body weight.
-
-
Post-Dose Measurements:
-
At predetermined time points after drug administration (e.g., 20, 60, 90, and 120 minutes), repeat the TRR measurement as described in step 3.[7]
-
This time course allows for the evaluation of the onset and duration of the anti-myotonic effect.
-
-
Data Analysis:
-
Calculate the mean TRR at each time point for each treatment group.
-
Compare the post-dose TRR values to the baseline TRR for each mouse to determine the percentage reduction in myotonia.
-
Statistically compare the TRR of the drug-treated groups to the vehicle-treated group to assess the significance of the anti-myotonic effect.
-
-
Optional Confirmation with Electromyography (EMG):
-
To confirm that the reduction in TRR is due to a decrease in muscle hyperexcitability, EMG recordings can be performed.
-
Needle electrodes are inserted into a limb muscle (e.g., gastrocnemius) of an anesthetized mouse.
-
Myotonic discharges (high-frequency repetitive action potentials) are recorded at baseline and after drug administration. A reduction in the frequency and duration of these discharges provides direct evidence of the drug's effect on muscle membrane excitability.[8]
-
Discussion and Conclusion
The available in vivo data suggests that both mexiletine and tocainide are effective in reducing myotonia.[9] Based on studies with racemic mixtures, mexiletine appears to be more potent than tocainide on a dose-per-weight basis in the ADR mouse model.[5]
A critical consideration for future research and development is the stereoselectivity of these compounds. The finding that the R-(-) enantiomer of tocainide is primarily responsible for its anti-myotonic activity is significant.[10] This raises the possibility of developing enantiopure formulations to maximize efficacy and potentially reduce side effects. While direct in vivo evidence for the anti-myotonic activity of (+)-(S)-Mexiletine is less clear, the known stereoselectivity of this drug class suggests that the R-enantiomer is likely the more active component. Therefore, (+)-(S)-Mexiletine may exhibit lower anti-myotonic potency compared to its R-enantiomer and potentially racemic mexiletine.
For researchers designing in vivo comparative studies, the righting reflex test in the ADR mouse model provides a robust and reproducible method for assessing anti-myotonic efficacy.[7] It is recommended to include a full dose-response analysis to determine the ED50 for each compound to allow for a more precise quantitative comparison.
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Desaphy, J. F., et al. (2001). New potent mexiletine and tocainide analogues evaluated in vivo and in vitro as antimyotonic agents on the myotonic ADR mouse. British Journal of Pharmacology, 133(5), 745–753. [Link]
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Ricker, K., et al. (1980). Antimyotonic therapy with tocainide under ECG control in the myotonic dystrophy of Curschmann-Steinert. Journal of Neurology, 224(2), 141-146. [Link]
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Kwieciński, H., et al. (1992). Treatment of myotonia with antiarrhythmic drugs. Acta Neurologica Scandinavica, 86(4), 371-375. [Link]
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Statland, J. M., et al. (2012). Mexiletine for symptoms and signs of myotonia in non-dystrophic myotonia: a randomized controlled trial. JAMA, 308(13), 1357-1365. [Link]
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Myotonic Dystrophy Foundation. (2024). Mouse – Myotonic Dystrophy Animal Models & Tools. Myotonic Dystrophy Foundation. [Link]
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Gladman, J. T., et al. (2013). Age of Onset of RNA Toxicity Influences Phenotypic Severity: Evidence from an Inducible Mouse Model of Myotonic Dystrophy (DM1). PLoS ONE, 8(9), e72907. [Link]
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Neurology Today. (2007). Researcher Reverse Myotonic Symptoms in Dystrophic Mice. Neurology Today, 7(23), 1, 10-11. [Link]
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Desaphy, J. F., et al. (2019). Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model. Neurotherapeutics, 16(4), 1175-1187. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
In the fast-paced environment of pharmaceutical research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (also known as Mexiletine Hydrochloride), a compound commonly used in drug discovery and development. Adherence to these procedures is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, its disposal requires a meticulous approach to mitigate these risks. This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for the proper management of this chemical waste.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The U.S. Environmental Protection Agency (EPA) has established stringent rules for the management of hazardous pharmaceutical waste, strictly prohibiting the disposal of such materials down the drain (sewering).[4][5][6] This is to prevent the contamination of waterways and protect public health.[4][5] All chemical waste must be managed in accordance with local, state, and federal regulations.[6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste material, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[7]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against spills.[7]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[7]
Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal by waste management professionals.
-
Identify the Waste Stream: this compound waste should be classified as a non-halogenated organic solid waste. It should not be mixed with other waste streams, such as halogenated solvents, heavy metals, or aqueous waste.
-
Select the Appropriate Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.
-
Transfer the Waste: Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid creating dust.[7][8] For residual amounts in original containers, they should be treated as contaminated and disposed of accordingly.
Step 3: Labeling the Waste Container
Accurate and thorough labeling of waste containers is a key requirement of the OSHA Hazard Communication Standard.[9] The label must be clearly legible and securely affixed to the container.
The label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin and eye irritation").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Temporary Storage in the Laboratory
Proper temporary storage of the waste container is essential to maintain a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general work areas and sources of ignition or heat.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Ensure the container is kept tightly closed when not in use.[1][8]
Step 5: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed and approved waste disposal company.[8][10]
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.
-
Provide Necessary Documentation: Be prepared to provide the EHS department with all the necessary information about the waste, as detailed on the container label.
-
Professional Collection: The licensed waste disposal contractor will then collect the waste from your laboratory's designated accumulation area for transport to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Safety and Disposal Information
| Aspect | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. Particulate respirator if dust is generated. | To prevent skin/eye contact and inhalation of the harmful substance.[1][7] |
| Waste Classification | Non-halogenated organic solid hazardous waste. | Ensures proper segregation and prevents dangerous chemical reactions. |
| Container | Labeled, sealed, and chemically compatible (e.g., HDPE) container. | To safely contain the waste and communicate its contents and hazards.[6] |
| Labeling | "Hazardous Waste," full chemical name, hazards, date, and generator contact information. | Compliance with OSHA regulations and ensures safe handling by all personnel.[9] |
| Temporary Storage | Designated, well-ventilated satellite accumulation area with secondary containment. | To minimize exposure risk and contain potential spills within the lab. |
| Final Disposal | Through a licensed hazardous waste disposal company via your institution's EHS department. | To comply with EPA regulations and ensure environmentally sound disposal.[4][5][8] |
| Prohibited Disposal Methods | Do not dispose of in regular trash or down the drain (sewering). | To prevent environmental contamination and non-compliance with federal law.[4][5] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.
References
-
Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
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Waste360. (2015, September 2). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet. [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
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Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. [Link]
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J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards. [Link]
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Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]
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A Researcher's Guide to the Safe Handling of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
Welcome to your essential guide for the safe handling and disposal of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (CAS No: 81771-85-9).[1] This document provides an in-depth, procedural framework designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.
Understanding the Hazard Profile
This compound, also known as S-(+)-Mexiletine HCl, is a compound that requires careful handling due to its potential health effects.[2] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as causing skin and serious eye irritation.[3]
Hazard Identification and Classification:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
The signal word associated with this compound is "Warning".[3] It is crucial to understand that these classifications are not merely suggestions but are indicative of the inherent risks associated with this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe laboratory practice is the correct and consistent use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound to minimize exposure and prevent accidental contact.
-
Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.
-
Body Protection : A flame-retardant and antistatic protective lab coat or clothing is required to protect your skin.[4] Ensure your lab coat is fully buttoned.
-
Respiratory Protection : If working in an area with poor ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[5][6]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[6] Do not ingest or inhale the substance.[3]
-
Prevent Dust Formation : This compound is a solid, and care should be taken to prevent the formation of dust during weighing and transfer.[3][6]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the chemical and before leaving the lab.[3]
Storage:
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Conditions : Store at room temperature in an inert atmosphere and protected from light.[1]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration.[3] Seek medical attention if symptoms occur.[3]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward.[3] Do not induce vomiting. Seek immediate medical attention.
Spill and Disposal Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Cleanup:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material like diatomite or universal binders to contain the spill.[5]
-
Collect : Carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][6] Avoid creating dust.[6]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal:
This material is classified as hazardous waste.[3] All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[5] Use a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in the general trash.
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- Fisher Scientific. (2023, September 29). Safety Data Sheet for 1,3-Dimethyl-5-aminoadamantane hydrochloride.
- Sigma-Aldrich. (2025, November 6).
- MedChemExpress. (2023, May 30).
- AA Blocks. (2025, January 18).
- BLDpharm. * this compound*.
- CymitQuimica. CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy)-.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
